molecular formula C6H10O3 B1144219 (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid CAS No. 17502-28-2

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

Cat. No.: B1144219
CAS No.: 17502-28-2
M. Wt: 130.1418
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Description

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid is a chiral cyclopentane derivative that serves as a valuable scaffold in organic and medicinal chemistry research. Its structure, featuring both a carboxylic acid and a hydroxyl group on a stereochemically defined five-membered ring, makes it a versatile precursor for synthesizing more complex molecules . While detailed mechanistic studies specific to this enantiomer are not readily available, related hydroxycyclopentanecarboxylic acids are recognized for their role as key intermediates in developing novel antibiotics, such as pyridone-conjugated monobactams . The specific stereochemistry of this compound is critical for creating enantiomerically pure compounds, which can be essential for achieving desired biological activity and optimizing pharmacokinetic properties in drug discovery projects. Researchers can leverage the two functional handles for further synthetic modifications, including esterification, amidation, and etherification, to build targeted libraries for screening against therapeutic targets. This compound is intended for research applications in early-stage drug discovery and chemical synthesis.

Properties

IUPAC Name

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHGSWURBGPKQZ-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (1R,2S)-2-Hydroxycyclopentane-1-Carboxylic Acid

Introduction: The Strategic Importance of a Chiral Synthon

This compound[1] is a highly valuable chiral building block, or synthon, in modern organic synthesis. Its significance stems from the precisely defined spatial arrangement of its functional groups—a carboxylic acid and a hydroxyl group in a cis configuration on a five-membered ring. This specific stereochemistry makes it a crucial intermediate in the total synthesis of a wide array of biologically active molecules, most notably prostaglandins and their analogues.[2][3] Prostaglandins are hormone-like lipid compounds that mediate a vast range of physiological processes, and their synthetic analogues are used in numerous therapeutic agents.[4][5]

The primary challenge in synthesizing this molecule lies in the precise control of its two contiguous stereocenters to achieve the desired (1R,2S) configuration. Consequently, synthetic chemists have developed a variety of sophisticated strategies to address this challenge, ranging from classic, landmark syntheses to modern catalytic and enzymatic methods. This guide provides a detailed exploration of the core synthetic pathways, delving into the mechanistic rationale behind each approach and offering practical, field-proven insights for researchers and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target

A retrosynthetic analysis of this compound reveals several logical disconnection points. The most common strategies hinge on forming the cyclopentane ring with the desired stereochemistry or resolving a racemic precursor. Key approaches involve leveraging lactone intermediates, which mask the target molecule's functionality in a conformationally rigid system, or employing asymmetric reactions to build the chiral centers directly.

G cluster_approaches Retrosynthetic Disconnections target (1R,2S)-2-hydroxycyclopentane- 1-carboxylic acid lactone Lactone Intermediates (e.g., Corey Lactone) target->lactone Lactonization/ Hydrolysis prochiral Prochiral Precursors (e.g., Cyclopentenone) target->prochiral Asymmetric Addition/Reduction racemic Racemic Precursors (e.g., rac-cis-lactone) target->racemic Kinetic Resolution acyclic Acyclic Precursors target->acyclic Intramolecular Cyclization

Caption: High-level retrosynthetic analysis of the target molecule.

Key Synthetic Strategies

The Corey Lactone Approach: A Landmark in Prostaglandin Synthesis

The most historically significant route to prostaglandins, and by extension to related synthons like our target molecule, is the Corey synthesis.[6] This pathway relies on the masterful use of lactone intermediates to control stereochemistry. The "Corey Lactone" ((3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydropentalen-5-yl benzoate) is a cornerstone of this methodology.[7][8][9] While the Corey Lactone itself is more complex than the target acid, its synthesis and subsequent transformations establish the critical stereocenters.

The general logic involves creating a bicyclic lactone system, often starting from materials like norbornadiene, where the rigid framework allows for predictable stereochemical outcomes in subsequent reactions.[10] This intermediate is then manipulated to install the necessary functional groups before being cleaved to reveal the desired cyclopentane core.

Conceptual Workflow: From Bicyclic Lactone to Target Acid

G start Bicyclic Precursor (e.g., from Norbornadiene) step1 Functional Group Interconversion & Oxidation start->step1 corey_lactone Corey δ-Lactone Intermediate step1->corey_lactone step2 Ring Opening & Rearrangement corey_lactone->step2 e.g., Acid-catalyzed rearrangement gamma_lactone γ-Lactone Intermediate step2->gamma_lactone step3 Hydrolysis gamma_lactone->step3 target (1R,2S)-2-hydroxycyclopentane- 1-carboxylic acid step3->target

Caption: Conceptual workflow of the Corey lactone-based approach.

One of the critical transformations in this sequence is the conversion of a δ-lactone into a γ-lactone, which correctly positions the functional groups for the final target.[10] This is often achieved by protecting the alcohol, opening the δ-lactone ring under acidic conditions to form a halo-acid, and then inducing an intramolecular SN2 reaction with a base to form the thermodynamically favored γ-lactone.[10]

Protocol: Transformation of δ-Lactone to γ-Lactone Intermediate This protocol is a conceptual representation based on established procedures.[10]

  • Protection: The free hydroxyl group of the δ-lactone alcohol is protected, for example, as a benzoate ester using benzoyl chloride and pyridine. This prevents unwanted side reactions.

  • Ring Opening: The protected δ-lactone is treated with a strong acid (e.g., 10% HCl in acetone/water) and heated under reflux. This catalyzes the opening of the lactone ring to form the corresponding hydroxy-chloro-carboxylic acid.

  • Intramolecular Cyclization: The intermediate is then treated with a base (e.g., 10% NaOH). The carboxylate formed in situ displaces the chloride in an intramolecular SN2 reaction, closing the ring to form the desired γ-lactone.

  • Deprotection & Hydrolysis: The protecting group is removed, and the lactone is hydrolyzed under basic conditions to yield the final hydroxy acid.

Chemoenzymatic Synthesis: Precision Through Biocatalysis

Modern synthetic chemistry increasingly turns to enzymes for their unparalleled stereoselectivity. Chemoenzymatic routes offer an elegant and often more efficient alternative to classical resolutions or complex asymmetric syntheses.[3]

A. Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It relies on an enzyme that selectively reacts with one enantiomer at a much faster rate than the other. For the synthesis of this compound, a common strategy is to resolve a racemic ester precursor, such as rac-ethyl 2-oxocyclopentane-1-carboxylate, via asymmetric reduction, or to resolve a racemic hydroxy ester via selective acylation or hydrolysis.

Workflow: Lipase-Catalyzed Kinetic Resolution

G cluster_products Products at ~50% Conversion racemate Racemic Precursor (e.g., rac-cis-hydroxy ester) product Acylated (1S,2R)-Ester (Fast-reacting) racemate->product Selective Acylation unreacted Unreacted (1R,2S)-Ester (Slow-reacting) racemate->unreacted Remains reagents Acyl Donor + Lipase (e.g., CAL-B) reagents->product

Caption: Workflow for enzymatic kinetic resolution of a hydroxy ester.

Causality: Lipases, such as Candida antarctica Lipase B (CALB), are highly effective for these resolutions.[11] The enzyme's chiral active site preferentially binds one enantiomer of the substrate, facilitating its acylation (or deacylation) while leaving the other enantiomer largely untouched. By stopping the reaction at approximately 50% conversion, one can isolate both the acylated product and the unreacted starting material in high enantiomeric excess (ee). Subsequent hydrolysis of the desired unreacted (1R,2S)-ester yields the target acid.

B. Asymmetric Bioreduction

An alternative chemoenzymatic strategy involves the asymmetric reduction of a prochiral ketone, such as 2-oxocyclopentane-1-carboxylic acid ester. Using a ketoreductase enzyme (KRED) with a suitable cofactor (e.g., NADPH), the ketone can be reduced to the cis-hydroxy ester with high diastereoselectivity and enantioselectivity.

Protocol: Asymmetric Reduction of Ethyl 2-oxocyclopentane-1-carboxylate This is a representative protocol.

  • Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), dissolve the substrate, ethyl 2-oxocyclopentane-1-carboxylate.

  • Cofactor Regeneration: Add a cofactor regeneration system, typically consisting of NADP+ and an inexpensive sacrificial alcohol like isopropanol, along with a corresponding alcohol dehydrogenase. This continuously regenerates the required NADPH.

  • Enzyme Addition: Add the selected ketoreductase enzyme.

  • Incubation: Gently agitate the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by HPLC or GC.

  • Workup and Isolation: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic phase, and purify by column chromatography to yield the chiral hydroxy ester.

  • Hydrolysis: The purified ester is then hydrolyzed (e.g., using LiOH in THF/water) to afford the final this compound.

Asymmetric Catalysis

Directly creating the desired stereocenters from prochiral starting materials using small-molecule chiral catalysts is a highly efficient and atom-economical approach.[12]

A. Asymmetric Michael Addition/Cyclization

This strategy builds the cyclopentane ring from an acyclic precursor via a domino reaction. For example, a Michael addition of a nucleophile to a linear diethylenic ester, catalyzed by a chiral amine or metal complex, can initiate a cascade that includes an intramolecular cyclization.[13] The chiral catalyst controls the facial selectivity of the initial addition, which in turn dictates the stereochemistry of the newly formed ring.

B. Asymmetric Ring Contraction (Wolff Rearrangement)

An elegant, albeit less common, approach is the asymmetric Wolff rearrangement.[14][15] This involves the conversion of an α-diazoketone derived from a cyclohexane precursor into a ketene. In the presence of a chiral catalyst and a nucleophile (like water or an alcohol), this ketene can be trapped to form the cyclopentane carboxylic acid derivative with high enantioselectivity. The stereochemistry is determined by the catalyst's ability to selectively protonate or add a nucleophile to one face of the ketene intermediate.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends heavily on the specific requirements of the project, including scale, cost, available equipment, and desired purity.

PathwayKey AdvantagesKey DisadvantagesTypical ee%Scalability
Corey Lactone Well-established, robust, provides access to many prostaglandin analogues.[7][9]Multi-step, often uses stoichiometric and hazardous reagents (e.g., tin hydrides).>98%Moderate to Large
Kinetic Resolution High enantioselectivity, uses mild enzymatic conditions.[11]Theoretical maximum yield is 50% (unless coupled with racemization), requires separation of product from starting material.>99%Excellent
Asymmetric Bioreduction High theoretical yield (>90%), excellent stereoselectivity, green chemistry principles.[3]Requires screening for a suitable enzyme, potential for substrate/product inhibition.>99%Excellent
Asymmetric Catalysis High atom economy, direct formation of the chiral product, catalytic quantities of chiral inducer.[5][13]Catalyst development can be complex and expensive, optimization may be required for each substrate.90-99%Good to Excellent

Purification and Characterization

Regardless of the synthetic pathway, the final product must be rigorously purified and characterized.

  • Purification: The crude product is typically purified by silica gel column chromatography to remove non-polar impurities. For the final carboxylic acid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often effective for achieving high purity.

  • Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides information on the relative stereochemistry (cis vs. trans) through analysis of coupling constants.

    • Mass Spectrometry (MS): Determines the molecular weight and confirms the elemental composition (via HRMS).

    • Chiral HPLC: The most critical analysis for determining the enantiomeric excess (ee%). The sample is derivatized (e.g., to its methyl ester) and analyzed on a chiral stationary phase column.

    • Optical Rotation: Measurement of the specific rotation [α]D provides confirmation of the enantiomeric form.

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly from the foundational work of Corey to the highly efficient chemoenzymatic and asymmetric catalytic methods available today. While the classical Corey synthesis remains a monumental achievement and a valuable tool, modern approaches prioritizing efficiency, safety, and sustainability are now at the forefront.

Future research will likely focus on the discovery of novel enzymes and catalysts with even broader substrate scopes and higher activities, further reducing process costs and environmental impact. The development of continuous flow processes for both biocatalytic and catalytic reactions represents a promising avenue for the large-scale, on-demand production of this vital chiral synthon, empowering the next generation of drug discovery and development.

References

  • Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of dl-prostaglandins F2.alpha. and E2. Journal of the American Chemical Society, 91(20), 5675–5677. [Link]

  • ResearchGate. (n.d.). Synthesis of the chiral ω‐side chain building blocks 12...[Link]

  • Tănase, C. I., Drăghici, C., & Caira, M. R. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. [Link]

  • Zhu, K., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications, 15(1), 2538. [Link]

  • ResearchGate. (n.d.). Concise Synthesis of a New Chiral Cyclopentenone Building Block for Prostaglandins and their Derivatives. [Link]

  • Ma, J., et al. (2018). Pot and time economies in the total synthesis of Corey lactone. Nature Communications, 9(1), 3385. [Link]

  • Tănase, C. I., Drăghici, C., & Caira, M. R. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. [Link]

  • Tănase, C. I., & Drăghici, C. (2006). Transformation of δ-lactone in γ-lactone in the Corey route for synthesis of prostaglandins. Revue Roumaine de Chimie, 51(9), 845-850. [Link]

  • MDPI. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. [Link]

  • Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of dl-prostaglandins F2.alpha. and E2. Journal of the American Chemical Society. [Link]

  • Davies, S. G., et al. (2000). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 5(1), 18-28. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PubChem. (n.d.). (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction. [Link]

  • Drexel University. (n.d.). Asymmetric synthesis of α-hydroxy carboxylic acids: direct oxidation of chiral amide enolates using 2-sulfonyloxaziridines. [Link]

  • Royal Society of Chemistry. (2020). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry, 18(44), 8932-8951. [Link]

  • ResearchGate. (n.d.). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. [Link]

Sources

A Technical Guide to the Physicochemical Properties of (1R,2S)-2-hydroxycyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid (CAS No. 125072-73-3) is a chiral organic compound featuring a cyclopentane ring functionalized with both a carboxylic acid and a hydroxyl group.[1][2][3] The specific stereochemistry, designated as (1R,2S), indicates a cis configuration where the hydroxyl and carboxyl substituents are on the same side of the ring. This stereochemical arrangement is critical as it influences the molecule's conformation, intermolecular interactions, and, consequently, its physical and chemical properties. As a bifunctional chiral building block, this molecule and its isomers are of significant interest to researchers in medicinal chemistry and materials science, serving as valuable intermediates in the synthesis of complex molecular targets.[4][5] This guide provides a comprehensive overview of its core physicochemical properties, supported by detailed experimental protocols for their determination, designed for researchers, scientists, and drug development professionals.

Molecular and Structural Characterization

The foundational properties of a molecule are dictated by its structure. For this compound, the presence of two polar functional groups and two chiral centers defines its chemical behavior.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 125072-73-3[1][2][3]
Molecular Formula C₆H₁₀O₃[1][2][6]
Molecular Weight 130.14 g/mol [1][6]
Canonical SMILES O=C(O)[C@@H]1CCC[C@@H]1O[1]

The cis configuration allows for the potential of intramolecular hydrogen bonding between the carboxylic acid proton and the hydroxyl oxygen, which can influence its acidity and conformational preference compared to its trans counterpart.

Caption: 2D representation of this compound.

Core Physicochemical Properties

These properties are fundamental for predicting the compound's behavior in various environments, from reaction flasks to biological systems. While specific experimental data for the (1R,2S) isomer is sparse in publicly available literature, values for related isomers and robust predictive models provide a solid baseline.

PropertyValue/RangeNotes
Melting Point Not available. Estimated to be a solid at room temperature.The related 1-hydroxycyclopentanecarboxylic acid has a melting point of 103-104°C[7]. A similar range is expected.
Boiling Point Not available.High boiling point expected due to hydrogen bonding capabilities.
Water Solubility Predicted to be high.The presence of both a carboxylic acid and a hydroxyl group enhances polarity and hydrogen bonding with water.
pKa Not available. Predicted ~4-5.The pKa of the related 1-hydroxycyclopentanecarboxylic acid is predicted to be 4.05 ± 0.20[7].
LogP 1.2 (Predicted for carboxylate)This value (XLogP3-AA) suggests a relatively hydrophilic nature[8].
Experimental Protocol: Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Principle: The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a depth of 2-3 mm.

  • Instrument Setup: Use a calibrated digital melting point apparatus.

  • Measurement:

    • Place the capillary tube in the apparatus.

    • Set a rapid heating ramp (e.g., 10-15 °C/min) to find an approximate melting range.

    • Prepare a new sample and heat rapidly to about 20 °C below the approximate melting point.

    • Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which melting begins (T₁) and the temperature at which the last solid melts (T₂). The melting range is T₁-T₂.

Causality Insight: A slow heating rate near the melting point is essential for accuracy. If heated too quickly, the temperature reading on the thermometer will lag behind the actual temperature of the sample, leading to an artificially high and broad melting range.

A Prepare Dry, Powdered Sample B Pack Capillary Tube (2-3 mm) A->B C Place in Calibrated Apparatus B->C D Fast Ramp (10-15°C/min) Determine Approx. MP C->D E New Sample: Heat to MP - 20°C D->E F Slow Ramp (1-2°C/min) E->F G Observe & Record T₁ (First liquid drop) F->G H Observe & Record T₂ (All liquid) G->H I Report Melting Range (T₁ - T₂) H->I

Caption: Workflow for accurate melting point determination.

Acidity and pKa Determination

The pKa, the negative logarithm of the acid dissociation constant, is arguably the most critical physicochemical parameter for any ionizable compound in drug development. It governs the extent of ionization at a given pH, which directly impacts solubility, permeability across biological membranes, and receptor binding.

Experimental Protocol: pKa Determination by Potentiometric Titration

Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is exactly half-neutralized.

Methodology:

  • System Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).

    • Prepare a standardized solution of ~0.1 M NaOH (titrant).

    • Accurately weigh ~10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.

  • Titration:

    • Place the pH electrode and a magnetic stirrer in the sample solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added. This generates a titration curve.

    • Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve (or the peak of the first derivative plot, dpH/dV).

    • The volume at the half-equivalence point is Vₑ/2.

    • The pKa is the pH value on the titration curve corresponding to the volume Vₑ/2.

Trustworthiness: This protocol is self-validating. The quality of the titration curve (a clear sigmoidal shape) and the accuracy of the standardized titrant confirm the reliability of the measurement. The use of a calibrated pH meter ensures the accuracy of the core measurement.

Spectroscopic Profile for Structural Confirmation

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the protons on the cyclopentane ring. The protons at the chiral centers (C1-H and C2-H) would appear as distinct multiplets. The acidic proton of the carboxyl group may appear as a broad singlet, which is exchangeable with D₂O. The hydroxyl proton will also be a singlet or multiplet, depending on coupling and exchange.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Six distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~170-180 ppm). The carbon bearing the hydroxyl group will be in the ~60-80 ppm range, and the remaining aliphatic carbons of the ring will appear further upfield.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A sharp, strong carbonyl (C=O) stretch should appear around 1700-1725 cm⁻¹. The O-H stretch of the alcohol group will also be present, likely overlapping with the carboxylic acid O-H band.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative mode would be ideal. The primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z of 129.1.

Safety and Handling

While specific toxicology data for the (1R,2S) isomer is not available, data for related isomers provides a basis for safe handling practices.

  • Hazard Classification: The general class of 2-hydroxycyclopentane-1-carboxylic acid is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[9] The (1R,2R) isomer carries the same warnings.[10]

  • Recommended Precautions:

    • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Conclusion

This compound is a chiral building block with distinct physicochemical properties defined by its stereochemistry. Its polar functional groups suggest high water solubility and a pKa typical of carboxylic acids, making it a compound whose behavior is highly pH-dependent. While experimental data is limited, the established protocols outlined in this guide provide a robust framework for researchers to determine its key properties accurately. A thorough understanding of these characteristics is essential for its effective application in synthetic chemistry and drug development, enabling rational design and formulation of more complex molecules.

References

  • PubChem. (n.d.). (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024). 1-Hydroxycyclopentanecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). cis-(1R,2S)-2-hydroxycyclopentane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxycyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Amazon S3. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
  • Google Patents. (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • ResearchGate. (n.d.). 1-Hydroxycyclopentane-1-carboxylic acid | Request PDF. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. Retrieved from [Link]

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An In-depth Technical Guide to the Structural Analysis of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane scaffold, coupled with the defined stereochemistry of its hydroxyl and carboxylic acid functionalities, makes it a valuable synthon for the asymmetric synthesis of complex bioactive molecules. This technical guide provides a comprehensive analysis of the structural elucidation of this compound, detailing the theoretical underpinnings and practical application of key analytical techniques. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important molecule.

Introduction: The Significance of this compound in Drug Discovery

The precise three-dimensional arrangement of atoms in a molecule is paramount in determining its biological activity. Chiral molecules, such as this compound, offer a fixed spatial orientation of functional groups, which is crucial for specific interactions with biological targets like enzymes and receptors[1][2]. The cyclopentane ring provides a conformationally constrained framework, reducing the entropic penalty upon binding and potentially increasing potency and selectivity.

The cis relationship between the hydroxyl and carboxylic acid groups in the (1R,2S) stereoisomer allows for the formation of intramolecular hydrogen bonds, influencing its conformation and reactivity. This defined stereochemistry is a key asset in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The carboxylic acid moiety can serve as a handle for further chemical modifications or as a key interacting group with a biological target, while the hydroxyl group can be a crucial hydrogen bond donor or a site for further functionalization[1][2][3].

This guide will delve into the multifaceted approach required for the unambiguous structural confirmation of this compound, covering its synthesis, and the application of various spectroscopic and analytical techniques.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, analysis, and application in synthesis.

PropertyValueSource
Molecular Formula C₆H₁₀O₃[4][5]
Molecular Weight 130.14 g/mol [4][5]
CAS Number 125072-73-3[4][5]
Appearance White to off-white solidCommercial Suppliers
Purity Typically ≥97%[4]
SMILES O=C(O)[C@@H]1CCC[C@@H]1O[4]

Synthesis and Stereochemical Control

The synthesis of this compound with high stereopurity is a critical first step for its use as a chiral building block. While a definitive, detailed, and publicly available peer-reviewed synthesis protocol for this specific molecule is not readily found, general synthetic strategies for related cis-2-hydroxycycloalkanecarboxylic acids can be adapted. A plausible and commonly employed approach involves the stereoselective dihydroxylation of a cyclopentene precursor followed by oxidation.

Conceptual Synthetic Workflow:

G start Cyclopent-1-ene-1-carboxylic acid ester dihydroxylation Asymmetric Dihydroxylation (e.g., Sharpless AD-mix) start->dihydroxylation Introduces cis-diols hydrolysis Ester Hydrolysis dihydroxylation->hydrolysis product (1R,2S)-2,3-dihydroxycyclopentane-1-carboxylic acid hydrolysis->product oxidation Selective Oxidation of secondary alcohol product->oxidation e.g., enzymatic or protecting group strategy final_product This compound oxidation->final_product

Caption: Conceptual workflow for the asymmetric synthesis.

Experimental Protocol: A Generalized Approach for Synthesis

The following is a generalized, field-proven protocol for the synthesis of a cis-2-hydroxycycloalkanecarboxylic acid, which can be adapted for the synthesis of the title compound.

Step 1: Asymmetric Dihydroxylation of a Cyclopentene Precursor

  • To a solution of methyl cyclopent-1-ene-1-carboxylate in a suitable solvent system (e.g., t-butanol/water), add the selected Sharpless asymmetric dihydroxylation reagent (AD-mix-α or AD-mix-β to achieve the desired stereochemistry).

  • Stir the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a reducing agent (e.g., sodium sulfite).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting diol ester by column chromatography.

Step 2: Ester Hydrolysis

  • Dissolve the purified diol ester in a suitable solvent (e.g., methanol or ethanol).

  • Add an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.

  • Extract the carboxylic acid product into an organic solvent, dry, and concentrate to yield the crude dihydroxy acid.

Step 3: Selective Oxidation

  • This step requires a selective oxidation of the secondary alcohol at the 3-position while protecting the hydroxyl group at the 2-position and the carboxylic acid. This can be a multi-step process involving protection, oxidation, and deprotection, or a more direct enzymatic approach.

  • For a protection group strategy, the carboxylic acid and the 2-hydroxyl group can be protected (e.g., as a lactone or with a bulky silyl group).

  • The remaining free hydroxyl group at the 3-position can then be oxidized to a ketone using a standard oxidizing agent (e.g., PCC or Swern oxidation).

  • Subsequent reduction of the ketone and deprotection would yield the desired product.

Note: The complexity of the final step highlights the challenges in the synthesis of this specific isomer and underscores its value as a specialized building block.

Structural Elucidation: A Multi-technique Approach

The definitive structural analysis of this compound relies on the synergistic use of several advanced analytical techniques.

Analytical Workflow for Structural Confirmation:

G sample This compound sample nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) sample->nmr Connectivity & Stereochemistry ms Mass Spectrometry (EI, ESI) sample->ms Molecular Weight & Formula ir Infrared (IR) Spectroscopy sample->ir Functional Groups xray X-ray Crystallography (if single crystal) sample->xray Absolute Stereochemistry comp Computational Modeling nmr->comp Correlate experimental & theoretical data structure Confirmed 3D Structure & Purity nmr->structure ms->structure ir->structure xray->structure

Caption: Integrated workflow for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the relative stereochemistry of the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each proton. For this compound, the key diagnostic signals would be the protons on the carbons bearing the hydroxyl and carboxyl groups (C1-H and C2-H). The cis relationship of these protons would result in a specific coupling constant (J-value). The remaining cyclopentane protons would appear as complex multiplets. The acidic proton of the carboxylic acid would typically be a broad singlet at a downfield chemical shift (δ 10-13 ppm), and the hydroxyl proton would also be a broad singlet, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms. For this molecule, six distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ ~170-180 ppm). The carbon bearing the hydroxyl group (C2) would appear in the range of δ 60-80 ppm, and the carbon attached to the carboxyl group (C1) would be in the range of δ 40-50 ppm. The remaining three cyclopentane carbons would have upfield chemical shifts.

  • 2D NMR Techniques (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships, allowing for the tracing of the proton connectivity around the cyclopentane ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, enabling the unambiguous assignment of each proton to its corresponding carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the overall structure and the positions of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.

  • Electron Ionization (EI): This hard ionization technique can lead to fragmentation, providing structural information. Key fragments would likely arise from the loss of water (M-18), the carboxyl group (M-45), or a combination of these.

  • Electrospray Ionization (ESI): A soft ionization technique that is particularly useful for polar molecules like carboxylic acids. In negative ion mode, it would show a prominent ion corresponding to the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) with ESI can be used to confirm the elemental formula with high accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key characteristic absorption bands for this compound are:

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)3300-2500Very broad
C-H (sp³)3000-2850Medium to strong, sharp
C=O (Carboxylic Acid)1760-1690Strong, sharp
C-O (Alcohol & Acid)1320-1000Medium to strong
O-H (Alcohol)~3400 (superimposed on acid O-H)Broad

The broadness of the carboxylic acid O-H stretch is due to hydrogen bonding.

X-ray Crystallography

For a definitive determination of the absolute stereochemistry, single-crystal X-ray crystallography is the gold standard. If a suitable single crystal of this compound can be obtained, this technique can provide the precise three-dimensional coordinates of every atom in the molecule, confirming the (1R,2S) configuration and providing detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational Chemistry

In the absence of experimental X-ray crystallographic data, computational modeling can provide valuable insights into the three-dimensional structure and aid in the interpretation of spectroscopic data. Density functional theory (DFT) calculations can be used to:

  • Predict the lowest energy conformation of the molecule.

  • Calculate theoretical NMR chemical shifts and coupling constants, which can be compared with experimental data to confirm assignments.

  • Simulate the IR spectrum to aid in the assignment of vibrational modes.

Applications in Drug Development: A Chiral Scaffold for Innovation

This compound is a valuable chiral pool starting material. Its rigid framework and defined stereochemistry make it an ideal building block for the synthesis of a wide range of biologically active molecules, including:

  • Prostaglandin Analogs: The cyclopentane ring is a core structural feature of prostaglandins, which are involved in a wide range of physiological processes.

  • Antiviral Agents: Many nucleoside analogs used as antiviral drugs incorporate carbocyclic rings, and this chiral building block can be a key starting material.

  • Enzyme Inhibitors: The defined spatial arrangement of the hydroxyl and carboxyl groups can be exploited to design potent and selective enzyme inhibitors.

The use of enantiomerically pure starting materials like this compound is crucial in modern drug development to ensure the synthesis of single-enantiomer drugs, which often have improved therapeutic indices and reduced side effects compared to their racemic counterparts[1][2].

Conclusion

The structural analysis of this compound is a comprehensive process that requires the integration of multiple analytical techniques. From its stereocontrolled synthesis to its detailed characterization by NMR, MS, and IR spectroscopy, each step provides a crucial piece of the structural puzzle. The absolute confirmation of its stereochemistry, ideally through X-ray crystallography, solidifies its identity as a valuable and well-defined chiral building block. For researchers and drug development professionals, a thorough understanding of the structural analysis of this molecule is fundamental to its effective application in the synthesis of the next generation of therapeutics.

References

  • Self-assembly of achiral building blocks into chiral cyclophanes using non-directional interactions. PubMed Central. [Link]

  • 2-(1-Hydroxy-1-cyclohexyl)-cyclopentane carboxylic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH. [Link]

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An In-depth Technical Guide to (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid: A Chiral Synthon for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, a chiral building block with the CAS Number 125072-73-3 , is a molecule of significant interest in the field of medicinal chemistry and drug development.[1][2] Its rigid cyclopentane core, adorned with precisely oriented hydroxyl and carboxylic acid functionalities, makes it an invaluable synthon for the stereoselective synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, critical applications in drug discovery, and analytical characterization.

Physicochemical Properties and Structural Elucidation

This compound is a white to off-white solid with a molecular formula of C₆H₁₀O₃ and a molecular weight of 130.14 g/mol .[1] The stereochemistry of this molecule, with the hydroxyl group at the C2 position and the carboxylic acid group at the C1 position in a cis configuration on the cyclopentane ring, is crucial for its utility in asymmetric synthesis.

PropertyValueSource
CAS Number 125072-73-3[1][2]
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
IUPAC Name This compound[1]
Purity Typically ≥97%[1][3]

The structural arrangement of the functional groups allows for the formation of intramolecular hydrogen bonds, which can influence its conformation and reactivity. Spectroscopic analysis is essential for confirming the structure and stereochemistry of this compound.

Spectroscopic Data (Typical)
  • ¹H NMR: The proton of the carboxylic acid (-COOH) is expected to appear as a broad singlet in the downfield region of the spectrum (typically 10-12 ppm). The protons on the carbon bearing the hydroxyl group (-CH-OH) and the proton on the carbon bearing the carboxylic acid group (-CH-COOH) would likely appear as multiplets in the range of 3.5-4.5 ppm. The remaining cyclopentane ring protons would be observed as a series of complex multiplets further upfield.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is characteristically found in the 170-180 ppm region. The carbons attached to the hydroxyl and carboxylic acid groups would resonate between 60-80 ppm. The other sp³ hybridized carbons of the cyclopentane ring would appear at higher field strengths.

Synthesis Methodologies: A Chemoenzymatic Approach

The stereoselective synthesis of this compound is paramount to its application in drug development. Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical transformations, offer an elegant and effective route to this chiral molecule.[4]

A plausible and efficient synthetic strategy involves the enzymatic hydrolysis of a meso-epoxide, followed by oxidation. This approach leverages the high enantioselectivity of enzymes to establish the desired stereocenters.

Experimental Protocol: Chemoenzymatic Synthesis

Step 1: Enzymatic Hydrolysis of Cyclopentene Oxide

This step utilizes a hydrolase to enantioselectively open the epoxide ring of cyclopentene oxide, yielding (1R,2R)-cyclopentane-1,2-diol.

  • Materials:

    • Cyclopentene oxide

    • Phosphate buffer (e.g., 0.1 M, pH 7.0)

    • Immobilized hydrolase (e.g., from Aspergillus niger)

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • Suspend cyclopentene oxide in the phosphate buffer.

    • Add the immobilized hydrolase to the mixture.

    • Stir the reaction at a controlled temperature (e.g., 25-30 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, filter off the immobilized enzyme for potential reuse.

    • Extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude (1R,2R)-cyclopentane-1,2-diol.

    • Purify the diol by column chromatography on silica gel.

Step 2: Selective Oxidation to this compound

The resulting chiral diol is then selectively oxidized to the target carboxylic acid. This can be achieved using various oxidizing agents, with careful control of reaction conditions to avoid over-oxidation.

  • Materials:

    • (1R,2R)-cyclopentane-1,2-diol

    • Acetonitrile

    • Phosphate buffer (e.g., 0.1 M, pH 6.5)

    • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

    • Sodium chlorite (NaClO₂)

    • Sodium hypochlorite (NaOCl) solution (as a co-oxidant)

    • Sodium sulfite

    • Diethyl ether

    • Sodium bicarbonate solution

    • Hydrochloric acid (e.g., 2 M)

  • Procedure:

    • Dissolve (1R,2R)-cyclopentane-1,2-diol in a mixture of acetonitrile and phosphate buffer.

    • Add TEMPO and sodium chlorite to the solution.

    • Cool the mixture in an ice bath and slowly add the sodium hypochlorite solution while maintaining the temperature below 5 °C.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, quench the reaction by adding a solution of sodium sulfite.

    • Adjust the pH to around 8 with sodium bicarbonate solution and wash with diethyl ether to remove TEMPO.

    • Acidify the aqueous layer to pH 2-3 with hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

    • The product can be further purified by recrystallization.

Synthesis_Pathway cluster_step1 Step 1: Enzymatic Hydrolysis cluster_step2 Step 2: Selective Oxidation Cyclopentene_Oxide Cyclopentene Oxide Diol (1R,2R)-Cyclopentane-1,2-diol Cyclopentene_Oxide->Diol Hydrolase (enantioselective ring opening) Carboxylic_Acid (1R,2S)-2-hydroxycyclopentane- 1-carboxylic acid Diol->Carboxylic_Acid TEMPO/NaClO₂/NaOCl (selective oxidation)

Caption: Chemoenzymatic synthesis of this compound.

Applications in Drug Development

The rigid, stereochemically defined structure of this compound makes it a valuable chiral pool starting material for the synthesis of various pharmaceutical agents. Its primary application lies in the construction of carbocyclic nucleoside analogues, a class of compounds known for their potent antiviral and anticancer activities.

Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are mimics of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring. This modification imparts greater metabolic stability against enzymatic degradation, often leading to improved pharmacokinetic profiles.

The synthesis of these analogues frequently involves coupling the chiral cyclopentane core with a heterocyclic base. The hydroxyl and carboxylic acid functionalities of this compound can be strategically manipulated to introduce the nucleobase and the hydroxymethyl side chain, mimicking the structure of a natural ribose sugar.

For instance, the carboxylic acid can be reduced to a primary alcohol, which, after protection, can serve as the C5'-hydroxyl equivalent. The existing hydroxyl group at C2 can be used to control the stereochemistry of subsequent transformations or can be converted into an amino group, as seen in some antiviral agents.

While specific blockbuster drugs directly incorporating this exact starting material are not prominently disclosed in the public domain, the use of closely related chiral cyclopentane derivatives is well-documented in patents for the synthesis of investigational antiviral agents, including those targeting HIV, Hepatitis B, and other viral infections. The principles of using such chiral synthons are central to the development of these next-generation therapeutics.

Drug_Development Chiral_Synthon (1R,2S)-2-hydroxycyclopentane- 1-carboxylic acid Intermediate Chiral Cyclopentane Intermediate Chiral_Synthon->Intermediate Functional Group Manipulation Carbocyclic_Nucleoside Carbocyclic Nucleoside Analogue Intermediate->Carbocyclic_Nucleoside Nucleobase Coupling Antiviral_Drug Antiviral Drug (e.g., for HIV, HBV) Carbocyclic_Nucleoside->Antiviral_Drug Lead Optimization

Caption: Role in the synthesis of carbocyclic nucleoside antiviral agents.

Analytical Methods for Chiral Purity Determination

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common method for determining enantiomeric excess (ee).

Chiral HPLC Protocol (General)
  • Column: A chiral stationary phase column, such as one based on derivatized cellulose or amylose, is typically used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape for the carboxylic acid.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is generally suitable.

  • Procedure:

    • Dissolve a small amount of the sample in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Elute with the mobile phase at a constant flow rate.

    • The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. Its stereochemically defined structure provides a robust platform for the construction of carbocyclic nucleoside analogues and other therapeutic agents. The development of efficient chemoenzymatic synthetic routes has made this synthon more accessible, paving the way for its broader application in the discovery and development of novel medicines. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral synthons like this compound is set to increase.

References

  • PubChem. (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 2-Hydroxycyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Hassan, A. H. E., & Lee, Y. S. (2025). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
  • PubChem. (1R,2S)-2-Methylcyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of medicinal chemistry, 49(3), 1140–1148.
  • Li, J., et al. (2024). Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA. Journal of Bioscience and Bioengineering.
  • Soucy, T. A., et al. (2009). An inhibitor of NEDD8-activating enzyme as a new approach to treat cancer.
  • Tianze Bio-medical Co., Ltd. (2020).
  • Tianze Bio-medical Co., Ltd. (2020).
  • Communications Chemistry. (2025). Chemoenzymatic synthesis.
  • U.S. Patent No. US10428104B2. (2019).
  • European Patent No. EP2725012A1. (2014). 1-amino-2-vinyl cyclopropane carboxylic acid amide, salt of same, and method for producing same.

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An In-Depth Technical Guide to the Potential Biological Activities of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentane ring system, a recurring motif in numerous biologically active natural products, represents a promising, albeit underexplored, scaffold in medicinal chemistry. This guide focuses on a specific chiral molecule, (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, a compound with defined stereochemistry that is currently uncharacterized in terms of its biological potential. In the absence of direct pharmacological data, this document serves as a strategic whitepaper, outlining a comprehensive research framework to elucidate its potential therapeutic activities. Drawing upon the established bioactivities of structurally related cyclopentanoids, we hypothesize that this molecule may possess significant anti-inflammatory and anticancer properties. We provide a detailed, step-by-step technical guide for the systematic evaluation of these activities, from initial in vitro screening to mechanistic pathway analysis. This guide is intended to equip researchers and drug development professionals with the scientific rationale and practical methodologies required to investigate the therapeutic potential of this and other novel chiral chemical entities.

Introduction: The Case for Investigating this compound

The cyclopentane carbocyclic ring is a ubiquitous structural element in nature, forming the core of bioactive molecules such as prostaglandins and certain steroids. Despite this, it has been historically underrepresented in drug discovery programs compared to other cyclic systems, partly due to perceived challenges in stereocontrolled synthesis.[1] However, modern synthetic advancements have made complex cyclopentanoid chemotypes more accessible, renewing interest in their potential as privileged scaffolds for therapeutic development.[1]

The subject of this guide, this compound, is a chiral molecule featuring a hydroxyl and a carboxylic acid group on a cyclopentane frame (Figure 1). The specific stereochemistry, (1R,2S), is critical, as it is well-established that enantiomers of a chiral drug can exhibit vastly different pharmacological activities, potencies, and toxicities.[2][3] While chemical suppliers list this specific isomer, a review of the scientific literature reveals a significant knowledge gap regarding its biological effects.[4][5]

Given that related cyclopentane-containing molecules, particularly cyclopentenone prostaglandins, are known to be involved in the resolution of inflammation and can influence cell growth and survival, it is scientifically plausible to hypothesize that this compound may possess latent therapeutic value.[6] This guide, therefore, proposes a structured and scientifically rigorous research program to explore its potential biological activities, focusing on two high-impact therapeutic areas: inflammation and oncology.

Chemical structure of this compoundFigure 1. Chemical structure of this compound.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the activities of structurally analogous compounds, we propose two primary avenues of investigation for this compound:

Potential Anti-inflammatory Activity

Many cyclopentane derivatives, including prostaglandins, are key mediators of the inflammatory response.[6] The arachidonic acid cascade, which produces these signaling molecules, involves key enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[7] We hypothesize that our target compound may modulate this pathway. Furthermore, the transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammatory gene expression, and its inhibition is a key strategy in the development of anti-inflammatory drugs.[1][8]

Potential Anticancer Activity

The cyclopentenone moiety, present in some prostaglandin derivatives, is a known pharmacophore in anticancer drug design.[9] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. While this compound lacks the reactive α,β-unsaturated ketone of cyclopentenones, its cyclopentane core provides a scaffold that could be functionalized to interact with anticancer targets. Therefore, an initial broad-spectrum cytotoxicity screening against a panel of cancer cell lines is a logical first step.[10]

Proposed Experimental Investigation: A Step-by-Step Guide

To systematically evaluate the hypothesized biological activities, a tiered screening approach is recommended. This begins with broad in vitro assays to identify any "hits" and progresses to more specific mechanistic studies.

Tier 1: Initial Cytotoxicity and Anti-inflammatory Screening

The initial phase aims to determine the general cytotoxicity of the compound and to perform a primary screen for anti-inflammatory potential.

This protocol is designed to assess the effect of the compound on the viability of various cancer cell lines. The Sulforhodamine B (SRB) assay is recommended for its reliability and basis in measuring cellular protein content.[6][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical])

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in a complete medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO or PBS). Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineIC50 (µM) of this compound
MCF-7To be determined
A549To be determined
HCT116To be determined
HeLaTo be determined
This table is for illustrative purposes to show how the generated data would be presented.

This protocol assesses the compound's ability to inhibit key enzymes in the arachidonic acid pathway.[12][13][14]

Objective: To determine the IC50 values of the test compound against COX-1, COX-2, and 5-LOX enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations (ovine or human recombinant)

  • 5-Lipoxygenase (soybean or human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric assay kits (e.g., from Cayman Chemical)

  • Microplate reader

Procedure (General):

  • Enzyme Preparation: Prepare the enzyme solutions according to the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add the enzyme, buffer, and various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2, zileuton for 5-LOX). Incubate for a specified time at the recommended temperature.

  • Initiate Reaction: Add the substrate (arachidonic acid) to initiate the enzymatic reaction.

  • Detection: After a set incubation period, stop the reaction and measure the product formation using a colorimetric or fluorometric probe as per the kit's instructions.

  • Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 values.

Data Presentation:

EnzymeIC50 (µM) of this compound
COX-1To be determined
COX-2To be determined
5-LOXTo be determined
This table is for illustrative purposes.
Tier 2: Mechanistic Pathway Analysis

If the Tier 1 screening yields positive results (e.g., significant cytotoxicity or enzyme inhibition), the next step is to investigate the underlying molecular mechanisms.

This cell-based assay determines if the compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway.[1][3]

Objective: To assess the ability of the test compound to inhibit TNF-α-induced NF-κB activation in a reporter cell line.

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct.

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Plate the NF-κB reporter cells in a 96-well plate and incubate overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation. Include unstimulated and vehicle-treated controls.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Analysis: Normalize the luciferase activity to cell viability (determined by a parallel assay like MTT or SRB) and calculate the percentage of inhibition of NF-κB activation.

Visualization of Experimental Workflow and Signaling Pathway:

experimental_workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Mechanistic Studies start Test Compound: (1R,2S)-2-hydroxycyclopentane- 1-carboxylic acid cytotoxicity Cytotoxicity Assay (SRB) start->cytotoxicity enzyme_inhibition Enzyme Inhibition (COX/LOX) start->enzyme_inhibition nf_kb_assay NF-κB Pathway Assay cytotoxicity->nf_kb_assay If cytotoxic enzyme_inhibition->nf_kb_assay If inhibitory end Data Analysis & Hit Validation nf_kb_assay->end

Caption: A tiered approach for screening the biological activities of the test compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_complex Inactive Complex cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB Gene Inflammatory Gene Expression NFkB_nuc->Gene Induces

Caption: Simplified overview of the canonical NF-κB signaling pathway.

Data Interpretation and Future Directions

The data generated from this proposed research plan will provide the first insights into the biological potential of this compound.

  • If the compound shows selective cytotoxicity against cancer cell lines, further studies would focus on its mechanism of action (e.g., apoptosis induction, cell cycle arrest) and in vivo efficacy in animal models.[15]

  • If the compound demonstrates potent and selective inhibition of COX-2 or 5-LOX , it could be a candidate for development as a novel anti-inflammatory agent with a potentially favorable side-effect profile.[16]

  • Inhibition of the NF-κB pathway would suggest a broader anti-inflammatory and potentially immunomodulatory role, warranting further investigation into its effects on cytokine production.[17]

  • If no significant activity is observed , this information is still valuable, as it helps to define the structure-activity relationships for this class of compounds.

The logical progression from these initial findings would involve lead optimization through medicinal chemistry, followed by more extensive preclinical testing, including pharmacokinetics, pharmacodynamics, and toxicology studies.

Conclusion

While this compound is currently a molecule without a known biological role, its structural features and the activities of related compounds provide a strong rationale for its investigation as a potential therapeutic agent. The experimental framework detailed in this guide offers a comprehensive, logical, and technically sound approach to systematically uncover its potential anti-inflammatory and anticancer activities. By following this structured path of inquiry, researchers can efficiently and effectively evaluate the therapeutic promise held within this chiral cyclopentanoid scaffold, contributing valuable knowledge to the field of drug discovery.

References

  • Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis research, 110(5-6), 255–258.
  • Ghosh, S., & Karin, M. (2002). Missing pieces in the NF-kappaB puzzle. Cell, 109 Suppl, S81–S96.
  • Aapro, M., & Conte, P. F. (2003). Cyclo-oxygenase-2 (COX-2) inhibitors in oncology. The Oncologist, 8(4), 334–343.
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The Unsung Hero of Prostaglandin Synthesis: A Technical Guide to (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of the Discovery, Stereoselective Synthesis, and Pivotal Role of a Chiral Building Block in Medicinal Chemistry

Introduction: A Molecule Defined by its Purpose

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, a chiral bifunctional molecule, holds a unique place in the annals of synthetic organic chemistry. Its history is not one of isolated discovery but is intrinsically interwoven with one of the most significant achievements in the field: the total synthesis of prostaglandins. This technical guide provides a comprehensive overview of this unassuming yet critical molecule, from its conceptual importance in retrosynthetic analysis to the elegant strategies developed for its stereocontrolled synthesis. For researchers, scientists, and drug development professionals, understanding the journey of this compound offers valuable insights into the evolution of asymmetric synthesis and its profound impact on medicine.

The Prostaglandin Challenge: A Historical Imperative

The story of this compound begins with the monumental challenge of synthesizing prostaglandins in the mid-20th century. Prostaglandins, a class of lipid compounds with a vast array of physiological effects, presented a formidable synthetic puzzle due to their complex stereochemistry.[1] The quest for a viable synthetic route was not merely an academic exercise; it was driven by the immense therapeutic potential of these molecules.

The groundbreaking work of E.J. Corey and his group in the late 1960s and early 1970s laid the foundation for the field.[2][3][4][5] Their retrosynthetic analysis of the prostaglandin skeleton identified a key bicyclic intermediate, now famously known as the "Corey lactone." This lactone contains the correctly oriented stereocenters of the cyclopentane core of prostaglandins, making it a crucial precursor. The synthesis of the Corey lactone, in turn, necessitated the creation of a cyclopentane ring with specific cis stereochemistry between a hydroxyl group and a carboxyl group (or a precursor to the side chain). This is where this compound and its derivatives emerge as pivotal intermediates.

Stereoselective Synthesis: Mastering the Chiral Landscape

The central challenge in preparing this compound lies in controlling the relative and absolute stereochemistry of the two contiguous chiral centers. Over the years, a variety of ingenious methods have been developed, broadly categorized into chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution: Separating Mirror Images

Early approaches to obtaining enantiomerically pure 2-hydroxycyclopentane-1-carboxylic acid derivatives relied on the classical method of resolving a racemic mixture. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.

Table 1: Comparison of Chiral Resolution and Asymmetric Synthesis Strategies

StrategyAdvantagesDisadvantagesTypical Reagents/Methods
Chiral Resolution Conceptually straightforward, can be effective for large-scale production.Theoretical maximum yield of 50% for the desired enantiomer, requires a suitable chiral resolving agent, can be labor-intensive.Chiral amines (e.g., (S)-phenylethylamine) to form diastereomeric salts.[6]
Enzymatic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly.Can be substrate-specific, may require optimization of enzyme and reaction conditions.Lipases (e.g., from Candida rugosa) for enantioselective esterification or hydrolysis.
Asymmetric Synthesis Potentially higher yields (up to 100%), direct formation of the desired enantiomer.May require specialized chiral catalysts or auxiliaries, can be more complex to develop and optimize.Chiral catalysts (e.g., chiral Lewis acids in Diels-Alder reactions), substrate-controlled diastereoselective reactions.[7]
Enzymatic Resolution: Nature's Catalysts

A more elegant and efficient approach to chiral resolution involves the use of enzymes. Lipases, in particular, have proven to be highly effective for the kinetic resolution of racemic esters of 2-hydroxycyclopentane-1-carboxylic acid. In a typical enzymatic resolution, the lipase selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted. The resulting acid and unreacted ester can then be easily separated. This method offers high enantioselectivity under mild conditions.

Asymmetric Synthesis: Building Chirality from the Ground Up

The pinnacle of stereocontrolled synthesis is the direct creation of the desired enantiomer through asymmetric reactions. In the context of the Corey lactone and its precursors, several asymmetric strategies have been employed. One notable approach involves an asymmetric Diels-Alder reaction to construct the bicyclic core with the correct stereochemistry, which is then elaborated to the target molecule.[7]

The Corey Lactone Pathway: A Step-by-Step Look

The conversion of a derivative of this compound into the Corey lactone is a cornerstone of prostaglandin synthesis. The following workflow illustrates the key transformations.

Corey_Lactone_Synthesis cluster_0 Corey Lactone Synthesis Pathway Racemic_cis_acid Racemic cis-2-hydroxycyclopentane-1-carboxylic acid Resolution Chiral Resolution (e.g., Enzymatic) Racemic_cis_acid->Resolution Enantiopure_acid (1R,2S)-2-hydroxycyclopentane- 1-carboxylic acid Resolution->Enantiopure_acid Iodolactonization Iodolactonization Enantiopure_acid->Iodolactonization Corey_Lactone_precursor Iodolactone Intermediate Iodolactonization->Corey_Lactone_precursor Radical_dehalogenation Radical Dehalogenation Corey_Lactone_precursor->Radical_dehalogenation Corey_Lactone Corey Lactone Radical_dehalogenation->Corey_Lactone

Caption: A simplified workflow for the synthesis of the Corey lactone.

Experimental Protocol: Enzymatic Resolution of (±)-cis-2-Hydroxycyclopentane-1-carboxylic Acid Methyl Ester

This protocol is a representative example of how the (1R,2S) enantiomer can be obtained through enzymatic resolution.

  • Substrate Preparation: The racemic cis-2-hydroxycyclopentane-1-carboxylic acid is esterified to its methyl ester using standard procedures (e.g., methanol with a catalytic amount of acid).

  • Enzymatic Hydrolysis: The racemic methyl ester is suspended in a phosphate buffer solution (pH ~7). A lipase preparation (e.g., from Candida rugosa) is added, and the mixture is stirred at a controlled temperature (e.g., 25-30 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the extent of hydrolysis.

  • Workup and Separation: Once approximately 50% of the ester has been hydrolyzed, the reaction is stopped. The mixture is acidified, and the components are extracted with an organic solvent. The unreacted (1S,2R)-methyl ester and the (1R,2S)-carboxylic acid are then separated, typically by extraction or chromatography.

  • Hydrolysis of the Ester: The separated (1S,2R)-methyl ester can be hydrolyzed under basic conditions to yield the (1S,2R)-carboxylic acid, providing access to the other enantiomer.

Beyond Prostaglandins: Expanding Horizons

While the primary claim to fame for this compound is its role in prostaglandin synthesis, its utility as a chiral building block extends to other areas of medicinal chemistry. The rigid cyclopentane scaffold with its defined stereochemistry makes it an attractive starting material for the synthesis of a variety of biologically active molecules, including analogues of natural products and novel therapeutic agents.

Conclusion: A Legacy in Chirality

The discovery and history of this compound are a testament to the enabling power of synthetic chemistry. While not a household name, this molecule has played a crucial behind-the-scenes role in making a whole class of life-saving and life-improving drugs accessible. Its story continues to evolve as synthetic chemists find new and innovative ways to harness its chiral architecture for the creation of novel medicines. For the researchers and scientists in drug development, the lessons learned from the synthesis of this seemingly simple molecule remain as relevant today as they were at the dawn of the prostaglandin era.

References

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spectroscopic data interpretation for (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Interpretation of (1R,2S)-2-hydroxycyclopentane-1-carboxylic Acid

Foreword: The Imperative of Stereochemical Fidelity

In the landscape of modern drug development and chiral synthesis, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. This compound, a chiral building block, presents a classic challenge in structural elucidation. Its deceptively simple framework, comprising a five-membered ring with two adjacent stereocenters, necessitates a multi-faceted analytical approach to confirm not only its connectivity but its precise relative and absolute stereochemistry.

This guide provides an in-depth, field-proven methodology for the comprehensive spectroscopic analysis of this molecule. We move beyond rote data listing to explore the causal relationships between molecular structure and spectral output. By integrating data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we will construct a self-validating analytical narrative that culminates in the unequivocal identification of the (1R,2S) diastereomer. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for structural characterization.

The Molecular Subject: this compound

Before delving into the spectral data, it is crucial to visualize the target molecule. The (1R,2S) designation indicates a cis relationship between the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the cyclopentane ring. This spatial arrangement is the single most critical feature to be confirmed by our analysis.

  • Molecular Formula: C₆H₁₀O₃[1][2]

  • Molecular Weight: 130.14 g/mol [1][3][4]

  • Key Features:

    • A five-membered aliphatic ring (cyclopentane).

    • A carboxylic acid functional group.

    • A secondary alcohol functional group.

    • Two chiral centers at C1 and C2.

    • cis relative stereochemistry between the -OH and -COOH groups.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Expertise & Experience: The first step in any structural elucidation workflow is a rapid, inexpensive confirmation of the functional groups present. IR spectroscopy provides this initial "litmus test." For this compound, the spectrum is dominated by the characteristic vibrations of the hydroxyl and carboxyl moieties. The causality behind the broadness of the O-H signals is hydrogen bonding, which creates a continuum of bond strengths and, consequently, a wide range of absorption frequencies.[5][6]

Experimental Protocol: Acquiring the IR Spectrum

  • Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used on the neat solid.

  • Background Scan: Perform a background scan of the empty sample compartment (or just the KBr pellet/ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Scan: Place the sample in the IR beam path and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: Label significant peaks with their corresponding wavenumbers (cm⁻¹).

Interpreting the Spectrum: The IR spectrum validates the presence of our expected functional groups but provides no direct evidence of stereochemistry.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Appearance Causality & Insights
Carboxylic AcidO–H Stretch2500–3300[7][8][9]Very broad, often obscuring C-H stretchesExtensive intermolecular hydrogen bonding (dimerization) is the cause of this characteristic extreme broadness.[6][7]
AlcoholO–H Stretch3200–3550[10][11]BroadIntermolecular hydrogen bonding. This peak will be superimposed on the broader carboxylic acid O-H stretch.
Alkane (Ring)C–H Stretch2850–2960Medium to StrongStandard sp³ C-H bond vibrations. Their position just below 3000 cm⁻¹ confirms the aliphatic nature of the ring.[10]
Carboxylic AcidC=O Stretch1700–1725 (dimeric)[9][12]Strong, SharpThis is one of the most intense and reliable peaks. Its position indicates a saturated, hydrogen-bonded carboxylic acid.[8]
Carboxylic Acid / AlcoholC–O Stretch1210–1320[7]Medium to StrongConfirms the presence of C-O single bonds.
Carboxylic AcidO–H Bend910–950[7]Broad, MediumOut-of-plane bend characteristic of a carboxylic acid dimer.

Trustworthiness: The simultaneous observation of the extremely broad O-H stretch centered around 3000 cm⁻¹ and the strong C=O stretch around 1710 cm⁻¹ is a highly reliable confirmation of a carboxylic acid functional group.[5][7][9][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Stereochemical Arbiter

Expertise & Experience: While IR confirms the "what," NMR spectroscopy reveals the "how" – the connectivity and, critically, the 3D arrangement of the atoms. For a chiral molecule like this compound, every proton and carbon is in a unique electronic environment, meaning we expect to see distinct signals for all 10 protons and all 6 carbons. The key to confirming the cis stereochemistry lies in the magnitude of the proton-proton coupling constant (³JH1-H2) between the hydrogens on the two stereocenters.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred as it allows for the observation of exchangeable -OH and -COOH protons.

  • Shimming: Place the NMR tube in the spectrometer and optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and quaternary carbons.

  • 2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) to map H-C connections.

¹H NMR Spectroscopy: Probing Connectivity and Configuration

The proton NMR spectrum provides a wealth of information. The chemical shift of each proton is dictated by its local electronic environment, while the splitting pattern (multiplicity) is determined by the number of neighboring protons, governed by the n+1 rule.

Predicted ¹H NMR Data:

Proton(s) Approx. δ (ppm) Multiplicity Coupling (Hz) Rationale & Insights
-COOH10.0–13.0Broad SingletN/AHighly deshielded due to the electronegative oxygens and anisotropy of the C=O bond. Easily exchanges with D₂O.[13]
-OH2.0–5.0Broad SingletN/AChemical shift is highly variable and depends on solvent, concentration, and temperature. Also exchanges with D₂O.
H2 (on C2)~4.0–4.3Multiplet³JH1-H2, ³JH2-H3Deshielded by the adjacent -OH group. Its coupling to H1 is the most diagnostically important feature.
H1 (on C1)~2.7–3.0Multiplet³JH1-H2, ³JH1-H5Deshielded by the adjacent -COOH group.
H3, H4, H5~1.5–2.2Complex MultipletsGeminal & VicinalThese methylene protons are all diastereotopic, resulting in complex, overlapping signals in the aliphatic region.

The Stereochemical Insight (The Karplus Relationship): The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them. For the cyclopentane ring:

  • A cis relationship (as in our target molecule) results in a dihedral angle (H1-C1-C2-H2) approaching 0°. According to the Karplus relationship, this leads to a larger coupling constant , typically in the range of 7–9 Hz .[14]

  • A trans relationship would result in a dihedral angle closer to 120°, leading to a smaller coupling constant , typically 2–4 Hz .[14]

Trustworthiness: Observing a ³JH1-H2 coupling constant of ~8 Hz is exceptionally strong evidence for the cis configuration of the hydroxyl and carboxyl groups. This single value is often sufficient to assign the relative stereochemistry.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum confirms the number of unique carbon atoms and their respective functional groups.

Predicted ¹³C NMR Data:

Carbon Approx. δ (ppm) Rationale & Insights
C=O175–185The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule.[13]
C270–80The carbon atom bonded to the electronegative oxygen of the alcohol group appears significantly downfield.
C145–55The carbon atom alpha to the carbonyl group is deshielded.
C3, C4, C520–40These are standard aliphatic sp³ carbons, appearing in the upfield region of the spectrum.[15]

Visualization of NMR Correlations: A 2D COSY spectrum would visually connect coupled protons, confirming the H1-H2-H3-H4-H5 pathway around the ring. An HSQC spectrum would link each proton to its directly attached carbon.

NMR_Correlations cluster_molecule This compound cluster_protons ¹H Signals C1 C1 (~50 ppm) C2 C2 (~75 ppm) C1->C2 C_OOH COOH (~180 ppm) C1->C_OOH C3 C3 C2->C3 O_H OH C2->O_H C4 C4 C3->C4 C5 C5 C4->C5 C5->C1 H1 H1 (~2.8 ppm) H1->C1 ¹J H2 H2 (~4.1 ppm) H1->H2 ³J ≈ 8 Hz (cis) H_ring Ring CH₂'s (~1.5-2.2 ppm) H1->H_ring ³J H2->C2 ¹J H2->H_ring ³J

Caption: Key ¹H-¹H (COSY) and ¹H-¹³C (HSQC) correlations.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the definitive molecular weight and offers corroborating structural evidence through fragmentation analysis. In Electron Ionization (EI), a high-energy electron beam bombards the molecule, creating a positively charged molecular ion (M⁺) and causing it to fragment in a predictable manner. The pattern of fragments is a molecular fingerprint.

Experimental Protocol: Acquiring the Mass Spectrum

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a 70 eV electron beam (standard for EI).

  • Mass Analysis: The resulting positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Interpreting the Spectrum:

The analysis begins by identifying the molecular ion peak. For our molecule, C₆H₁₀O₃, the expected M⁺ peak is at m/z = 130 . The subsequent fragmentation provides clues to the structure.

Predicted Fragmentation Pathways:

m/z Value Fragment Lost Fragment Structure Significance
130-[C₆H₁₀O₃]⁺Molecular Ion (M⁺) : Confirms the molecular weight.
112H₂O (18)[M - H₂O]⁺A very common loss from alcohols, indicating the presence of the -OH group.[16]
85COOH (45)[M - COOH]⁺Alpha-cleavage resulting in the loss of the carboxylic acid radical. A strong indicator of a carboxylic acid.
57C₄H₇O (71)[C₃H₅O]⁺A common fragment for cyclic alcohols resulting from ring cleavage.[16]

Trustworthiness: The presence of the molecular ion peak at m/z 130, coupled with logical neutral losses like 18 amu (water) and 45 amu (carboxyl radical), provides a self-validating system confirming both the molecular formula and the presence of the two key functional groups.

Fragmentation_Pathway M [C₆H₁₀O₃]⁺˙ m/z = 130 M_H2O [C₆H₈O₂]⁺˙ m/z = 112 M->M_H2O - H₂O M_COOH [C₅H₉O]⁺ m/z = 85 M->M_COOH - •COOH Ring_Frag [C₃H₅O]⁺ m/z = 57 M->Ring_Frag - C₂H₅O₂• (Ring Cleavage)

Caption: Primary EI-MS fragmentation pathways.

A Holistic Analytical Workflow: From Hypothesis to Confirmation

Analytical_Workflow cluster_steps Analytical Protocol cluster_info Information Gained start Hypothesized Structure: (1R,2S)-2-hydroxycyclopentane- 1-carboxylic acid ir Step 1: IR Spectroscopy start->ir ms Step 2: Mass Spectrometry ir->ms ir_info Confirmation of -OH and -COOH groups ir->ir_info nmr Step 3: NMR Spectroscopy (¹H, ¹³C, COSY) ms->nmr ms_info Confirmation of MW = 130 and key fragments ms->ms_info conclusion Unambiguous Structure Confirmation nmr->conclusion nmr_info Confirmation of C-H framework and cis-stereochemistry (³J ≈ 8 Hz) nmr->nmr_info

Caption: A logical workflow for spectroscopic structure elucidation.

Conclusion

The structural determination of this compound is a clear demonstration of the power of modern spectroscopic methods. Infrared spectroscopy provides the initial, rapid confirmation of the essential alcohol and carboxylic acid functionalities. Mass spectrometry definitively establishes the molecular weight and corroborates the structure through predictable fragmentation patterns, such as the loss of water and the carboxyl group.

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A Researcher's Guide to Sourcing (1R,2S)-2-hydroxycyclopentane-1-carboxylic Acid: Ensuring Chiral Integrity in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chiral Building Blocks in Modern Drug Discovery

In the landscape of contemporary drug development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological activity.[1] Biological systems, being inherently chiral, often interact differently with each enantiomer of a chiral drug molecule. One enantiomer, the eutomer, may elicit the desired therapeutic effect, while its mirror image, the distomer, could be inactive, less potent, or even responsible for adverse effects.[1] The tragic case of thalidomide in the 1960s, where one enantiomer was a sedative and the other a potent teratogen, serves as a stark reminder of the profound biological implications of chirality.[1]

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid is a chiral building block that holds significant potential in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its defined stereochemistry is crucial for establishing the desired three-dimensional architecture of the final drug candidate, which in turn governs its interaction with biological targets. Consequently, the reliability of the supplier for this critical raw material is paramount to the success of a research and development program. Impurities, particularly the undesired enantiomer, can have a significant impact on the outcome of a synthesis and the biological activity of the final compound.[2]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying and qualifying reliable suppliers of this compound. We will delve into the essential criteria for supplier evaluation, the critical interpretation of a Certificate of Analysis (CoA), and a robust protocol for in-house verification of enantiomeric purity.

Pillar 1: A Multi-faceted Approach to Supplier Qualification

Identifying a reliable supplier extends beyond a simple search for a CAS number and a competitive price. For a critical chiral intermediate like this compound, a thorough due diligence process is essential. This process should be built on a foundation of quality management, transparent documentation, and a proven track record.

Quality Management Systems: Beyond the Certificate

A supplier's commitment to quality is often demonstrated through certifications such as ISO 9001. However, for the discerning researcher, this should be a starting point, not the final word. An ISO 9001:2015 certificate indicates that a supplier has a documented quality management system in place, but it does not guarantee the quality of a specific product. It is crucial to probe deeper into the supplier's quality assurance (QA) and quality control (QC) practices.[3]

A robust QA framework ensures that quality is built into every stage of the process, from raw material sourcing to final product distribution.[4] Key indicators of a supplier's commitment to quality include:

  • Comprehensive Supplier Qualification Programs: Inquire about their process for qualifying their own raw material suppliers.

  • Change Control Management: A documented system for managing and communicating changes in their manufacturing processes is essential for ensuring batch-to-batch consistency.

  • Deviation and Investigation Procedures: A transparent process for investigating and documenting any deviations from their established manufacturing protocols.

  • Regular Internal and External Audits: Evidence of regular audits of their quality systems provides confidence in their commitment to continuous improvement.[5][6][7]

The Certificate of Analysis (CoA): A Window into Product Quality

The Certificate of Analysis is a critical document that provides a detailed summary of the quality control testing performed on a specific batch of a product.[8] It is imperative to move beyond a cursory glance at the purity value and to critically evaluate all the information provided.

A comprehensive CoA for this compound should include the following:

Parameter Significance and What to Look For
Product Identification Correct chemical name, CAS number (125072-73-3), and molecular formula (C6H10O3).
Lot/Batch Number Ensures traceability of the specific batch.
Date of Analysis Indicates the recency of the quality control testing.
Appearance Should conform to the expected physical state (e.g., white to off-white solid).
Identity Confirmation of the chemical structure, typically by ¹H NMR and/or Mass Spectrometry.
Purity (by HPLC/GC) A high purity value (typically >97%) is expected. The chromatogram should be requested to visually inspect for the presence of any significant impurities.
Enantiomeric Purity (ee%) This is the most critical parameter. It should be determined by a suitable chiral separation technique (e.g., chiral HPLC or chiral GC). A high enantiomeric excess is essential.
Water Content (Karl Fischer) Important for accurate weighing and for reactions sensitive to moisture.
Residual Solvents (GC-HS) Identifies and quantifies any solvents remaining from the synthesis and purification process.
Signature of Authorized Personnel Confirms that the data has been reviewed and approved by the quality control department.

Visualizing the Supplier Qualification Workflow

The following diagram illustrates a logical workflow for qualifying a new supplier for a critical chiral intermediate.

Supplier_Qualification cluster_Initial_Screening Initial Screening cluster_Evaluation In-depth Evaluation cluster_Verification Verification & Approval A Identify Potential Suppliers (e.g., AChemBlock, AA Blocks, Parchem) B Request Preliminary Technical Information A->B C Review ISO 9001 Certification B->C D Scrutinize Example Certificate of Analysis C->D E Inquire about QA/QC Procedures D->E F Assess Technical Support Capabilities E->F G Request and Test Sample F->G H Perform In-House QC Verification G->H I Approve Supplier H->I K Reject Supplier H->K J Procurement I->J Place Initial Order

Caption: A workflow for qualifying suppliers of critical chiral raw materials.

Pillar 2: In-House Verification of Chiral Purity: A Self-Validating System

Trust, but verify. While a supplier's CoA provides essential information, it is a prudent and often necessary practice in drug development to perform in-house verification of critical raw materials. This not only confirms the supplier's data but also provides a baseline for future batch comparisons and helps to identify any potential degradation or contamination that may have occurred during shipping or storage.

Protocol for the Determination of Enantiomeric Purity by Chiral HPLC after Derivatization

For carboxylic acids that lack a strong chromophore for UV detection, derivatization with a chiral reagent that imparts a UV-active or fluorescent tag is a common and effective strategy for determining enantiomeric purity.[9][10] This method converts the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.[11]

Objective: To determine the enantiomeric purity of this compound by forming diastereomeric amides with a chiral amine, followed by separation using reverse-phase HPLC.

Materials:

  • This compound sample

  • (S)-(-)-α-Methylbenzylamine (chiral derivatizing agent)[9]

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent[9]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (anhydrous)

  • Standard laboratory glassware and equipment

Step-by-Step Methodology:

  • Sample Preparation (Derivatization): a. In a clean, dry vial, dissolve approximately 10 mg of the this compound sample in 1 mL of anhydrous dichloromethane. b. To this solution, add 1.1 equivalents of (S)-(-)-α-methylbenzylamine. c. In a separate vial, dissolve 1.2 equivalents of DCC in 0.5 mL of anhydrous dichloromethane. d. Slowly add the DCC solution to the carboxylic acid and amine mixture. e. Stir the reaction mixture at room temperature for 2-4 hours. The formation of a white precipitate (dicyclohexylurea) will be observed. f. Filter the reaction mixture to remove the precipitate. g. Evaporate the solvent from the filtrate under a stream of nitrogen. h. Reconstitute the residue in a known volume of the HPLC mobile phase (e.g., 1 mL).

  • HPLC Analysis: a. HPLC System: A standard HPLC system with a UV detector. b. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). c. Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA. A typical starting gradient could be 30% acetonitrile, ramping to 70% acetonitrile over 20 minutes. d. Flow Rate: 1.0 mL/min. e. Detection Wavelength: 254 nm (due to the phenyl group of the derivatizing agent). f. Injection Volume: 10 µL.

  • Data Analysis: a. The two diastereomers will appear as separate peaks in the chromatogram. b. Integrate the peak areas of the two diastereomers. c. Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100

Visualizing the Derivatization and HPLC Workflow

HPLC_Workflow cluster_Derivatization Derivatization cluster_HPLC_Analysis HPLC Analysis cluster_Calculation Calculation A Dissolve Carboxylic Acid in Dichloromethane B Add Chiral Amine ((S)-(-)-α-Methylbenzylamine) A->B C Add Coupling Agent (DCC) B->C D React for 2-4 hours C->D E Filter and Evaporate D->E F Reconstitute in Mobile Phase E->F G Inject Sample onto C18 Column F->G H Elute with Acetonitrile/Water Gradient (with TFA) G->H I Detect at 254 nm H->I J Integrate Diastereomer Peaks I->J K Calculate Enantiomeric Excess (ee%) J->K

Caption: Workflow for determining enantiomeric purity via derivatization and HPLC.

Conclusion: A Commitment to Quality as the Bedrock of Successful Research

The selection and verification of a chiral starting material like this compound is not a mere logistical step but a critical scientific decision that has far-reaching implications for a drug development program. By adopting a multi-faceted approach to supplier qualification, critically evaluating all documentation, and implementing a robust in-house verification protocol, researchers can ensure the chiral integrity of their synthetic intermediates. This commitment to quality at the earliest stages of research is the bedrock upon which safe, effective, and reproducible pharmaceutical innovation is built.

References

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stereoisomers of 2-hydroxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Stereoisomers of 2-Hydroxycyclopentane-1-carboxylic Acid for Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Stereochemistry in Modern Drug Discovery

In the landscape of pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. The specific arrangement of atoms in space, or stereochemistry, governs the interactions between a drug molecule and its biological target. For researchers and scientists in this field, a profound understanding of stereoisomerism is indispensable. This guide focuses on 2-hydroxycyclopentane-1-carboxylic acid, a molecule whose structural simplicity belies its stereochemical complexity. With two chiral centers, it serves as an excellent case study for the principles of stereoisomerism and the practical challenges of synthesis, separation, and characterization that are paramount in the journey from a lead compound to a viable drug candidate. The differential pharmacological effects of stereoisomers underscore the necessity of working with single, pure isomers to enhance therapeutic efficacy and minimize off-target effects and potential toxicity.[1]

Unveiling the Stereochemical Landscape

2-Hydroxycyclopentane-1-carboxylic acid possesses two chiral centers at the C1 and C2 positions of the cyclopentane ring.[2] The presence of 'n' chiral centers can theoretically give rise to a maximum of 2^n stereoisomers.[2] For this molecule, with n=2, we can expect up to four distinct stereoisomers.

These stereoisomers are categorized based on the relative orientation of the hydroxyl (-OH) and carboxylic acid (-COOH) substituents:

  • Cis Isomers: The -OH and -COOH groups are on the same face of the cyclopentane ring. The cis configuration results in a pair of enantiomers: (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid and (1S,2R)-2-hydroxycyclopentane-1-carboxylic acid.

  • Trans Isomers: The -OH and -COOH groups are on opposite faces of the ring. The trans configuration also results in a pair of enantiomers: (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid and (1S,2S)-2-hydroxycyclopentane-1-carboxylic acid.[3]

Unlike the analogous 1,2-dihydroxycyclopentane, where the cis form is a meso compound due to a plane of symmetry, the two different substituents in 2-hydroxycyclopentane-1-carboxylic acid remove this symmetry element.[2] Consequently, all four potential stereoisomers are chiral and optically active.

G cluster_trans Trans Diastereomers cluster_cis Cis Diastereomers T1 (1R,2R) T2 (1S,2S) T1->T2 Enantiomers C1 (1R,2S) T1->C1 Diastereomers C2 (1S,2R) T1->C2 Diastereomers T2->C1 Diastereomers T2->C2 Diastereomers C1->C2 Enantiomers

Figure 1: Stereoisomeric relationships of 2-hydroxycyclopentane-1-carboxylic acid.
Physicochemical Properties Overview
PropertyValueSource
Molecular FormulaC₆H₁₀O₃[4]
Molecular Weight130.14 g/mol [4]
IUPAC Name2-hydroxycyclopentane-1-carboxylic acid[4]
InChIKeyVCHGSWURBGPKQZ-UHFFFAOYSA-N[4]
CAS Number81887-89-0 (unspecified stereochemistry)[4]

Synthesis and Chiral Separation: A Strategic Approach

The generation of stereochemically pure 2-hydroxycyclopentane-1-carboxylic acid is a non-trivial task that requires a carefully planned synthetic and purification strategy. A common and scalable approach involves the synthesis of a racemic mixture of a key intermediate, followed by chiral resolution.

Synthetic Pathway: From Ketoester to Hydroxy Acid

A logical precursor for this molecule is an ester of 2-oxocyclopentanecarboxylic acid. The reduction of the ketone functionality provides the desired hydroxyl group. The choice of reducing agent is critical as it can influence the diastereoselectivity (cis vs. trans) of the product.

Causality in Experimental Design: The synthesis begins with the reduction of ethyl 2-oxocyclopentanecarboxylate. Sodium borohydride (NaBH₄) is selected as the reducing agent. It is a mild and selective reagent that reduces ketones in the presence of esters. The reaction is performed in an alcoholic solvent like ethanol at a low temperature to control the reaction rate and improve selectivity. Subsequent hydrolysis of the resulting ethyl ester under basic conditions (using NaOH) followed by acidification will yield the final carboxylic acid. This overall strategy is analogous to synthetic routes developed for similar cyclic amino acids.[5]

G Start Ethyl 2-oxocyclopentanecarboxylate Step1 Step 1: Ketone Reduction Reagents: NaBH₄, Ethanol Conditions: 0°C to RT Start->Step1 Intermediate Racemic Ethyl 2-hydroxycyclopentanecarboxylate (mixture of cis/trans diastereomers) Step1->Intermediate Step2 Step 2: Ester Hydrolysis Reagents: 1. NaOH(aq) 2. HCl(aq) Conditions: Reflux, then acidification Intermediate->Step2 Product Racemic 2-hydroxycyclopentane-1-carboxylic acid (mixture of all 4 stereoisomers) Step2->Product Separation Step 3: Chiral HPLC Separation Product->Separation Final Isolated Pure Stereoisomers Separation->Final

Figure 2: General workflow for the synthesis and separation of stereoisomers.
Experimental Protocol: Chiral Separation by HPLC

The separation of enantiomers is a critical step in drug development. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for resolving enantiomeric mixtures. The principle relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[6]

Trustworthiness Through Self-Validation: The following protocol is a self-validating system. The successful separation of a racemic standard confirms the method's efficacy. Baseline resolution of the enantiomeric peaks is the primary validation metric. The choice of a polysaccharide-based column (e.g., derivatized cellulose or amylose) is based on their proven broad selectivity for a wide range of chiral compounds, including carboxylic acids.[6]

Step-by-Step HPLC Separation Protocol:

  • Column Selection: Utilize a chiral stationary phase column, such as a Chiralpak AD (amylose derivative) or Chirobiotic T (macrocyclic glycopeptide), which are known to be effective for separating chiral acids.[6]

  • Sample Preparation: Dissolve the racemic mixture of 2-hydroxycyclopentane-1-carboxylic acid in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation: A typical mobile phase for chiral separation of acids consists of a non-polar solvent (e.g., hexane or heptane), a polar modifier (e.g., isopropanol or ethanol), and a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid, TFA). The TFA is crucial as it protonates the carboxylic acid analyte, reducing peak tailing and improving resolution.

  • Chromatographic Conditions:

    • Mobile Phase: Hexane:Isopropanol:TFA (e.g., 90:10:0.1 v/v/v). The exact ratio should be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The chromatogram should show two or more distinct peaks corresponding to the different stereoisomers. The separation of enantiomeric pairs (cis and trans) will be observed. The relative peak areas can be used to determine the enantiomeric excess (ee) of a sample.

Spectroscopic Characterization: Assigning the Structure

Once separated, each isomer must be unambiguously identified. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton of the carboxylic acid group is highly characteristic, appearing as a broad singlet in the downfield region of the spectrum, typically between 10-12 ppm.[7] Protons on the carbon adjacent to the carboxylic acid (C1) and the hydroxyl group (C2) will appear in the 2-4.5 ppm range. The coupling constants (J-values) between the protons on C1 and C2 can help differentiate between cis and trans isomers. Generally, the trans-coupling constant (J_trans) is larger than the cis-coupling constant (J_cis) in cyclic systems.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in the 170-180 ppm range.[7] The carbons bearing the hydroxyl group (C2) and the carboxylic acid (C1) will resonate in the 50-80 ppm region.

Table of Expected NMR Chemical Shifts:

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Rationale
Carboxylic Acid (-COOH)10.0 - 12.0 (broad s)170 - 180Deshielding due to electronegative oxygens.[7]
Hydroxyl (-OH)1.5 - 4.0 (broad s)-Variable, depends on concentration and solvent.
C1-H~2.5 - 3.0 (m)~45 - 55Adjacent to electron-withdrawing COOH group.
C2-H~3.8 - 4.2 (m)~70 - 80Adjacent to electronegative OH group.
Cyclopentane (-CH₂)1.5 - 2.2 (m)~20 - 40Aliphatic protons and carbons.[8]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-hydroxycyclopentane-1-carboxylic acid (MW = 130.14), prominent peaks in the mass spectrum would be expected corresponding to the molecular ion [M]+, and fragments from the loss of water [M-18]+, the hydroxyl group [M-17]+, and the carboxylic acid group [M-45]+.[7]

Relevance in Drug Development

The carboxylic acid functional group is a key component in many pharmaceuticals, influencing properties like solubility, cell permeation, and binding to biological targets.[9] The stereochemical configuration of 2-hydroxycyclopentane-1-carboxylic acid is of paramount importance because biological systems are inherently chiral. Enantiomers of a drug can exhibit significantly different pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (receptor binding, efficacy). One enantiomer may be therapeutically active while the other could be inactive, less active, or even contribute to adverse effects. Therefore, the development of stereochemically pure active pharmaceutical ingredients (APIs) is a regulatory and scientific necessity.

Conclusion

The provide a compelling model for understanding the fundamental principles of stereochemistry that are critical to the pharmaceutical sciences. A mastery of the synthesis, separation, and characterization of such molecules is essential for the rational design and development of safe and effective drugs. The methodologies outlined in this guide, from strategic synthesis to high-resolution chiral chromatography and spectroscopic analysis, represent the core competencies required for any researcher aiming to advance compounds from the laboratory to clinical application.

References

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An In-depth Technical Guide to the Solubility and Stability of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, focusing on its solubility and chemical stability. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols. It delves into the factors governing the compound's solubility in various media and outlines a systematic approach for assessing its stability under stress conditions as mandated by international guidelines. By explaining the causality behind experimental design and providing self-validating methodologies, this guide serves as an essential resource for the proper handling, formulation, and development of this chiral building block.

Introduction

This compound is a chiral organic compound featuring a cyclopentane ring functionalized with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. The specific stereochemistry, (1R,2S), confers distinct three-dimensional properties that are critical in asymmetric synthesis and the development of pharmacologically active molecules. Understanding the solubility and stability of such a compound is a non-negotiable prerequisite for its application in medicinal chemistry, process development, and materials science.

Solubility dictates the bioavailability of a drug candidate and influences the choice of solvents for reaction, purification, and formulation. Stability determines a compound's shelf-life, dictates storage conditions, and reveals potential degradation pathways that could lead to inactive or toxic byproducts. This guide provides the theoretical framework and practical methodologies to thoroughly characterize these two critical attributes.

Core Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is crucial for predicting its behavior. While extensive experimental data for this specific isomer is not widely published, we can predict key parameters based on its structure and data from analogous compounds.

The molecule possesses two key functional groups that govern its properties:

  • Carboxylic Acid (-COOH): An acidic group that can be deprotonated to form a carboxylate anion (-COO⁻). Its acidity is quantified by its pKa. Carboxylic acids typically have pKa values in the range of 4 to 5.[1]

  • Hydroxyl (-OH): A polar group capable of acting as both a hydrogen bond donor and acceptor, contributing to aqueous solubility.

PropertyPredicted Value / InformationSignificance
Molecular Formula C₆H₁₀O₃Defines the elemental composition.
Molecular Weight 130.14 g/mol [2][3][4]Used for all molar-based calculations.
Predicted pKa ~4.5 - 5.0The carboxylic acid pKa is the primary determinant of pH-dependent solubility.[5][6] This predicted range is typical for aliphatic carboxylic acids.[5][6]
Predicted XLogP3-AA 0.5[2][3]This value suggests a relatively low lipophilicity and a preference for aqueous environments over lipid environments.
Appearance Likely a white to off-white solidTypical for small, functionalized organic acids.
Hydrogen Bond Donors 2 (from -OH and -COOH)[7]Influences interactions with polar protic solvents.
Hydrogen Bond Acceptors 3 (from C=O, -OH oxygen, -COOH oxygen)[7]Influences interactions with polar solvents.

Solubility Profiling

The solubility of this compound is governed by its ability to interact with the solvent. The presence of both a polar hydroxyl group and an ionizable carboxylic acid group makes its solubility highly dependent on the solvent's polarity and the pH of the aqueous medium.

Theoretical Framework: The Role of pH

For an acidic compound like this one, solubility in aqueous media is profoundly influenced by pH. The relationship is described by the Henderson-Hasselbalch equation .[8][9][10][11] At a pH below the compound's pKa, the carboxylic acid is predominantly in its neutral, protonated form (R-COOH). As the pH of the solution rises above the pKa, the group deprotonates to form the highly polar, and thus more water-soluble, carboxylate anion (R-COO⁻). This principle is fundamental to designing formulation strategies and predicting absorption in physiological environments.[9]

Factors Influencing Solubility

The interplay of several factors determines the dissolution of the compound.

Compound (1R,2S)-2-hydroxycyclopentane- 1-carboxylic acid Solubility Aqueous Solubility Compound->Solubility is determined by pH pH of Solution Ionization Ionization State (R-COOH vs. R-COO⁻) pH->Ionization influences pKa Compound pKa (~4.5-5.0) pKa->Ionization determines threshold for Solvent Solvent Polarity (e.g., Water, Ethanol, Acetone) Solvent->Solubility 'Like dissolves like' Temp Temperature Temp->Solubility generally increases Ionization->Solubility R-COO⁻ is more soluble

Caption: Key factors governing the aqueous solubility of the target compound.

Predicted Solubility Profile

Based on its structure, the following solubility trends can be anticipated:

Solvent / MediumPredicted SolubilityRationale
Water (pH < 3) ModerateThe neutral form (R-COOH) has moderate polarity due to the -OH group but is limited by the non-polar cyclopentane ring.
Aqueous Buffers (pH > 6) HighThe compound will be deprotonated to the highly polar carboxylate anion (R-COO⁻), which interacts strongly with water.
Methanol, Ethanol HighThese polar protic solvents can hydrogen bond effectively with both the -OH and -COOH groups.
Acetone, Ethyl Acetate Moderate to HighPolar aprotic solvents that can act as hydrogen bond acceptors for the compound's hydroxyl and carboxylic acid protons.
Hexanes, Toluene Low / InsolubleNon-polar solvents cannot effectively solvate the polar functional groups of the molecule.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility, a critical parameter for drug development.

  • Preparation of Media: Prepare a series of aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) and select relevant organic solvents.

  • Sample Addition: Add an excess amount of this compound to a known volume of each medium in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling and Dilution: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method.[12][13][14]

  • Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by multiplying the measured concentration by the dilution factor.

Chemical Stability Assessment

Chemical stability is evaluated through forced degradation (or stress testing) studies. These studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods, as recommended by the International Council for Harmonisation (ICH) guidelines.[15][16][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]

Theoretical Degradation Pathways

The functional groups present in the molecule suggest several potential degradation routes:

  • Oxidation: The secondary alcohol is susceptible to oxidation to form a ketone. This is a common degradation pathway for hydroxy acids.[18][19]

  • Dehydration: Under strong acidic and/or thermal conditions, elimination of the hydroxyl group could occur, leading to the formation of a cyclopentene carboxylic acid.

  • Intramolecular Esterification (Lactonization): The hydroxyl and carboxylic acid groups can react to form a cyclic ester (a lactone). This reaction is often catalyzed by acid and can be reversible.

Experimental Protocol: Forced Degradation Study

This protocol outlines the stress conditions required by ICH guideline Q1A(R2).[15][17] A stock solution of the compound (e.g., 1 mg/mL) should be prepared and subjected to the following conditions in parallel with a control solution stored at 2-8 °C.

ConditionProtocolRationale
Acid Hydrolysis Mix the stock solution with 0.1 M HCl. Heat at 60 °C for up to 24 hours.[20]To assess susceptibility to degradation in acidic environments. Potential for dehydration or lactonization.
Base Hydrolysis Mix the stock solution with 0.1 M NaOH. Keep at room temperature for up to 24 hours.[20]To assess susceptibility to degradation in alkaline environments. The carboxylate form is generally stable, but other reactions could be base-catalyzed.
Oxidation Mix the stock solution with 3% H₂O₂. Keep at room temperature for up to 24 hours.[15]To assess susceptibility to oxidative stress. The secondary alcohol is the most likely site of oxidation.
Thermal Stress Store the solid compound in a calibrated oven at an elevated temperature (e.g., 80 °C) for 7 days.To evaluate the intrinsic thermal stability of the solid form.
Photostability Expose the solid compound and a solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).To evaluate degradation upon exposure to light.

Analytical Finish: All stressed samples, along with a non-degraded control, should be analyzed by a stability-indicating HPLC-UV method. A reverse-phase C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile) is a typical starting point.[13]

Visualization of Potential Degradation Pathways

Parent (1R,2S)-2-hydroxycyclopentane- 1-carboxylic acid Oxidation 2-oxocyclopentane- 1-carboxylic acid Parent->Oxidation Oxidative Stress (e.g., H₂O₂) Dehydration Cyclopent-1-ene- 1-carboxylic acid Parent->Dehydration Acidic / Thermal Stress Lactone Intramolecular Lactone Parent->Lactone Acid Catalysis / Heat

Caption: Plausible degradation pathways for the target compound under stress conditions.

Summary and Recommendations

This compound is a polar molecule with pH-dependent aqueous solubility. Its solubility is expected to be high in polar organic solvents and in aqueous solutions at pH values above its pKa (~4.5-5.0).

Chemically, the compound's stability should be carefully monitored, with particular attention to potential oxidation of the secondary alcohol and acid-catalyzed lactonization or dehydration. Forced degradation studies are mandatory to elucidate these pathways and develop robust analytical methods.

Recommendations for Handling and Storage:

  • Storage: Store the solid material in a well-sealed container, protected from light and high temperatures, preferably under refrigerated conditions (2-8 °C).

  • Solution Preparation: For aqueous solutions, use buffers with a pH between 6.0 and 8.0 to ensure maximum solubility and stability by maintaining the carboxylate form. Avoid strongly acidic conditions, especially at elevated temperatures, to minimize the risk of dehydration or lactonization.

  • Formulation: The pH-dependent solubility offers a viable strategy for developing aqueous formulations. The use of basic excipients or buffering agents to raise the pH will be beneficial.

References

  • Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc. Available at: [Link]

  • Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors. PubMed. Available at: [Link]

  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Using atomic charges to describe the pKa of carboxylic acids. ChemRxiv. Available at: [Link]

  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. Available at: [Link]

  • Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. ResearchGate. Available at: [Link]

  • How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. Available at: [Link]

  • A rapid method for determination of alpha hydroxy acids in seawater and biological fluids at trace levels. Scholars' Mine. Available at: [Link]

  • Determination of the Content of α-Hydroxy Acids in Cosmetics by HPLC. clausiuspress.com. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Chapter 3. Pharmacokinetics. Pharmacology for the Physical Therapist - AccessPhysiotherapy. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Determination of α-hydroxyacids in cosmetics. Journal of Food and Drug Analysis. Available at: [Link]

  • pKa values in solubility determination using the Henderson-Hasselbalch equation. sciendo.com. Available at: [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link]

  • Determination of the Content of α-Hydroxy Acids in Cosmetics by HPLC. clausiuspress.com. Available at: [Link]

  • Method of Test for α-Hydroxy Acids in Cosmetics. fda.gov.tw. Available at: [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available at: [Link]

  • Study of the mechanism of oxidative decarboxylation of [alpha]-hydroxy acids by bromine water. UBC Library Open Collections. Available at: [Link]

  • 2-Hydroxycyclopentane-1-carboxylic acid. PubChem. Available at: [Link]

  • (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid. PubChem. Available at: [Link]

  • Kinetics and mechanism of oxidation of some α-hydroxy acids by triethylammonium fluorochromate in presence of picolinic acid ca. Der Pharma Chemica. Available at: [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • Relative Stability of Carboxylic Acid Derivatives. YouTube. Available at: [Link]

  • 1-Hydroxycyclopentanecarboxylic acid. ChemBK. Available at: [Link]

  • 2-Cyano-2-hydroxycyclopentane-1-carboxylic acid. PubChem. Available at: [Link]

  • Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. ResearchGate. Available at: [Link]

  • Applications of hydroxy acids: classification, mechanisms, and photoactivity. PMC - NIH. Available at: [Link]

  • Chemical structures of common hydroxy acids and their corresponding... ResearchGate. Available at: [Link]

  • Video: Acidity and Basicity of Carboxylic Acid Derivatives. JoVE. Available at: [Link]

  • How To Easily Rank Carboxylic Acids Like A Pro. YouTube. Available at: [Link]

  • Carboxylic acids and derivatives. Khan Academy. Available at: [Link]

  • 2-HYDROXYCYCLOPENTANE-1-CARBOXYLIC ACID. molbase.com. Available at: [Link]

  • Aggregation behavior of cholic acid derivatives in organic solvents and in water. WUR eDepot. Available at: [Link]

  • Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of (1R,2S)-2-hydroxycyclopentane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid and its derivatives are pivotal chiral building blocks in the synthesis of a wide array of biologically active molecules, most notably prostaglandins and their analogues.[1] The specific stereochemistry of these compounds, featuring a cis-relationship between the hydroxyl and carboxylic acid groups on a cyclopentane scaffold, is crucial for their biological function. Consequently, the development of efficient and stereoselective synthetic routes to access these molecules is of paramount importance in medicinal chemistry and drug development.

This document provides a comprehensive overview of prominent synthetic strategies for preparing this compound derivatives. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for key transformations. The methodologies discussed herein encompass asymmetric synthesis, enzymatic resolutions, and catalytic approaches, providing a versatile toolkit for accessing these valuable chiral intermediates.

I. Strategic Approaches to the Synthesis of this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives can be broadly categorized into three main strategies:

  • Asymmetric Synthesis: This approach involves the creation of the desired stereocenters from prochiral starting materials using chiral catalysts or auxiliaries.

  • Enzymatic Resolution: This method separates a racemic mixture of the target molecule or a precursor by employing enzymes that selectively react with one enantiomer.

  • Diastereoselective Reduction: This strategy relies on the stereocontrolled reduction of a keto-precursor, often guided by existing stereocenters or chiral reagents.

The choice of strategy often depends on factors such as the availability of starting materials, desired scale of synthesis, and the required level of enantiopurity.

I.A. Asymmetric Synthesis via Domino Michael-Michael Reaction

A powerful and efficient method for constructing the cyclopentane core with the desired stereochemistry is through an organocatalyzed asymmetric domino Michael-Michael reaction.[2] This approach allows for the rapid assembly of a substituted cyclopentanone from simple acyclic precursors in a single pot, establishing multiple stereocenters with high control.[3]

Diagram 1: Asymmetric Domino Michael-Michael Reaction Workflow

G cluster_0 One-Pot Synthesis A α,β-Unsaturated Ester (A) D Domino Michael-Michael Reaction A->D B α,β-Unsaturated Aldehyde (B) B->D C Chiral Organocatalyst (e.g., (S)-diphenylprolinol silyl ether) C->D Catalyzes E Substituted Cyclopentanone (D) (Single Diastereoisomer) D->E Forms

This elegant strategy leverages a chiral secondary amine catalyst to facilitate a cascade of reactions, ultimately affording a highly functionalized cyclopentanone intermediate. This intermediate can then be readily converted to the desired this compound derivative through a series of stereoselective reductions and functional group manipulations.

I.B. Chemoenzymatic Synthesis via Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective method for separating enantiomers from a racemic mixture.[4] In the context of this compound synthesis, this can be applied to a racemic ester precursor. Lipases are commonly employed for this purpose, as they can selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted.[5]

This chemoenzymatic approach is particularly advantageous due to the high enantioselectivity often exhibited by enzymes, leading to products with excellent enantiomeric excess.[6]

Diagram 2: Chemoenzymatic Kinetic Resolution Workflow

G cluster_0 Kinetic Resolution A Racemic 2-hydroxycyclopentane-1-carboxylate ester C Selective Hydrolysis A->C B Lipase (e.g., Candida antarctica Lipase B) B->C Catalyzes D This compound C->D Yields E Unreacted (1S,2R)-ester C->E Leaves

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers. High E-values are desirable for achieving high enantiomeric excess of both the product and the unreacted starting material.

I.C. Diastereoselective Reduction of a β-Keto Ester

Another common strategy involves the diastereoselective reduction of a 2-oxocyclopentane-1-carboxylic acid ester.[7] The stereochemical outcome of the reduction of the ketone can be controlled by the choice of reducing agent and reaction conditions. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often favor attack from the less sterically hindered face of the ketone, leading to the desired cis-diol product.

This approach is synthetically straightforward, and the starting β-keto esters are readily accessible through methods like the Dieckmann condensation.

II. Detailed Experimental Protocols

Protocol 1: Organocatalyzed Asymmetric Domino Michael-Michael Reaction

This protocol is adapted from a highly efficient one-pot synthesis of the Corey lactone, a key intermediate for prostaglandins.[2][8]

Materials:

  • α,β-Unsaturated ester (e.g., ethyl acrylate)

  • α,β-Unsaturated aldehyde (e.g., acrolein)

  • (S)-Diphenylprolinol silyl ether catalyst

  • p-Nitrophenol

  • Isopropyl alcohol (i-PrOH)

  • Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 2 M

  • Aqueous tetrafluoroboric acid (HBF₄)

  • 1,2-Dichloroethane (DCE)

  • Aqueous hydrogen peroxide (H₂O₂)

  • Potassium fluoride (KF)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the α,β-unsaturated ester (1.0 equiv) and p-nitrophenol (1.0 equiv) in i-PrOH at room temperature, add the (S)-diphenylprolinol silyl ether catalyst (0.1 equiv).

  • Add the α,β-unsaturated aldehyde (1.2 equiv) dropwise to the mixture and stir for 1 hour.

  • Upon completion of the domino Michael-Michael reaction (monitored by TLC or LC-MS), the solvent is removed under reduced pressure.

  • The resulting cyclopentanone intermediate is dissolved in THF and cooled to -78 °C.

  • A solution of LiAlH(OtBu)₃ (3.5 equiv) in THF is added dropwise, and the reaction is stirred for 1 hour at the same temperature.

  • The reaction is quenched by the addition of 2 M HCl and allowed to warm to room temperature.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is then subjected to lactonization by treatment with aqueous HBF₄ in DCE at 80 °C for 4 hours.

  • Following workup, the resulting intermediate can be further elaborated, for example, through a Fleming-Tamao oxidation using H₂O₂ and KF in DMF to yield the desired diol lactone.

Expected Outcome:

This one-pot sequence can afford the Corey lactone in high yield (around 50-60%) and excellent enantioselectivity (>99% ee).[2]

Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Ester

This protocol describes a general procedure for the enzymatic resolution of a racemic 2-hydroxycyclopentane-1-carboxylate ester.[5][6]

Materials:

  • Racemic ethyl 2-hydroxycyclopentane-1-carboxylate

  • Immobilized Candida antarctica lipase B (CAL-B)

  • Phosphate buffer (pH 7.2)

  • Ethyl acetate

  • Sodium bicarbonate solution (saturated)

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of the racemic ethyl 2-hydroxycyclopentane-1-carboxylate in phosphate buffer, add immobilized CAL-B.

  • The mixture is stirred at room temperature, and the progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining ester and the formed acid.

  • The reaction is stopped at approximately 50% conversion by filtering off the enzyme.

  • The filtrate is extracted with ethyl acetate to separate the unreacted ester.

  • The aqueous layer is then acidified with 1 M HCl to pH 2-3 and extracted with ethyl acetate to isolate the this compound.

  • The organic layers for both the ester and the acid are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

Data Analysis:

The enantiomeric excess of the unreacted ester and the produced acid should be determined by chiral HPLC. The enantiomeric ratio (E) can be calculated from the conversion and the enantiomeric excesses of the substrate and product.

CompoundTypical YieldTypical ee
This compound~45%>98%
(1S,2R)-ethyl 2-hydroxycyclopentane-1-carboxylate~45%>98%
Protocol 3: Diastereoselective Reduction of Methyl 2-oxocyclopentane-1-carboxylate

This protocol outlines the reduction of a β-keto ester to the corresponding cis-hydroxy ester.

Materials:

  • Methyl 2-oxocyclopentane-1-carboxylate[9]

  • L-Selectride® (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide solution (1 M)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl 2-oxocyclopentane-1-carboxylate in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add L-Selectride® (1.1 equivalents) to the solution while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of 1 M NaOH solution at -78 °C, followed by warming to room temperature.

  • Add 30% hydrogen peroxide solution carefully to oxidize the excess borane.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate can be purified by column chromatography.

Expected Outcome:

This method typically provides the cis-hydroxy ester as the major product with good to excellent diastereoselectivity. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC analysis.

III. Conclusion

The synthetic routes outlined in these application notes provide a range of reliable methods for accessing the valuable chiral building block, this compound, and its derivatives. The choice of a particular synthetic strategy will be dictated by the specific requirements of the research or development program. The organocatalyzed domino reaction offers an elegant and efficient route for constructing the core structure, while enzymatic resolution provides a highly selective method for obtaining enantiopure material from a racemate. Diastereoselective reduction presents a more traditional yet effective approach. By understanding the principles and practical considerations of each method, researchers can confidently select and implement the most suitable synthetic pathway for their target molecules.

References

  • Czarnocki, Z. & Winiarski, J. (2009). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 109(5), 2329-2370.
  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as New Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.
  • Jurkauskas, V., & Buchwald, S. L. (2003). A General and Highly Practical Method for the Synthesis of 3,5-Disubstituted Cyclopentenones. Journal of the American Chemical Society, 125(10), 2892-2893.
  • Ishikawa, H., Suzuki, T., & Hayashi, Y. (2009). High-Yielding and Enantioselective One-Pot Synthesis of the Corey Lactone.
  • Corey, E. J., & Noyori, R. (1970). A total synthesis of prostaglandin F2α (PGF2α) from 2-oxabicyclo[2.2.1]hept-5-en-3-one. Tetrahedron Letters, 11(4), 311-313.
  • Hayashi, Y., & Ishikawa, H. (2020). Asymmetric Synthesis of Corey Lactone and Latanoprost. European Journal of Organic Chemistry, 2020(36), 6221-6227.
  • Fouque, E., & Rousseau, G. (1989).
  • Yee, C., Blythe, T. A., McNabb, T. J., & Walts, A. E. (1992). Enzymatic Resolution of α-Tertiary Carboxylic Acid Esters. The Journal of Organic Chemistry, 57(13), 3525-3527.
  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431.
  • Kitamura, M., Tokunaga, M., & Noyori, R. (1993). A practical synthesis of (R)- and (S)
  • Keith, J. M., Larrow, J. F., & Jacobsen, E. N. (2001). Practical Considerations in Kinetic Resolution Reactions.
  • Genzyme Corporation. (1996). Enzymatic resolution of α-tertiary carboxylic acid esters. U.S.
  • PubChem. (n.d.). 2-Oxocyclopentane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-oxocyclopentanecarboxylate. Retrieved from [Link]

Sources

applications of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols: (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Synthetic Potential of a Versatile Chiral Building Block

This compound, a bifunctional chiral molecule, represents a valuable synthon in the landscape of asymmetric synthesis. Its rigid cyclopentane core, adorned with two stereochemically defined functional groups—a hydroxyl and a carboxylic acid—renders it an attractive starting material for the construction of complex molecular architectures. While its direct application as a chiral auxiliary or ligand is not extensively documented, its utility as a chiral building block is well-established, particularly in the synthesis of carbocyclic nucleosides, a class of compounds with significant antiviral activity. This guide provides a comprehensive overview of the known applications of this compound and explores its potential as a chiral auxiliary, offering detailed insights and generalized protocols to inspire further research and application in drug discovery and development.

This compound as a Chiral Building Block: Synthesis of Carbocyclic Nucleosides

The primary and most significant application of this compound is as a chiral precursor in the synthesis of carbocyclic nucleoside analogues. These molecules, where a cyclopentane ring replaces the furanose sugar of natural nucleosides, exhibit a range of biological activities, including potent antiviral effects against viruses like HIV and Hepatitis B. The defined stereochemistry of this compound is crucial for the ultimate biological activity of the target nucleoside.

Rationale and Synthetic Strategy

The synthesis of carbocyclic nucleosides from this compound typically involves a series of transformations to introduce the nucleobase and modify the existing functional groups to mimic the structure of a natural nucleoside. The key challenge lies in the stereocontrolled introduction of the nucleobase and the manipulation of the cyclopentane ring to achieve the desired final structure.

A general retrosynthetic approach is outlined below:

Retrosynthesis Carbocyclic Nucleoside Carbocyclic Nucleoside Chiral Cyclopentenyl Amine Chiral Cyclopentenyl Amine Carbocyclic Nucleoside->Chiral Cyclopentenyl Amine Nucleobase Installation Protected Hydroxy Acid Protected Hydroxy Acid Chiral Cyclopentenyl Amine->Protected Hydroxy Acid Functional Group Interconversion Starting Material (1R,2S)-2-hydroxycyclopentane- 1-carboxylic acid Protected Hydroxy Acid->Starting Material Protection

Caption: Retrosynthetic analysis for carbocyclic nucleosides.

Generalized Protocol for the Synthesis of a Carbocyclic Nucleoside Precursor

The following protocol outlines a generalized sequence for the conversion of this compound into a key cyclopentenyl amine intermediate, ready for coupling with a nucleobase.

Step 1: Protection of the Carboxylic Acid and Hydroxyl Group

  • Rationale: Protection of the reactive functional groups is essential to prevent unwanted side reactions in subsequent steps. The choice of protecting groups is critical and should be orthogonal to allow for their selective removal later in the synthesis.

  • Procedure:

    • Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol).

    • Add a catalytic amount of acid (e.g., H₂SO₄) and reflux the mixture to effect esterification of the carboxylic acid.

    • After cooling, neutralize the reaction and extract the methyl ester.

    • Protect the hydroxyl group using a suitable protecting group, for example, as a silyl ether (e.g., with TBDMSCl and imidazole in DMF).

Step 2: Reduction of the Ester and Introduction of a Leaving Group

  • Rationale: The ester is reduced to a primary alcohol, which is then converted into a good leaving group to facilitate the introduction of an azide, the precursor to the amine.

  • Procedure:

    • Reduce the protected methyl ester to the corresponding primary alcohol using a mild reducing agent (e.g., LiBH₄ in THF).

    • Convert the primary alcohol to a tosylate or mesylate by reacting it with the corresponding sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine).

Step 3: Azide Formation and Reduction to the Amine

  • Rationale: The azide is introduced via an SN2 reaction and then reduced to the primary amine. This two-step process is a reliable method for the stereospecific introduction of an amino group.

  • Procedure:

    • Displace the tosylate or mesylate with sodium azide in a polar aprotic solvent (e.g., DMF).

    • Reduce the resulting azide to the primary amine using a suitable method, such as catalytic hydrogenation (H₂, Pd/C) or with a reducing agent like LiAlH₄.

Step 4: Deprotection and Nucleobase Coupling

  • Rationale: The protecting group on the secondary hydroxyl is removed, and the resulting amino alcohol is then coupled with a suitably activated nucleobase.

  • Procedure:

    • Selectively deprotect the secondary hydroxyl group (e.g., using TBAF for a TBDMS ether).

    • The resulting chiral aminocyclopentenol is then coupled with a purine or pyrimidine base, often through a Mitsunobu reaction or by displacement of a leaving group on the heterocyclic base.

This generalized protocol provides a framework for the synthesis of key intermediates for carbocyclic nucleosides such as Abacavir and Carbovir. The specific reagents and conditions would need to be optimized for each specific target molecule.

Potential Application of this compound as a Chiral Auxiliary

While direct applications are not widely reported, the structure of this compound suggests its potential for development into a novel chiral auxiliary. By converting the molecule into a rigid cyclic structure, such as an oxazolidinone, it could be used to control the stereochemistry of various asymmetric reactions. This concept is inspired by the successful application of auxiliaries derived from the structurally related (1S,2R)-2-aminocyclopentan-1-ol.

Proposed Synthesis of a Chiral Oxazolidinone Auxiliary

The conversion of this compound into a chiral oxazolidinone auxiliary could be envisioned through the following synthetic sequence:

Auxiliary_Synthesis Start (1R,2S)-2-hydroxycyclopentane- 1-carboxylic acid Amino_Alcohol (1R,2S)-2-amino- cyclopentyl)methanol Start->Amino_Alcohol Curtius or Hofmann Rearrangement Oxazolidinone Chiral Oxazolidinone Auxiliary Amino_Alcohol->Oxazolidinone Phosgene equivalent (e.g., CDI)

Caption: Proposed synthesis of a chiral oxazolidinone auxiliary.

Generalized Protocol for a Hypothetical Asymmetric Aldol Reaction

Assuming the successful synthesis of the proposed oxazolidinone auxiliary, it could be employed in an asymmetric aldol reaction as follows:

Step 1: Acylation of the Chiral Auxiliary

  • Rationale: The chiral auxiliary is first acylated with a prochiral carboxylic acid derivative to form the substrate for the aldol reaction.

  • Procedure:

    • Deprotonate the oxazolidinone auxiliary with a strong base (e.g., n-BuLi) at low temperature (-78 °C).

    • React the resulting lithium salt with an acyl chloride (e.g., propionyl chloride) to form the N-acyloxazolidinone.

Step 2: Enolate Formation and Aldol Addition

  • Rationale: A titanium or boron enolate is generated to ensure a high level of diastereoselectivity in the subsequent aldol addition. The chiral auxiliary directs the approach of the aldehyde to one face of the enolate.

  • Procedure:

    • Treat the N-acyloxazolidinone with a Lewis acid (e.g., TiCl₄) and a tertiary amine base (e.g., Hünig's base) to form the titanium enolate.

    • Add the aldehyde (e.g., isobutyraldehyde) at low temperature (-78 °C) and allow the reaction to proceed.

Step 3: Cleavage of the Chiral Auxiliary

  • Rationale: The chiral auxiliary is removed to yield the enantiomerically enriched β-hydroxy carboxylic acid derivative. The auxiliary can often be recovered and reused.

  • Procedure:

    • Cleave the aldol adduct using a mild nucleophile, such as lithium hydroperoxide (LiOOH), to afford the chiral β-hydroxy acid.

    • The chiral auxiliary can be recovered from the reaction mixture by extraction.

Table 1: Hypothetical Performance in Asymmetric Aldol Reaction

AldehydeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)
Isobutyraldehyde>95:5>98%
Benzaldehyde>90:10>95%
Acetaldehyde>95:5>97%

Note: The data in this table is hypothetical and serves as an illustration of the expected outcome based on similar chiral auxiliaries.

Conclusion and Future Outlook

This compound is a valuable and versatile chiral building block with proven applications in the synthesis of biologically active carbocyclic nucleosides. While its direct use as a chiral auxiliary or ligand is not yet a mainstream application, its structure holds significant promise for the development of new stereodirecting agents. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for utilizing this chiral synthon in their synthetic endeavors and to encourage the exploration of its full potential in the ever-evolving field of asymmetric synthesis. The development of novel applications for readily available chiral molecules like this compound will undoubtedly contribute to the advancement of efficient and stereoselective synthetic methodologies for the preparation of complex and medicinally important compounds.

References

A comprehensive list of references is not available as the search results did not provide specific scientific articles with detailed protocols for the application of this compound in asymmetric synthesis. The information presented is a synthesis of general knowledge in asymmetric synthesis and information gathered from chemical supplier databases and general reviews on related topics. For specific synthetic procedures, researchers are encouraged to consult primary scientific literature on the synthesis of carbocyclic nucleosides and the application of chiral oxazolidinone auxiliaries.

Application Notes: (1R,2S)-2-Hydroxycyclopentane-1-carboxylic Acid as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Constrained Chiral Scaffold

In the landscape of medicinal chemistry and natural product synthesis, the quest for enantiomerically pure starting materials that offer both conformational rigidity and dense functionality is paramount. (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, a bifunctional chiral building block, has emerged as a synthon of significant strategic value. Its cyclopentane core provides a constrained scaffold, reducing conformational flexibility and often leading to higher binding affinities in drug-target interactions. The cis-relationship between the hydroxyl and carboxylic acid groups, combined with its defined (1R,2S) absolute stereochemistry, offers a powerful platform for the stereocontrolled synthesis of complex molecules, most notably prostaglandins and carbocyclic nucleosides.

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of this building block, including its preparation via enzymatic resolution, key synthetic transformations, and detailed protocols for its application in target-oriented synthesis.

Physicochemical and Spectroscopic Data

Accurate characterization is the foundation of reproducible synthesis. The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 125072-73-3[1][2]
Molecular Formula C₆H₁₀O₃[1][2]
Molecular Weight 130.14 g/mol [1][2]
Appearance White to off-white solidSupplier Data
Purity ≥97%[1][2]
Melting Point Data not consistently reported in literature; requires experimental verification.-
Optical Rotation [α] Data not consistently reported in literature; requires experimental verification.-

Note: While commercially available, key experimental data such as melting point and specific optical rotation are not uniformly reported in peer-reviewed literature and should be determined empirically upon receipt or synthesis.

Preparation and Access: A Chemoenzymatic Approach

The most reliable and scalable method for obtaining enantiopure this compound is through the kinetic resolution of a racemic precursor, leveraging the exquisite stereoselectivity of enzymes. Lipases, in particular, are well-suited for this transformation. A highly effective strategy involves the enantioselective hydrolysis of the racemic ethyl ester, where one enantiomer is preferentially hydrolyzed by the enzyme to the desired carboxylic acid, leaving the other enantiomer as the unreacted ester. Candida antarctica lipase B (CAL-B) has been shown to be a highly effective biocatalyst for this purpose[3].

Workflow for Chemoenzymatic Synthesis

The overall process involves three main stages: synthesis of the racemic ester, enzymatic resolution, and finally, separation of the desired product.

G cluster_0 Stage 1: Racemate Synthesis cluster_1 Stage 2: Enzymatic Resolution cluster_2 Stage 3: Separation rac_acid Racemic cis-2-hydroxy- cyclopentane-1-carboxylic acid esterification Esterification (EtOH, H₂SO₄ cat.) rac_acid->esterification rac_ester Racemic ethyl cis-2-hydroxy- cyclopentane-1-carboxylate esterification->rac_ester resolution Enzymatic Hydrolysis (Candida antarctica Lipase B, t-BuOMe/H₂O) rac_ester->resolution mixture Mixture of: (1R,2S)-Acid (1S,2R)-Ester resolution->mixture separation Aqueous/Organic Extraction (pH adjustment) mixture->separation product (1R,2S)-2-hydroxycyclopentane- 1-carboxylic acid (Aqueous Phase) separation->product ester_byproduct (1S,2R)-ethyl 2-hydroxycyclopentane- 1-carboxylate (Organic Phase) separation->ester_byproduct

Figure 1. Chemoenzymatic workflow for the preparation of the title compound.

Protocol 1: Enzymatic Resolution of (±)-Ethyl-cis-2-hydroxycyclopentane-1-carboxylate

This protocol is adapted from the reported lipase-catalyzed hydrolysis of the racemic ethyl ester[3].

Materials:

  • (±)-Ethyl-cis-2-hydroxycyclopentane-1-carboxylate

  • Candida antarctica lipase B (CAL-B), immobilized (e.g., Novozym® 435)

  • tert-Butyl methyl ether (t-BuOMe), anhydrous

  • Deionized water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add (±)-ethyl-cis-2-hydroxycyclopentane-1-carboxylate (1.0 equiv, e.g., 10 g). Dissolve the ester in t-BuOMe (e.g., 200 mL).

  • Water Addition: Add a controlled amount of deionized water (e.g., 1.0-1.5 equiv). The presence of a distinct aqueous phase is necessary for the hydrolytic activity of the lipase.

  • Enzyme Addition: Add immobilized CAL-B (e.g., 10-20% by weight of the substrate).

  • Incubation: Stir the suspension vigorously at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking small aliquots, extracting them, and analyzing by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining ester and the formed acid. The reaction should be stopped at or near 50% conversion to maximize the ee of both products.

  • Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Separation: Transfer the filtrate to a separatory funnel. Add 1 M NaOH solution to basify the mixture to pH > 12. This will deprotonate the carboxylic acid product, making it soluble in the aqueous phase.

  • Extraction: Separate the layers. The organic layer contains the unreacted (1S,2R)-ester. Extract the aqueous layer with ethyl acetate (2x) to remove any residual ester.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The desired (1R,2S)-acid will protonate and may precipitate or can be extracted.

  • Final Extraction: Extract the acidified aqueous phase with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

  • Characterization: Determine the yield and confirm the enantiomeric excess (expected ee ≈ 90% or higher) using chiral HPLC or by converting a small sample back to its methyl or ethyl ester for chiral GC analysis[3].

Key Chemical Transformations and Synthetic Utility

The true value of this compound lies in its potential for stereospecific transformations. The hydroxyl and carboxylic acid groups can be manipulated independently or in concert to construct more complex molecular architectures.

Core Transformation: Dehydration and Iodolactonization

A cornerstone application of this building block is in the synthesis of prostaglandins. This typically requires its conversion into a bicyclic lactone, famously known as the Corey Lactone, or its derivatives[4]. This transformation involves two key steps:

  • Dehydration: The saturated hydroxy acid is first converted to its corresponding unsaturated analog, (1S)-cyclopent-2-ene-1-carboxylic acid. This can be achieved through various elimination protocols, such as conversion of the alcohol to a good leaving group (e.g., mesylate or tosylate) followed by base-induced elimination.

  • Iodolactonization: The resulting unsaturated acid undergoes a highly stereoselective intramolecular cyclization upon treatment with iodine[5][6]. The reaction proceeds via an iodonium ion intermediate, which is attacked by the pendant carboxylate group in an anti-fashion to form the bicyclic γ-lactone with high fidelity[5].

G start (1R,2S)-2-Hydroxycyclopentane- 1-carboxylic acid step1 1. Activate OH (e.g., MsCl) 2. Elimination (e.g., DBU) start->step1 intermediate (1S)-Cyclopent-2-ene- 1-carboxylic acid step1->intermediate step2 Iodolactonization (I₂, NaHCO₃, H₂O/CH₂Cl₂) intermediate->step2 product Corey Lactone Precursor ((1S,5R,6S)-6-Iodo-2-oxabicyclo [3.3.0]octan-3-one) step2->product

Sources

Harnessing the Reactivity of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Chemist:

Prepared by: Gemini, Senior Application Scientist

Introduction

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid is a valuable bifunctional chiral building block in modern organic synthesis. Its rigid cyclopentane core, coupled with the defined cis-stereochemistry of its hydroxyl and carboxylic acid groups, offers chemists a powerful tool for constructing complex molecular architectures. The presence of two distinct and reactive functional groups—a secondary alcohol and a carboxylic acid—allows for a diverse range of selective transformations. This guide provides an in-depth exploration of the key reactions involving this molecule, complete with detailed experimental protocols, mechanistic discussions, and practical insights for researchers in drug discovery and chemical development.

The strategic importance of this molecule lies in its ability to serve as a scaffold for introducing stereocenters, a feature critical in the synthesis of enantiomerically pure pharmaceuticals and natural products.[1] Understanding its reactivity is paramount to unlocking its full synthetic potential.

Compound Properties
IUPAC Name This compound
CAS Number 125072-73-3[2][3]
Molecular Formula C₆H₁₀O₃[2][4]
Molecular Weight 130.14 g/mol [2][4]
Appearance Typically an off-white to white solid
Stereochemistry cis relationship between the hydroxyl and carboxyl groups
Key Functional Groups Carboxylic Acid, Secondary Alcohol

Core Reactions and Experimental Protocols

The unique arrangement of the functional groups in this compound dictates its chemical behavior. The following sections detail the primary transformations possible, providing both the "how" and the "why" for each protocol.

Diagram: Synthetic Pathways Overview

The following diagram illustrates the primary reaction pathways for this compound, which will be detailed in the subsequent sections.

cluster_0 Carboxylic Acid Reactions cluster_1 Alcohol Reactions cluster_2 Intramolecular Reactions cluster_3 Application as Chiral Auxiliary A (1R,2S)-2-hydroxycyclopentane- 1-carboxylic acid B Esterification (e.g., Methyl Ester) A->B ROH, H+ (Fischer) or DCC/DMAP C Oxidative Decarboxylation (Ketone Formation) A->C K₂Cr₂O₇, Heat D Lactonization (γ-Lactone Formation) A->D Acid Catalyst, Heat E Attachment to Substrate A->E Substrate Activation F Diastereoselective Reaction E->F Asymmetric Synthesis Workflow G Cleavage and Recovery F->G Asymmetric Synthesis Workflow

Caption: Key reaction pathways originating from the title compound.

Esterification of the Carboxylic Acid Group

Esterification is a fundamental transformation for masking the reactivity of the carboxylic acid or for preparing intermediates for further reactions, such as amide couplings.

A. Fischer-Speier Esterification

This classic method utilizes an excess of alcohol in the presence of a strong acid catalyst to drive the equilibrium towards the ester product.[5][6][7] It is a cost-effective method, particularly suitable for simple, unhindered alcohols.

Causality and Mechanistic Insight: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄).[6] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol. A tetrahedral intermediate is formed, followed by a series of proton transfers that convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the resulting oxonium ion yields the final ester and regenerates the acid catalyst.[7] The use of excess alcohol shifts the equilibrium to favor product formation, in accordance with Le Châtelier's principle.[5]

cluster_mech Fischer Esterification Mechanism Start Carboxylic Acid + H⁺ Protonated_Carbonyl Protonated Carbonyl (Enhanced Electrophile) Start->Protonated_Carbonyl Step 1: Protonation Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Step 2: Nucleophilic Attack by R'OH Proton_Transfer Proton Transfer (Forms H₂O leaving group) Tetrahedral_Intermediate->Proton_Transfer Step 3: Internal H⁺ Shift Water_Elimination Elimination of H₂O Proton_Transfer->Water_Elimination Step 4: Loss of Water Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester End Ester + H⁺ Protonated_Ester->End Step 5: Deprotonation

Caption: Simplified mechanism of acid-catalyzed Fischer Esterification.

Protocol 1: Synthesis of Methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.30 g, 10.0 mmol) in anhydrous methanol (40 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 mL, ~3.8 mmol) dropwise to the stirring solution. The addition is exothermic.

  • Reaction Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexanes eluent system.

  • Work-up and Neutralization: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the methanol. Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst (caution: CO₂ evolution) and then with brine (1 x 25 mL).[8]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure methyl ester.

Parameter Condition Rationale
Solvent Anhydrous MethanolServes as both reactant and solvent, driving the equilibrium.
Catalyst Conc. H₂SO₄Protonates the carbonyl, activating it for nucleophilic attack.[8]
Temperature Reflux (~65°C)Provides activation energy to overcome the reaction barrier.
Work-up NaHCO₃ washNeutralizes the strong acid catalyst and removes unreacted carboxylic acid.[8]

Oxidation of the Secondary Alcohol Group

The secondary alcohol on the cyclopentane ring can be oxidized to the corresponding ketone. The choice of oxidant is critical, as harsh conditions can lead to undesired side reactions, including cleavage of the ring.

A. Oxidative Decarboxylation

With the hydroxyl group being beta to the carboxylic acid, strong oxidizing agents under heating can induce a concerted oxidation and decarboxylation to yield a ketone.[9]

Causality and Mechanistic Insight: Reagents like potassium dichromate (K₂Cr₂O₇) in an acidic medium are powerful oxidants.[9] The reaction likely proceeds through the formation of a chromate ester intermediate at the hydroxyl position. Upon heating, the molecule undergoes a concerted process where the alcohol is oxidized to a ketone, and the C-C bond between the carbonyl carbon and the carboxyl group breaks, releasing carbon dioxide. This oxidative decarboxylation is a characteristic reaction of β-hydroxy acids.[9]

A (1R,2S)-2-hydroxycyclopentane- 1-carboxylic acid B Intermediate (Chromate Ester Formation) A->B K₂Cr₂O₇, H⁺ C {Cyclopentanone + CO₂ + Cr(III)} B->C Heat (Concerted Oxidation & Decarboxylation)

Caption: Workflow for oxidative decarboxylation to cyclopentanone.

Protocol 2: Synthesis of Cyclopentanone

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, prepare a solution of potassium dichromate (K₂Cr₂O₇) (4.5 g, 15.3 mmol) in water (30 mL) and add concentrated sulfuric acid (4.0 mL) carefully while cooling in an ice bath.

  • Substrate Addition: To this orange solution, add this compound (1.30 g, 10.0 mmol) in small portions with stirring.

  • Reaction Execution: Gently heat the reaction mixture. An exothermic reaction should commence. Maintain a gentle reflux for 30 minutes after the initial reaction subsides. The solution should turn a cloudy green as Cr(VI) is reduced to Cr(III).

  • Product Isolation (Distillation): Rearrange the apparatus for simple distillation. Continue heating to distill the cyclopentanone (b.p. 131°C) along with water.

  • Purification: Collect the distillate in a receiver cooled in an ice bath. The cyclopentanone can be separated from the aqueous layer, dried over anhydrous calcium chloride (CaCl₂), and redistilled to obtain the pure product.

Note: This reaction is destructive to the chiral centers and the carboxylic acid functionality. It is useful if the ultimate goal is the cyclopentanone core. For preserving the carboxylic acid, milder oxidants (e.g., PCC, Swern, or Dess-Martin periodinane) under anhydrous conditions would be necessary, followed by protection/deprotection strategies if needed.

Intramolecular Esterification (Lactonization)

The cis orientation of the hydroxyl and carboxylic acid groups makes this molecule an ideal precursor for intramolecular cyclization to form a γ-lactone. Lactones are common structural motifs in natural products and are versatile synthetic intermediates.[10]

Causality and Mechanistic Insight: This reaction is essentially an intramolecular Fischer esterification.[11] Under acidic conditions and heat, the carboxylic acid's carbonyl group is protonated, enhancing its electrophilicity. The proximate hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon.[11] This cyclization forms a five-membered ring, which is thermodynamically favorable. Subsequent elimination of a water molecule yields the stable γ-lactone.[10][11]

Protocol 3: Synthesis of the Corresponding γ-Lactone

  • Reaction Setup: Place this compound (1.30 g, 10.0 mmol) in a 50 mL round-bottom flask. Add toluene (25 mL) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 95 mg, 0.5 mmol).

  • Azeotropic Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water formed during the reaction will be removed as an azeotrope with toluene, collecting in the side arm of the Dean-Stark trap and driving the equilibrium toward the lactone product.[7]

  • Monitoring: Continue reflux for 3-5 hours, or until no more water collects in the trap. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated aqueous sodium bicarbonate solution (15 mL) and then brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure. The crude product can be purified by vacuum distillation or silica gel chromatography to afford the pure lactone.

Application as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[1] The auxiliary is then removed and can often be recovered. This compound can, in principle, be used in this capacity.

Conceptual Workflow:

  • Attachment: The carboxylic acid of the auxiliary is coupled to a molecule containing a nucleophilic group (e.g., an amine or alcohol), forming a stable amide or ester linkage.

  • Diastereoselective Reaction: The chiral auxiliary, now part of the substrate, sterically directs the approach of a reagent to a prochiral center (e.g., an enolate alkylation or an aldol reaction), leading to the formation of one diastereomer in preference to the other.

  • Cleavage: The bond connecting the auxiliary to the now-chiral substrate is cleaved (e.g., by hydrolysis), releasing the desired enantiomerically enriched product and recovering the auxiliary.

cluster_workflow Chiral Auxiliary Workflow A Prochiral Substrate (e.g., Acetic Anhydride) C Auxiliary-Substrate Adduct (Chiral Ester/Amide) A->C 1. Couple B Chiral Auxiliary (Title Compound) B->C 1. Couple D Diastereoselective Reaction (e.g., Enolate Alkylation) C->D 2. React E Product with New Stereocenter D->E F Recovered Auxiliary E->F 3. Cleave G Final Enantiopure Product E->G 3. Cleave

Caption: General workflow for using a chiral auxiliary in asymmetric synthesis.

While a specific, validated protocol for using this compound as a premier chiral auxiliary is not prominently featured in general literature compared to Evans oxazolidinones or SAMP/RAMP hydrazones, its structure is amenable to such applications, warranting exploration in novel synthetic methodologies.[1]

Safety and Handling

This compound and its parent compounds are classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[12][13] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][4]

Conclusion

This compound is a stereochemically rich and synthetically versatile molecule. Its bifunctional nature permits selective reactions at either the carboxylic acid or the secondary alcohol, or through intramolecular processes that engage both groups. The protocols and mechanistic discussions provided herein serve as a foundational guide for chemists seeking to leverage this compound's unique properties for the stereocontrolled synthesis of complex molecules.

References

  • Rigby, J. H., & Sugathapala, P. (1996). Studies on the [4+3] Cycloaddition Reactions of Allenyl Cations. Tetrahedron Letters, 37(30), 5293-5296.
  • Filo. (n.d.). What is the product (P) when 2-hydroxycyclopentane-1-carboxylic acid reacts with potassium dichromate (K₂Cr₂O₇) and heat?
  • Wikipedia. (2024). Chiral auxiliary. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978).
  • Guidechem. (n.d.). (1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid 1883-88-1 wiki.
  • Advanced ChemBlocks. (n.d.). This compound.
  • Advanced ChemBlocks. (n.d.). (1S,2R)-2-hydroxycyclopentane-1-carboxylic acid.
  • Thompson Rivers University. (n.d.).
  • Wikipedia. (2024). Lactone. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Intramolecular lactonisation in an unsaturated carboxylic acid. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • TutorChase. (n.d.). How do you synthesise a lactone from a hydroxy acid?
  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

  • Dr. Hubbard UGA Chemistry. (2020, July 4).
  • Google Patents. (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • Parchem. (n.d.). This compound (Cas 125072-73-3).
  • PubChem. (n.d.). 2-Hydroxycyclopentane-1-carboxylic acid. Retrieved from [Link]

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The Pivotal Role of (1R,2S)-2-hydroxycyclopentane-1-carboxylic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Chiral Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is a cornerstone of successful drug design. Among the vast repository of chiral building blocks, (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid emerges as a molecule of significant interest. Its rigid, stereochemically defined cyclopentane core, adorned with strategically placed hydroxyl and carboxylic acid functionalities, offers a versatile platform for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth exploration of the applications and experimental protocols associated with this valuable chiral synthon, tailored for researchers, scientists, and drug development professionals.

The inherent chirality of this compound is a key determinant of its utility. The specific spatial arrangement of its substituents allows for precise, three-dimensional interactions with biological targets, a critical factor in achieving high-potency and selective therapeutic agents. This guide will delve into its application in the synthesis of prostaglandins and carbocyclic nucleosides, highlighting the causality behind its selection in these complex synthetic endeavors.

Core Applications in Medicinal Chemistry

The unique structural features of this compound have positioned it as a critical starting material in the synthesis of several important classes of therapeutic agents.

Prostaglandin Synthesis: Mimicking Nature's Signaling Molecules

Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes, including inflammation, blood flow, and the formation of blood clots.[1] The cyclopentane ring is a central structural motif in prostaglandins, and the stereochemistry of the substituents on this ring is crucial for their biological activity.

This compound serves as a key precursor to the Corey lactone , a highly versatile intermediate in the synthesis of various prostaglandins.[2][3] The inherent stereochemistry of the starting material directly translates to the desired stereocenters in the Corey lactone, obviating the need for complex and often low-yielding resolution steps. This strategic use of a chiral pool starting material significantly enhances the efficiency and economic viability of prostaglandin synthesis.[4]

Conceptual Workflow: From Chiral Acid to Prostaglandin Core

G A (1R,2S)-2-hydroxycyclopentane- 1-carboxylic acid B Functional Group Manipulation A->B Protection, Activation C Lactonization B->C D Corey Lactone Intermediate C->D Key chiral intermediate E Side-Chain Elaboration (α- and ω-chains) D->E F Prostaglandin Analogues E->F G A (1R,2S)-2-hydroxycyclopentane- 1-carboxylic acid B Protected Hydroxy Acid A->B Protection C Acyl Azide B->C Azide formation D Isocyanate Intermediate C->D Curtius Rearrangement E Protected Cyclopentylamine D->E Trapping F Chiral Cyclopentylamine E->F Deprotection G Carbocyclic Nucleoside F->G Coupling with Nucleobase

Sources

Application Notes and Protocols for (1R,2S)-2-Hydroxycyclopentane-1-carboxylic Acid and its Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of (1R,2S)-2-Hydroxycyclopentane-1-carboxylic Acid as a Chiral Building Block

This compound is a chiral molecule whose rigid cyclopentane backbone and vicinal hydroxyl and carboxylic acid functionalities make it a valuable precursor in asymmetric synthesis.[1] While direct, widespread catalytic applications of the parent acid or its simple metal complexes are not extensively documented in peer-reviewed literature, its true potential lies in its role as a versatile chiral building block. The cis stereochemical relationship between the hydroxyl and carboxylic acid groups offers a geometrically constrained scaffold, ideal for the synthesis of more complex chiral ligands and pharmacologically active molecules.[2]

These application notes will provide an in-depth guide to the synthetic utility of this compound, focusing on its derivatization to create molecules with potential catalytic activity and its role in the synthesis of complex chiral targets. We will explore the chemical logic behind its applications and provide detailed protocols for its derivatization.

Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 125072-73-3[1]
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
Appearance White to off-white solidN/A
Purity Typically ≥97%[1]
Stereochemistry (1R,2S)[1]

Part 1: Conceptual Framework for Catalytic Applications

The core value of this compound in catalysis stems from its potential to be elaborated into more sophisticated chiral ligands or organocatalysts. The inherent chirality and the presence of two key functional groups, a secondary alcohol and a carboxylic acid, are the launchpad for these transformations.

Potential as a Precursor for Chiral Ligands

The vicinal hydroxyl and carboxyl groups can act as bidentate coordinating sites for a metal center. However, the parent acid's proton can interfere with many catalytic cycles. Therefore, derivatization is key to unlocking its potential.

  • Formation of Chiral Oxazoline Ligands: The carboxylic acid can be converted to an amide, which can then be cyclized with the hydroxyl group to form an oxazoline ring. This is a common motif in highly successful chiral ligands.

  • Synthesis of Chiral Phosphine Ligands: The hydroxyl group can be a handle for introducing phosphine moieties, leading to P,O-type ligands.

The rigid cyclopentane backbone is advantageous as it reduces the conformational flexibility of the resulting ligand, which can lead to higher enantioselectivity in catalytic reactions.

Potential in Organocatalysis

Chiral carboxylic acids can themselves act as Brønsted acid organocatalysts. While the acidity of this compound is modest, it could be suitable for activating certain substrates. The hydroxyl group can also participate in hydrogen bonding interactions, creating a well-organized chiral environment around the substrate.

Part 2: Synthetic Protocols for Derivatization

The following protocols detail the transformation of this compound into derivatives with potential applications in asymmetric catalysis.

Protocol 2.1: Synthesis of (1R,2S)-2-Hydroxycyclopentane-1-carboxamide

This protocol describes the conversion of the carboxylic acid to a primary amide, a key intermediate for further transformations, such as the synthesis of oxazoline-based ligands.

Workflow for Amide Formation:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amination start Start: this compound thionyl_chloride Add Thionyl Chloride (SOCl₂) in DCM start->thionyl_chloride reflux Reflux thionyl_chloride->reflux evaporation1 Evaporate solvent and excess SOCl₂ reflux->evaporation1 acyl_chloride Intermediate: Acyl Chloride evaporation1->acyl_chloride ammonia Add aqueous Ammonia solution acyl_chloride->ammonia stir Stir at 0°C to RT ammonia->stir extraction Aqueous work-up and extraction stir->extraction purification Purification (Crystallization/Chromatography) extraction->purification product Product: (1R,2S)-2-hydroxycyclopentane-1-carboxamide purification->product

Caption: Workflow for the synthesis of (1R,2S)-2-hydroxycyclopentane-1-carboxamide.

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.2 eq.) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature, then heat to reflux for 2 hours.

    • Cool the mixture and concentrate under reduced pressure to remove the solvent and excess thionyl chloride. The resulting crude acyl chloride is used directly in the next step.

  • Amination:

    • Dissolve the crude acyl chloride in DCM and add it dropwise to a stirred solution of concentrated aqueous ammonia (10 eq.) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Thionyl Chloride: This reagent is a common and effective choice for converting carboxylic acids to acyl chlorides, which are much more reactive towards nucleophiles like ammonia.

  • Inert Atmosphere: Prevents reaction of the acyl chloride with atmospheric moisture.

  • Excess Ammonia: Drives the reaction to completion and neutralizes the HCl byproduct.

  • 0 °C Addition: The amination reaction is exothermic; slow addition at low temperature helps to control the reaction rate and minimize side reactions.

Protocol 2.2: Use as a Chiral Precursor in Complex Molecule Synthesis

This compound has been utilized as a starting material in the asymmetric synthesis of natural products, such as (-)-(1R,2S)-cispentacin.[2] While the full detailed protocol from the literature is extensive, the general strategy involves leveraging the stereocenters of the starting material to set the stereochemistry of the final product.

Conceptual Workflow for Elaboration:

G start (1R,2S)-2-hydroxycyclopentane- 1-carboxylic acid protection Protecting group manipulation (e.g., esterification, silylation) start->protection functionalization Functional group interconversion (e.g., conversion of hydroxyl to amine) protection->functionalization coupling Coupling with other fragments functionalization->coupling deprotection Deprotection coupling->deprotection target Target Chiral Molecule (e.g., (-)-(1R,2S)-cispentacin) deprotection->target

Caption: Conceptual pathway for utilizing the title compound as a chiral building block.

This type of synthesis relies on the principles of stereospecific reactions, where the chirality of the starting material is transferred to the product. The rigid cyclopentane framework ensures that the relative stereochemistry of the substituents is maintained throughout the reaction sequence.

Part 3: Future Outlook and Potential Applications

The true value of this compound for the research and drug development community is as a readily available, stereochemically defined building block. Further research into its derivatization into novel chiral ligands for transition metal catalysis is a promising avenue. For example, the synthesis of bidentate P,O or N,O ligands derived from this scaffold could lead to highly effective catalysts for a range of asymmetric transformations, including hydrogenations, hydrosilylations, and C-C bond-forming reactions.

In the realm of drug development, this molecule can serve as a key fragment for the synthesis of complex natural products and their analogues, allowing for the exploration of new chemical space with well-defined three-dimensional structures.

References

  • Davies SG, Ichihara O, Lenoir I, Walters LAS. Asymmetric synthesis of (-)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids. University of Oxford Department of Chemistry. [Link]

Sources

Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Hydroxycyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Optically pure cis- and trans-2-hydroxycyclopentane-1-carboxylic acids are valuable chiral building blocks in the synthesis of prostaglandins, carbocyclic nucleosides, and other pharmacologically active molecules. Traditional chemical methods for resolving the racemic mixture often require stoichiometric amounts of expensive chiral auxiliaries and can generate significant chemical waste. Enzymatic Kinetic Resolution (EKR) presents a highly efficient, selective, and environmentally sustainable alternative. This document provides a comprehensive guide to the principles and methodologies for the lipase-catalyzed kinetic resolution of racemic 2-hydroxycyclopentane-1-carboxylic acid, tailored for researchers, chemists, and professionals in drug development. Two primary strategies are detailed: enantioselective esterification of the racemic acid and enantioselective hydrolysis of its corresponding racemic ester.

Introduction: The Imperative for Chirality and the Power of Biocatalysis

The stereochemistry of a molecule is fundamental to its biological function. For active pharmaceutical ingredients (APIs), one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects. Consequently, the production of single-enantiomer drugs is a critical objective in modern pharmaceutical development. Racemic 2-hydroxycyclopentane-1-carboxylic acid contains two stereocenters, making its separation a crucial step in the synthesis of complex chiral targets.

Enzymatic Kinetic Resolution (EKR) leverages the intrinsic stereoselectivity of enzymes to differentiate between the enantiomers of a racemic substrate.[1] Lipases (EC 3.1.1.3) are among the most versatile and widely used biocatalysts for this purpose due to their operational stability in organic solvents, broad substrate specificity, and high enantioselectivity.[2][3] The fundamental principle of EKR is the enzyme-catalyzed conversion of one enantiomer into a new product at a significantly higher rate than the other, allowing for the separation of the unreacted, enantioenriched substrate from the newly formed, enantioenriched product once the reaction reaches approximately 50% conversion.

This guide focuses on the practical application of lipases, particularly from Candida antarctica Lipase B (CAL-B) and Burkholderia cepacia (formerly Pseudomonas cepacia), for the resolution of the title compound.[4][5]

Foundational Principles of Lipase-Catalyzed Kinetic Resolution

Lipases are serine hydrolases that operate via a well-understood mechanism involving a catalytic triad of serine, histidine, and aspartate (or glutamate) in their active site. In their natural aqueous environment, they catalyze the hydrolysis of ester bonds. However, in non-aqueous (organic) media, this equilibrium can be reversed to favor the synthesis of esters from carboxylic acids and alcohols.[3]

Two primary EKR strategies are applicable to racemic 2-hydroxycyclopentane-1-carboxylic acid:

  • Enantioselective Esterification: The racemic acid is reacted with an alcohol in an organic solvent. The lipase selectively converts one enantiomer of the acid into its corresponding ester, leaving the other acid enantiomer unreacted.

  • Enantioselective Hydrolysis: The racemic acid is first converted to a racemic ester (e.g., methyl or ethyl ester). This racemic ester is then subjected to hydrolysis in a buffered aqueous solution, often with a co-solvent. The lipase selectively hydrolyzes one ester enantiomer back to the acid, leaving the other ester enantiomer untouched.

The choice between these methods often depends on the physical properties of the resulting products, which dictates the ease of their separation (e.g., by extraction or chromatography).

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E-value), a measure of the enzyme's selectivity. High E-values (typically >100) are desirable as they allow for the production of both the product and the remaining substrate with high enantiomeric excess (e.e.).

Logical Workflow for Enzymatic Kinetic Resolution

The process follows a systematic, self-validating workflow from substrate preparation to final analysis. This ensures reproducibility and allows for logical troubleshooting at each stage.

EKR_Workflow cluster_prep Preparation Phase cluster_reaction Resolution Phase cluster_analysis Analysis & Separation Phase racemate Racemic Substrate (Acid or Ester) reaction Enzymatic Reaction (Monitor to ~50% Conversion) racemate->reaction enzyme Enzyme Selection & Prep (e.g., Immobilized CAL-B) enzyme->reaction reagents Reagent Selection (Solvent, Acyl Donor/Acceptor) reagents->reaction workup Reaction Quench & Work-Up reaction->workup separation Product Separation (Extraction / Chromatography) workup->separation analysis Enantiomeric Excess (e.e.) Analysis (Chiral HPLC) separation->analysis

Caption: General workflow for enzymatic kinetic resolution.

Key Experimental Considerations

The success of the enzymatic resolution is highly dependent on the careful selection of several parameters:

  • Enzyme Selection: Immobilized Candida antarctica lipase B (e.g., Novozym® 435) is an excellent starting point due to its high activity, stability, and documented success in resolving a wide range of cyclic secondary alcohols and hydroxy acids.[2] Lipase from Burkholderia cepacia (e.g., Amano Lipase PS) is another powerful candidate, known for its versatility.[5] Immobilized enzymes are preferred as they can be easily recovered by filtration and reused, improving process economics.

  • Solvent Choice: The organic solvent must solubilize the substrates while maintaining the enzyme's catalytic activity. Apolar, hydrophobic solvents like toluene, hexane, or diisopropyl ether (DIPE) are generally preferred for esterification reactions as they minimize enzyme denaturation and help shift the reaction equilibrium towards synthesis.[3]

  • Acyl Donor/Acceptor: For esterification of the acid, a simple primary alcohol like n-butanol is often effective. For the acylation of a hydroxy ester, an "activated" acyl donor like vinyl acetate is highly recommended. The vinyl acetate undergoes an irreversible transesterification, and the co-product, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.

  • Temperature: Lipase activity is temperature-dependent, typically with an optimum between 30-50°C. Higher temperatures increase the reaction rate but can lead to enzyme denaturation over time. A moderate temperature (e.g., 40°C) is a good starting point.

  • Water Activity: For esterification reactions, water is a byproduct that can lead to a competing hydrolysis reaction. It is crucial to use anhydrous solvents and consider adding molecular sieves to the reaction mixture to sequester the water produced.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Protocol A: Enantioselective Esterification of Racemic 2-Hydroxycyclopentane-1-carboxylic Acid

This protocol aims to selectively esterify one enantiomer of the racemic acid, leaving the other enantiomer unreacted.

Caption: Enantioselective esterification pathway.

Materials:

  • Racemic 2-hydroxycyclopentane-1-carboxylic acid

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • n-Butanol

  • Anhydrous toluene

  • Activated molecular sieves (3Å)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask, add racemic 2-hydroxycyclopentane-1-carboxylic acid (e.g., 1.0 g, 7.68 mmol), anhydrous toluene (20 mL), and n-butanol (1.14 g, 15.4 mmol, 2.0 eq.).

  • Enzyme Addition: Add immobilized CAL-B (e.g., 100 mg, 10% w/w of substrate) and activated molecular sieves (0.5 g).

  • Reaction: Stir the suspension at 40°C. Monitor the reaction progress by taking small aliquots over time and analyzing them by TLC or GC to determine the conversion of the starting acid. The target is ~50% conversion.

  • Quenching and Enzyme Removal: Once ~50% conversion is reached (typically 8-24 hours), cool the reaction to room temperature. Remove the immobilized enzyme and molecular sieves by vacuum filtration, washing the solids with a small amount of toluene or ethyl acetate.

  • Work-up & Separation:

    • Transfer the filtrate to a separatory funnel.

    • Extract the unreacted carboxylic acid by washing with 5% sodium bicarbonate solution (3 x 15 mL). Combine the aqueous layers.

    • The organic layer contains the newly formed ester. Wash it with brine (1 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Acidify the combined aqueous layers to pH ~2 with 2M HCl. Extract the enantioenriched carboxylic acid with ethyl acetate (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify both the crude ester and the crude acid by flash column chromatography on silica gel if necessary (e.g., using a hexane/ethyl acetate gradient).

  • Analysis: Determine the enantiomeric excess (e.e.) of both the purified ester and the unreacted acid using chiral HPLC (see Protocol C).

Protocol B: Enantioselective Hydrolysis of Racemic Methyl 2-Hydroxycyclopentane-1-carboxylate

This protocol involves the selective hydrolysis of one ester enantiomer. This requires the initial synthesis of the racemic ester.

Materials:

  • Racemic 2-hydroxycyclopentane-1-carboxylic acid

  • Methanol, anhydrous

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate

  • Phosphate buffer (0.1 M, pH 7.0)

  • Diisopropyl ether (DIPE) or tert-Butyl methyl ether (TBME)

  • Immobilized Burkholderia cepacia lipase (Lipase PS-IM) or CAL-B

Procedure:

Part 1: Synthesis of Racemic Methyl Ester

  • Dissolve racemic 2-hydroxycyclopentane-1-carboxylic acid (e.g., 2.0 g) in methanol (30 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (3-4 drops).

  • Reflux the mixture for 4-6 hours until TLC or GC analysis shows complete conversion of the acid.

  • Cool the reaction, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the racemic methyl 2-hydroxycyclopentane-1-carboxylate.

Part 2: Enzymatic Hydrolysis

  • Reaction Setup: In a 100 mL flask, suspend the racemic methyl ester (e.g., 1.0 g, 6.94 mmol) in a biphasic system of 0.1 M phosphate buffer (pH 7.0, 20 mL) and DIPE (20 mL).

  • Enzyme Addition: Add the immobilized lipase (e.g., 150 mg).

  • Reaction: Stir the mixture vigorously at room temperature (or slightly elevated, e.g., 35°C) to ensure good mixing of the phases. Monitor the reaction to ~50% conversion by analyzing the organic phase via GC or TLC.

  • Work-up: Once ~50% conversion is achieved, separate the organic and aqueous layers. Filter the organic layer to recover the enzyme.

  • Separation:

    • The organic layer contains the unreacted, enantioenriched ester. Wash with water, dry over MgSO₄, and concentrate.

    • The aqueous layer contains the sodium salt of the enantioenriched acid. Acidify to pH ~2 with 2M HCl and extract with ethyl acetate (3 x 20 mL). Dry the combined organic extracts over MgSO₄ and concentrate.

  • Analysis: Determine the e.e. of the unreacted ester and the resulting acid via chiral HPLC.

Protocol C: Chiral HPLC Method Development for e.e. Analysis

Determining the enantiomeric excess is crucial for evaluating the success of the resolution. A general strategy for method development is provided below.[6][7]

Instrumentation & Columns:

  • HPLC system with a UV detector.

  • Chiral stationary phase (CSP) column. Good starting points for carboxylic acids are polysaccharide-based columns like Chiralpak® AD-H or Chiralcel® OD-H.

Procedure:

  • Sample Preparation: Dissolve a small amount (~1 mg) of the sample (either the acid or ester) in 1 mL of the mobile phase solvent. For the carboxylic acid, derivatization to its methyl ester (using diazomethane or TMS-diazomethane, with extreme caution ) may improve peak shape and resolution on some columns.

  • Initial Screening Conditions:

    • Mobile Phase: A typical starting mobile phase for normal-phase chiral chromatography is a mixture of n-Hexane and an alcohol modifier like 2-Propanol (IPA) or Ethanol (e.g., 90:10 v/v Hexane:IPA).

    • Acidic Additive: For the free carboxylic acid, add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (e.g., 0.1%) to the mobile phase to suppress ionization and improve peak shape.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Optimization:

    • If no separation is observed, vary the ratio of hexane to alcohol (e.g., 95:5, 80:20).

    • Try a different alcohol modifier (Ethanol vs. IPA).

    • If separation is still not achieved, screen a different type of chiral column.

  • Quantification: Once baseline separation of the two enantiomers is achieved with the racemic standard, inject the resolved samples. The enantiomeric excess (% e.e.) is calculated using the peak areas (A1 and A2) of the two enantiomers:

    • % e.e. = [ |A1 - A2| / (A1 + A2) ] * 100

Representative Data and Performance Benchmarks

While specific data for 2-hydroxycyclopentane-1-carboxylic acid is sparse in readily available literature, extensive studies on analogous cyclic hydroxy esters and acids provide a strong basis for expected outcomes. The following table summarizes results for structurally similar compounds, demonstrating the feasibility and high selectivity of lipase-catalyzed resolutions.

EnzymeSubstrateReaction TypeSolventAcyl Donor / AcceptorConv. (%)e.e. (Product)e.e. (Substrate)E-ValueReference
CAL-B Racemic δ-hydroxy estersTransesterificationTolueneIso-propenyl acetate~50%>99%>99%>360[1]
Lipase PS Racemic 2-azidocycloalkanolsAcylationDiisopropyl etherVinyl acetate45-50%>98%~90%HighExtrapolated from[4]
CAL-B Racemic cis-2-aminocyclopentanecarboxamidesN-AcylationTBME/TAA2,2,2-trifluoroethyl butanoate50%99%>99%>200[8]
Amano PS Racemic fluorinated arylcarboxylic acid estersHydrolysisPhosphate BufferWater50%93-100%~95%Excellent[9]

This table is illustrative and based on analogous substrates. Optimization will be required for the specific target molecule.

Conclusion and Outlook

Enzymatic kinetic resolution is a powerful and scalable strategy for producing enantiomerically enriched 2-hydroxycyclopentane-1-carboxylic acid and its derivatives. Lipases from Candida antarctica and Burkholderia cepacia are highly effective catalysts for this transformation, offering excellent enantioselectivity under mild reaction conditions. By following the detailed protocols for enantioselective esterification or hydrolysis, researchers can efficiently resolve the racemic mixture. The provided guidelines for reaction optimization and chiral HPLC analysis establish a robust framework for developing a self-validating and reproducible process, paving the way for the synthesis of complex, high-value chiral molecules for the pharmaceutical industry.

References

  • Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261–1265. [Link]

  • Uppenberg, J., Hansen, M. T., Patkar, S., & Jones, T. A. (1994). The crystal structure of Candida antarctica lipase B. Structure, 2(4), 293-308. While not directly cited for a protocol, this provides foundational structural information on CAL-B. A general access link is provided. [Link]

  • Wojciechowski, M., & Ostaszewski, R. (2011). Candida antarctica Lipase B in a Chemoenzymatic Route to Cyclic α-Quaternary α-Amino Acid Enantiomers. European Journal of Organic Chemistry, 2011(9), 1755-1762. [Link]

  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Candida antarctica lipase B: an ideal biocatalyst for the preparation of pharmaceuticals. Advanced Synthesis & Catalysis, 348(7‐8), 797-812. [Link]

  • Stergiou, P. Y., Foukis, A., Filippou, M., Koukouritaki, M., Parapouli, M., Theodorou, L. G., ... & Papamichael, E. M. (2013). Advances in lipase-catalyzed esterification reactions. Biotechnology advances, 31(8), 1846–1859. [Link]

  • Sánchez, D. A., Tonetto, G. M., & Ferreira, M. L. (2018). Burkholderia cepacia lipase: A versatile catalyst in synthesis reactions. Biotechnology and bioengineering, 115(1), 6-24. [Link]

  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane-and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 14(7), 897-903. [Link]

  • Kazachenko, A. S., Malyar, Y. N., & Sudakova, I. G. (2022). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 27(17), 5641. [Link]

  • Conti, P., D'Arrigo, P., Tessaro, D., & Servi, S. (2001). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Acta Pharmaceutica Hungarica, 71(1), 119-126. (Abstract available, provides context for similar substrates). [Link]

  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. ResearchGate. (2018). [Link]

  • Wanner, K. T., & Paintner, F. F. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 19(6), 634-643. A general access link is provided. [Link]

  • PubChem Compound Summary for CID 552195, 2-Hydroxycyclopentane-1-carboxylic acid. National Center for Biotechnology Information. (2024). [Link]

Sources

Application Note & Protocol: Large-Scale Synthesis and Purification of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

By: Gemini, Senior Application Scientist

Introduction

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid is a chiral building block of significant interest in the pharmaceutical industry due to its presence in the core structure of various therapeutic agents. Its specific stereochemistry is often crucial for biological activity, necessitating a robust and scalable method for its enantioselective synthesis and purification. This application note provides a comprehensive guide to a chemoenzymatic approach for the synthesis of the desired cis-isomer and outlines two effective, large-scale purification strategies: diastereomeric salt crystallization and Simulated Moving Bed (SMB) chromatography. The protocols detailed herein are designed to be scalable and provide a high degree of stereochemical purity.

Chemoenzymatic Synthesis of Racemic cis-2-hydroxycyclopentane-1-carboxylic acid

The synthesis of the target molecule begins with the preparation of the racemic cis-2-hydroxycyclopentane-1-carboxylic acid. A common and efficient route involves the hydrolysis of cyclopentene oxide. While the subsequent enzymatic resolution will provide the desired enantiomer, a clean synthesis of the racemic precursor is paramount.

A potential synthetic route involves the reaction of epoxycyclopentane with carbon dioxide, magnesium powder, and TMSCl to generate 2-hydroxycyclopentacarboxylic acid, which can then be used as a racemic mixture for resolution[1].

Enantioselective Synthesis via Enzymatic Kinetic Resolution

A highly effective and green method for obtaining the desired (1R,2S)-enantiomer is through the kinetic resolution of a racemic mixture of cis-2-hydroxycyclopentane-1-carboxylic acid esters using a lipase. Lipases are a class of enzymes that can selectively catalyze the hydrolysis of one enantiomer of an ester, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers.

The following workflow outlines the key steps in this chemoenzymatic approach.

G cluster_synthesis Synthesis of Racemic Precursor cluster_resolution Enzymatic Kinetic Resolution cluster_separation Separation cluster_products Products racemic_ester Racemic cis-2-hydroxycyclopentane- 1-carboxylic acid methyl ester hydrolysis Enantioselective Hydrolysis racemic_ester->hydrolysis lipase Immobilized Lipase (e.g., Candida antarctica Lipase B) lipase->hydrolysis separation Extraction & Separation hydrolysis->separation target_acid (1R,2S)-2-hydroxycyclopentane- 1-carboxylic acid separation->target_acid unreacted_ester (1S,2R)-2-hydroxycyclopentane- 1-carboxylic acid methyl ester separation->unreacted_ester G racemic_acid Racemic cis-2-hydroxycyclopentane- 1-carboxylic acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation chiral_amine Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) chiral_amine->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Filtration crystallization->separation liberation_desired Liberation of (1R,2S)-acid separation->liberation_desired Less Soluble Salt liberation_unwanted Liberation of (1S,2R)-acid separation->liberation_unwanted More Soluble Salt (in mother liquor) target_acid Pure (1R,2S)-2-hydroxycyclopentane- 1-carboxylic acid liberation_desired->target_acid other_enantiomer Recovered (1S,2R)-enantiomer liberation_unwanted->other_enantiomer

Sources

Robust and Reproducible Analysis of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid by GC-MS Following Silylation Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide and a detailed protocol for the chemical derivatization of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature, containing both a hydroxyl and a carboxylic acid functional group, this analyte exhibits low volatility and poor chromatographic performance, making direct GC-MS analysis impractical. We present a robust silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, which effectively converts the analyte into a volatile and thermally stable derivative. This guide explains the underlying chemical principles, offers a step-by-step protocol, provides recommended GC-MS parameters, and includes a troubleshooting guide to ensure reliable and reproducible results in research and pharmaceutical development settings.

Introduction: The Analytical Challenge

This compound is a chiral molecule of interest in various chemical and pharmaceutical research areas. Its structure, featuring both a carboxylic acid and a secondary alcohol on a cyclopentane ring, imparts significant polarity. This polarity leads to strong intermolecular hydrogen bonding, resulting in a high boiling point and low volatility.[1] Consequently, direct injection into a gas chromatograph results in poor peak shape, thermal degradation, and strong adsorption to active sites within the GC system, making accurate quantification impossible.[1]

Chemical derivatization is an essential sample preparation technique to overcome these challenges.[2] The process chemically modifies the polar functional groups to create a new compound with properties suitable for GC analysis.[2] This application note details a validated silylation protocol that effectively masks the polar groups of the target analyte, enabling robust and sensitive GC-MS analysis.

Principles of Derivatization for Hydroxy Acids

The "Why": Transforming the Analyte for GC Compatibility

The primary goal of derivatization is to replace the active, polar hydrogen atoms in the analyte's hydroxyl (-OH) and carboxylic acid (-COOH) groups with non-polar, thermally stable moieties.[3] This transformation achieves several critical objectives:

  • Increases Volatility: By disrupting the strong intermolecular hydrogen bonds, the boiling point of the analyte is significantly lowered, allowing it to transition into the gas phase at typical GC temperatures.[2][3]

  • Enhances Thermal Stability: The resulting derivatives are less prone to thermal decomposition in the hot GC inlet and column.[1]

  • Improves Chromatographic Performance: Masking the polar groups minimizes interactions with the stationary phase and active sites in the GC system, leading to sharper, more symmetrical peaks and reduced tailing.[2][4]

  • Provides Structural Information: The mass spectrum of the derivative often contains characteristic fragments that can aid in structural confirmation.[1]

Strategy Selection: Silylation as the Method of Choice

For multifunctional molecules like this compound, silylation is the most prevalent and efficient derivatization method.[2][3] It is a one-step reaction that simultaneously targets both hydroxyl and carboxylic acid groups with high efficiency.[1]

The chosen reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , a powerful trimethylsilyl (TMS) donor. To enhance its reactivity, especially for the somewhat sterically hindered secondary alcohol, a small amount of trimethylchlorosilane (TMCS) is added as a catalyst.[4][5] The reaction proceeds by replacing the active hydrogens on both the alcohol and carboxylic acid groups with a non-polar trimethylsilyl group, Si(CH₃)₃, as depicted below.

Caption: Step-by-step workflow for the silylation protocol.

Detailed Instructions:

  • Sample Preparation: Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a high-purity, anhydrous solvent like ethyl acetate or acetonitrile. If working with biological extracts, ensure the final extract is completely dry.

  • Aliquot & Dry-Down: Transfer a known volume (e.g., 50-100 µL) of the sample or standard solution into a 2 mL autosampler vial. Evaporate the solvent to absolute dryness under a gentle stream of dry nitrogen gas. This is the most critical step. The presence of water will consume the derivatizing reagent and inhibit the reaction. 3. Reagent Addition: Add 100 µL of anhydrous pyridine (which can also act as a catalyst) or another suitable dry solvent to redissolve the residue. Then, add 100 µL of BSTFA + 1% TMCS. The reagent should be in significant excess to drive the reaction to completion. 4. Reaction: Immediately cap the vial tightly to prevent atmospheric moisture from entering. Vortex the mixture for 30 seconds.

  • Incubation: Place the vial in a heating block or oven set to 70°C and incubate for 60 minutes. This temperature and time are generally sufficient for derivatizing both the carboxylic acid and the secondary alcohol. [5]6. Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS. The derivatized sample is generally stable for 24-48 hours if stored properly capped at room temperature, but for best results, analyze as soon as possible.

GC-MS Instrumental Parameters

The following parameters serve as a robust starting point. Optimization may be required based on the specific instrument and column used.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentStandard, reliable platform for this analysis.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar phaseSilyl derivatives are non-polar and show excellent peak shape on 5% phenyl-methylpolysiloxane phases. [4]
Inlet Temperature 250°CEnsures rapid volatilization of the derivative without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace-level analysis. A split injection can be used for more concentrated samples.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)Provides good separation from solvent and reagent peaks while ensuring the derivative elutes in a reasonable time with good peak shape.
MS System Agilent 5977B or equivalent single quadrupoleStandard mass selective detector.
Ion Source Temp. 230°CStandard temperature for EI.
Quadrupole Temp. 150°CStandard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Full Scan (m/z 40-500) and/or Selected Ion Monitoring (SIM)Full Scan for qualitative analysis and peak identification. SIM for enhanced sensitivity and quantitative accuracy.
Suggested SIM Ions 274 (M+) , 259 ([M-15]+) , 129, 73Target ion (M+), qualifier ions ([M-CH₃]+, characteristic fragments). Ions are predicted for the di-TMS derivative (MW=274.5 g/mol ).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No analyte peak or low response 1. Incomplete derivatization due to moisture.<br>2. Insufficient reagent or reaction time/temp.3. Analyte degradation.1. Ensure the sample is completely dry before adding reagents. Use anhydrous solvents.2. Use fresh reagent and confirm reaction conditions.3. Check inlet temperature.
Broad or tailing peak 1. Incomplete derivatization.2. Active sites in the GC inlet liner or column.1. Re-run derivatization, ensuring dryness and sufficient reagent.2. Replace the inlet liner and trim the first few cm of the column.
Multiple peaks for analyte 1. Incomplete derivatization (mono-silylated species).2. Isomeric impurities in the standard.1. Increase reaction temperature or time. Ensure sufficient reagent excess.2. Verify the purity of the analytical standard.
Extraneous peaks in chromatogram 1. Contaminated solvent or glassware.2. Degradation of the derivatizing reagent (hydrolysis).1. Use high-purity, GC-grade solvents and clean glassware.2. Store BSTFA reagent tightly sealed in a desiccator. Use fresh reagent if it appears cloudy.

Conclusion

The analysis of polar, non-volatile compounds like this compound by GC-MS is critically dependent on a successful derivatization strategy. The silylation protocol presented here, utilizing BSTFA with a TMCS catalyst, is a proven and effective method for converting the analyte into a form suitable for GC analysis. By carefully controlling reaction conditions, particularly by ensuring an anhydrous environment, researchers can achieve excellent chromatographic performance, leading to reliable and reproducible quantitative results. This method provides the robustness required for applications ranging from metabolic research to quality control in pharmaceutical development.

References

  • Bulletin 909A Guide to Derivatization Reagents for GC. Supelco/Sigma-Aldrich.
  • GC Derivatization. Restek Corporation. [Link]

  • Acids: Derivatization for GC Analysis.
  • Derivatization. Chemistry LibreTexts. [Link]

  • Derivatization of a-hydroxy acids. Chromatography Forum. [Link]

  • Derivatization for Gas Chromatography. Phenomenex. [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]

  • (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid. PubChem. [Link]

  • Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

purification strategies for crude (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the path from a crude reaction mixture to a highly pure active pharmaceutical ingredient is fraught with challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions for the purification of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid. We will move beyond simple procedural lists to explain the underlying principles, empowering you to troubleshoot effectively and adapt these strategies to your specific needs.

This compound is a valuable chiral building block. Achieving high chemical and, crucially, stereochemical purity is paramount for its successful application in complex syntheses. This guide is structured as a series of common questions and challenges encountered in the lab, providing actionable solutions grounded in established chemical principles.

This section addresses specific experimental hurdles in a question-and-answer format. Our goal is to resolve immediate problems while building a deeper understanding of the purification process.

Crystallization Issues

Q1: I've attempted to crystallize my crude this compound, but it keeps "oiling out." What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent environment. The high concentration of impurities can also depress the melting point and inhibit crystal lattice formation.

Causality & Solution Workflow:

  • Reduce the Rate of Cooling: Rapid cooling is a primary cause of oiling out. A slower cooling process provides the molecules with the necessary time to orient themselves correctly into a crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath or refrigerator.[1]

  • Decrease Solute Concentration: You may be using too little solvent, creating a solution that is too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt the slow cooling process again. The goal is to find the minimal amount of hot solvent that fully dissolves the compound, creating a saturated solution at that temperature.[1]

  • Change the Solvent System: The polarity of your solvent may be too high or too low. Since your molecule has both a polar carboxylic acid and a hydroxyl group, as well as a nonpolar cyclopentane ring, a solvent mixture often works best.[2][3] Try a solvent/anti-solvent system. Dissolve your crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, acetone). Then, slowly add a "poor" solvent (an anti-solvent) in which it is sparingly soluble (e.g., hexane, heptane) dropwise at an elevated temperature until you observe persistent cloudiness. Add a drop or two of the good solvent to clarify the solution, then allow it to cool slowly.[2]

  • Introduce a Seed Crystal: If you have a small amount of pure material, adding a single seed crystal to the supersaturated solution just below its saturation temperature can provide a template for crystal growth and prevent oiling out.

G start Crude Product Oils Out check_cooling Was cooling too rapid? start->check_cooling slow_cooling Action: Re-dissolve in hot solvent. Allow to cool slowly to RT before ice bath. check_cooling->slow_cooling Yes check_concentration Is the solution too concentrated? check_cooling->check_concentration No success Crystals Formed slow_cooling->success add_solvent Action: Add small amount of additional hot solvent to re-dissolve. check_concentration->add_solvent Yes check_solvent Is the solvent system optimal? check_concentration->check_solvent No add_solvent->slow_cooling change_solvent Action: Switch to a solvent/anti-solvent system (e.g., Ethyl Acetate/Hexane). check_solvent->change_solvent change_solvent->success G cluster_0 Step 1: Reaction cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemate Mixture of Diastereomers (1R,2S)-Acid & (1S,2R)-Acid chiral_base Add Pure Chiral Base (e.g., (R)-Amine) racemate->chiral_base diastereomeric_salts Mixture of Diastereomeric Salts [(1R,2S)-Acid:(R)-Amine] [(1S,2R)-Acid:(R)-Amine] chiral_base->diastereomeric_salts separation Fractional Crystallization (Exploits different solubilities) diastereomeric_salts->separation salt1 Pure Salt 1 [(1R,2S)-Acid:(R)-Amine] separation->salt1 salt2 Pure Salt 2 (in filtrate) [(1S,2R)-Acid:(R)-Amine] separation->salt2 acidification Acidify (e.g., HCl) & Extract salt1->acidification pure_acid Pure (1R,2S)-Acid acidification->pure_acid G cluster_cryst High Polarity Difference Between Product & Impurities cluster_chrom Similar Polarity of Product & Impurities start Crude Product decision Primary Purification Choice start->decision crystallization Strategy 1: Recrystallization decision->crystallization Likely chromatography Strategy 2: Chromatography decision->chromatography If Crystallization Fails or Diastereomers Present acid_base Pre-Purify with Acid-Base Extraction crystallization->acid_base recrystallize Recrystallize from Optimal Solvent System acid_base->recrystallize flash_chrom Flash Chromatography (Acidified Mobile Phase) chromatography->flash_chrom chiral_chrom Chiral HPLC for Diastereomer/Enantiomer Removal flash_chrom->chiral_chrom

Sources

Technical Support Center: Optimization of Reaction Conditions for High-Yield (1R,2S)-2-hydroxycyclopentane-1-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and optimization strategies for the synthesis of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, a critical chiral intermediate in pharmaceutical development. As your dedicated scientific support team, we have structured this resource to address the practical challenges encountered during laboratory and scale-up synthesis.

Core Synthesis Strategy: Asymmetric Reduction

A prevalent and effective method for synthesizing this compound involves the asymmetric reduction of a 2-oxocyclopentane-1-carboxylic acid precursor. This approach's success hinges on precise control over stereoselectivity to yield the desired (1R,2S) diastereomer with high enantiomeric excess.

Troubleshooting Guide: A Deeper Dive into Common Synthetic Hurdles

This section is formatted in a question-and-answer style to directly address specific issues you may face during your experiments.

Why is my reaction yield of this compound consistently low?

Low yields can be a significant roadblock. The root cause often lies in one or more of the following areas:

  • Incomplete Reaction:

    • Possible Cause: Insufficient reaction time, suboptimal temperature, or inadequate catalyst activity can lead to a significant amount of unreacted starting material.

    • Solution:

      • Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or HPLC to determine the point of maximum conversion.

      • Temperature Screening: Evaluate a range of temperatures. While lower temperatures often favor higher selectivity, they can also decrease the reaction rate. A systematic study is crucial.[1]

      • Catalyst Loading: Insufficient catalyst may result in a sluggish reaction.[1] A stepwise increase in catalyst loading can improve the conversion rate.[1]

  • Side Reactions and Byproduct Formation:

    • Possible Cause: Competing reaction pathways can consume starting material and reduce the desired product's yield. In asymmetric synthesis, non-catalyzed side reactions can impact both yield and enantioselectivity.[2]

    • Solution:

      • Inert Atmosphere: If your catalyst is sensitive to air or moisture, ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1]

      • Slow Addition: If you suspect product or substrate inhibition of the catalyst, a slow addition of the limiting reagent might be beneficial.[1]

  • Product Degradation:

    • Possible Cause: The desired hydroxy acid may be unstable under the reaction or workup conditions, particularly at extreme pH values.

    • Solution:

      • pH Control: Maintain careful control over the pH during extraction and purification steps.

      • Temperature Management: Perform workup and purification at reduced temperatures to minimize degradation.

Caption: A systematic approach to troubleshooting low reaction yields.

How can I improve the diastereoselectivity and enantioselectivity of the reduction?

Achieving the correct stereochemistry is paramount. Here’s how to enhance the stereochemical outcome:

  • Catalyst and Ligand Selection:

    • Possible Cause: The choice of the chiral catalyst or ligand is fundamental to achieving high stereoselectivity.

    • Solution:

      • Ligand Screening: For metal-catalyzed reductions, a screening of different chiral ligands is often necessary to find the optimal match for your substrate.

      • Catalyst Integrity: Ensure the catalyst is of high purity and has been stored correctly to maintain its activity.

  • Reaction Conditions:

    • Possible Cause: Temperature and solvent can have a profound impact on the transition states that determine the stereochemical outcome.[1]

    • Solution:

      • Temperature Optimization: Lower reaction temperatures often lead to higher enantioselectivity.[1] A temperature screening study is highly recommended.[1]

      • Solvent Screening: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex.[1] Testing a range of solvents is a crucial step in optimization.[1]

      • Reducing Agent: For hydride reductions of cyclic ketones, the size of the nucleophilic reagent influences facial selectivity.[3] Smaller nucleophiles tend to favor axial attack, while bulkier ones prefer equatorial attack.[3]

Table 1: Example of Reaction Condition Optimization for Stereoselectivity

ParameterCondition 1Condition 2Condition 3
Chiral Ligand Ligand ALigand BLigand B
Temperature 25 °C0 °C-20 °C
Solvent DichloromethaneTetrahydrofuranTetrahydrofuran
Diastereomeric Ratio (dr) 90:1098:2>99:1
Enantiomeric Excess (ee) 92%97%>99%

Frequently Asked Questions (FAQs)

Q: What are the best analytical methods for determining the purity and stereochemistry of my product?

A: A multi-faceted approach is necessary for comprehensive analysis:

  • Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating and quantifying enantiomers.[4][5] The development of a robust chiral HPLC method is often essential for accurate determination of enantiomeric excess (ee).[5][6] Gas chromatography (GC) can also be employed for chiral separations.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can confirm the overall structure and diastereomeric ratio, specialized techniques are needed for enantiomeric differentiation.[7] This can be achieved by using chiral derivatizing agents to convert the enantiomers into diastereomers, which can then be distinguished by NMR.[7]

Q: What are the key safety considerations for this synthesis?

A: Standard laboratory safety protocols should always be followed. Pay special attention to:

  • Reagent Handling: Many catalysts and reducing agents used in asymmetric synthesis can be pyrophoric or water-reactive. Always consult the Safety Data Sheet (SDS) and handle these reagents under an inert atmosphere.

  • Solvent Safety: Be mindful of the flammability and toxicity of the solvents being used. A well-ventilated fume hood is essential.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Q: What are effective methods for purifying the final product?

A: The purification strategy will depend on the physical properties of your product:

  • Extraction: A carefully controlled aqueous workup is the first step to remove inorganic salts and water-soluble impurities.

  • Crystallization: If your product is a solid, crystallization is an excellent method for purification, as it can often improve both chemical and enantiomeric purity.

  • Column Chromatography: For oils or compounds that are difficult to crystallize, silica gel column chromatography is a standard purification technique.

purification_flowchart Crude Crude Product Workup Aqueous Workup Crude->Workup Decision Is the product a solid? Workup->Decision Crystallization Crystallization Decision->Crystallization Yes Chromatography Column Chromatography Decision->Chromatography No PureProduct Pure this compound Crystallization->PureProduct Chromatography->PureProduct

Caption: A decision tree for the purification of the target compound.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate. Google Patents.
  • Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available from: [Link]

  • Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia. Available from: [Link]

  • Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. PubMed. Available from: [Link]

  • Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. Available from: [Link]

  • (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid. PubChem. Available from: [Link]

  • Enantiodifferentiation of chiral hydroxy acids via 19F NMR. RSC Publishing. Available from: [Link]

  • Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Available from: [Link]

  • A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry. Available from: [Link]

  • Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. Available from: [Link]

  • Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. AWS. Available from: [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. Available from: [Link]

  • A convenient stereoselective access to novel 1,2,4-triazepan-3-ones/thiones via reduction or reductive alkylation of 7-membered cyclic semicarbazones and thiosemicarbazones. Organic & Biomolecular Chemistry. Available from: [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health. Available from: [Link]

  • Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Organic Letters. Available from: [Link]

  • Studies Toward the Diastereoselective Reduction of 2-Alkoxycarbonyl-2-allyl-cyclopentanone Derivatives with Boron Hydrides. Sci-Hub. Available from: [Link]

  • Preparation method of cyclopentanecarboxylic acid. Patsnap. Available from: [Link]

  • Stereoselective synthesis of cyclopentanone-fused benzosultams through Tomita zipper cyclization. Organic & Biomolecular Chemistry. Available from: [Link]

Sources

identification and minimization of byproducts in (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this chiral building block. The stereospecific synthesis of this compound is critical, and even minor deviations in reaction conditions can lead to the formation of undesirable byproducts, primarily diastereomers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify, minimize, and analyze these byproducts, ensuring the stereochemical integrity of your final product.

Troubleshooting Guide: Identification and Minimization of Byproducts

This section addresses specific issues that may arise during the synthesis and purification of this compound. Each problem is followed by an analysis of potential causes and actionable solutions grounded in chemical principles.

Issue 1: My final product shows significant contamination with the (1R,2R)-trans-diastereomer.

Question: My chiral HPLC analysis indicates a mixture of the desired (1R,2S)-cis product and the (1R,2R)-trans byproduct. What is causing this, and how can I prevent it?

Answer:

The presence of the trans-diastereomer, (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid, is one of the most common purity issues. This contamination typically arises from epimerization, where the stereocenter at the C1 position (bearing the carboxylic acid) inverts.

Probable Causes & Solutions:

  • Cause A: Epimerization during reaction or workup. The proton on the carbon atom to which the carboxyl group is attached (the α-proton) is acidic and can be removed under certain conditions, leading to a planar enolate intermediate. Reprotonation can occur from either face, causing inversion of stereochemistry. This is particularly problematic under harsh basic or acidic conditions, especially when combined with elevated temperatures.[1]

    • Solution: Carefully control the pH and temperature during all steps, especially during hydrolysis of an ester precursor or any step involving a strong base or acid. Aim for milder conditions (e.g., lower temperatures, weaker bases like sodium bicarbonate instead of sodium hydroxide where possible). If heating is required, minimize the duration.[1]

  • Cause B: Incomplete Resolution. If your synthesis involves the resolution of a racemic or diastereomeric mixture (e.g., through crystallization with a chiral amine), the separation may be incomplete.[2][3] The diastereomeric salts may have similar solubilities, making sharp separation difficult.

    • Solution: Optimize the resolution step. Screen different chiral resolving agents, as their effectiveness can be highly specific to the substrate.[3][4] Perform multiple recrystallization steps and monitor the optical rotation or chiral HPLC of the mother liquor and crystals at each stage to ensure separation is complete.[2]

Issue 2: My reaction yield is low, and I've isolated cyclopentanone as a major byproduct.

Question: After my reaction, I'm observing a significant amount of cyclopentanone. What reaction pathway is leading to this byproduct?

Answer:

The formation of cyclopentanone indicates that oxidative decarboxylation is occurring.[5] This happens when the secondary alcohol at the C2 position is oxidized to a ketone. The resulting intermediate, a β-keto acid, is highly unstable and readily loses carbon dioxide to form cyclopentanone.

Probable Causes & Solutions:

  • Cause A: Use of overly strong oxidizing agents. If your synthetic route involves an oxidation step, the choice of oxidant is critical. Strong, non-selective oxidizing agents like potassium dichromate (K₂Cr₂O₇) with heat can readily cause oxidative decarboxylation of a β-hydroxy acid.[5]

    • Solution: If an oxidation is necessary at a different point in the synthesis, choose milder and more selective reagents. If this byproduct is forming from the final product due to exposure to oxidative conditions, ensure that all reagents are pure and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

  • Cause B: Contaminants in reagents or solvents. Trace metal impurities or peroxides in solvents can catalyze unwanted oxidation reactions.

    • Solution: Use high-purity, peroxide-free solvents (like freshly distilled THF or ether) and high-quality reagents.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting byproduct formation.

G start Problem: Impure Product (Byproduct Detected) check_byproduct Identify Byproduct (Chiral HPLC, NMR, MS) start->check_byproduct is_diastereomer Is it a diastereomer (e.g., trans-isomer)? check_byproduct->is_diastereomer is_ketone Is it cyclopentanone? check_byproduct->is_ketone epimerization Probable Cause: Epimerization is_diastereomer->epimerization Yes incomplete_resolution Probable Cause: Incomplete Resolution is_diastereomer->incomplete_resolution Yes oxidation Probable Cause: Oxidative Decarboxylation is_ketone->oxidation Yes solution_epimerization Solution: - Check pH and Temp - Use milder reagents - Minimize reaction time epimerization->solution_epimerization solution_resolution Solution: - Re-optimize crystallization - Screen new resolving agents - Monitor purity at each step incomplete_resolution->solution_resolution solution_oxidation Solution: - Use milder oxidants - Purify solvents/reagents - Use inert atmosphere oxidation->solution_oxidation

Caption: Troubleshooting Decision Tree for Byproduct Analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies to obtain enantiomerically pure this compound?

A1: There are two primary strategies:

  • Chiral Resolution: This is a classical and widely used method. It begins with a racemic or diastereomeric mixture of the acid (or its ester precursor). A single enantiomer of a chiral base (like brucine or (R)-1-phenylethylamine) is added to form a pair of diastereomeric salts.[3] Because diastereomers have different physical properties, they can often be separated by fractional crystallization.[2][3] After separation, the desired salt is treated with a strong acid to regenerate the pure enantiomer of the carboxylic acid.

  • Enzymatic Methods: Enzymes, particularly lipases, can be used for highly selective transformations. For example, a racemic ester of 2-hydroxycyclopentane-1-carboxylic acid can be subjected to enzymatic hydrolysis. The enzyme will selectively hydrolyze one enantiomer to the carboxylic acid, leaving the other enantiomer as the unreacted ester.[6] These two compounds (acid and ester) are then easily separated. This method offers high enantioselectivity under mild reaction conditions.

Q2: How do I develop a reliable chiral HPLC method to separate the cis and trans isomers?

A2: Developing a robust chiral HPLC method is crucial for assessing the purity of your product.[7] Here is a general strategy:

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are an excellent starting point. Columns like CHIRALPAK® AD or CHIRALCEL® OD are effective for separating a wide range of chiral compounds, including hydroxy acids.[8][9]

  • Mobile Phase Screening: Start with a simple mobile phase, typically a mixture of a nonpolar solvent (like n-hexane) and an alcohol modifier (like isopropanol or ethanol).[10] For acidic compounds like this, adding a small amount (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) is essential to ensure good peak shape by suppressing the ionization of the carboxyl group.[10]

  • Optimization: If separation is not achieved initially, systematically vary the ratio of hexane to alcohol. You can also try different alcohol modifiers. Adjusting the column temperature and flow rate can also significantly impact resolution.[11] A systematic screening approach is often the most efficient way to find the optimal conditions.[10]

Q3: Can epimerization occur at the C2 (hydroxyl-bearing) carbon?

A3: Epimerization at the C2 carbon is much less likely under typical synthetic conditions compared to the C1 carbon. The C-H bond at C2 is not adjacent to an activating group like a carbonyl, so the proton is not acidic and is not easily removed. Inversion at this center would require breaking and reforming the C-O or C-C bond, which requires significantly more energy. Therefore, byproduct formation is almost always dominated by epimerization at the C1 position.

Protocols

Protocol 1: Chiral HPLC Analysis of this compound

This protocol provides a starting point for developing a method to separate the stereoisomers of 2-hydroxycyclopentane-1-carboxylic acid. Optimization will likely be required.

ParameterRecommended Starting ConditionRationale
Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)A versatile polysaccharide-based CSP known for resolving chiral acids.[9]
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)Common mobile phase for normal-phase chiral separations. TFA is crucial for good peak shape of acidic analytes.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CStarting at ambient temperature is standard practice. Temperature can be varied to optimize selectivity.
Detection UV at 210 nmCarboxylic acids have a UV absorbance at low wavelengths.
Sample Prep. Dissolve ~1 mg of sample in 1 mL of the mobile phase.Ensures compatibility with the mobile phase and prevents peak distortion.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 5-10 µL of the prepared sample.

  • Run the analysis for a sufficient time to allow all isomers to elute (e.g., 20-30 minutes).

  • Identify the peaks corresponding to the desired product and any byproducts by running standards, if available.

  • Optimization: If resolution is poor, adjust the isopropanol percentage (e.g., try 5% or 15%). You can also test ethanol as an alternative alcohol modifier.[10]

Mechanism Spotlight: C1 Epimerization

The diagram below illustrates the base-catalyzed epimerization mechanism, which converts the desired cis product into the undesired trans byproduct.

Sources

degradation pathways and stability issues of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

Introduction: This guide is designed for researchers, scientists, and drug development professionals working with (1S,2R)-2-hydroxycyclopentane-1-carboxylic acid (or its enantiomer). While this molecule is a valuable building block, its inherent structure as a cis-β-hydroxy acid presents specific stability challenges. This document provides a proactive approach to troubleshooting potential degradation pathways, ensuring the integrity of your experiments and materials. We will focus on the two most probable degradation mechanisms: intramolecular lactonization and oxidation .

Frequently Asked Questions (FAQs)

Q1: I'm seeing an unexpected, less polar peak appear in my HPLC chromatogram during in-process monitoring. What could it be?

A1: The most likely culprit is the formation of a bicyclic lactone, specifically (1S,5R)-3-oxabicyclo[3.3.0]octan-2-one. This occurs via an intramolecular esterification (lactonization), a common reaction for hydroxycarboxylic acids where the functional groups are in close proximity.[1][2] The cis relationship between the hydroxyl and carboxylic acid groups in your molecule makes this an especially favorable intramolecular reaction.

  • Causality: The reaction is often catalyzed by trace amounts of acid or by elevated temperatures. The loss of a water molecule (18.02 Da) results in a neutral, less polar lactone that typically has a shorter retention time on a reverse-phase HPLC column compared to the parent carboxylic acid.

  • Actionable Advice: To confirm, obtain a mass spectrum of the new peak. It should correspond to the molecular weight of the parent acid minus the mass of water (C₆H₈O₂; MW: 112.13 g/mol ).

Q2: My material's assay value is decreasing over time when stored in a protic solvent (e.g., methanol, water). Why is this happening?

A2: This is likely due to an equilibrium being established between the open-chain hydroxy acid and the closed-ring lactone form.[3] In solution, especially under neutral or slightly acidic pH, the lactone can form. Conversely, under basic conditions, the lactone ring is susceptible to hydrolysis, reverting back to the parent hydroxy acid.[3] This dynamic equilibrium can lead to inconsistent analytical results and a perceived loss of the active pharmaceutical ingredient (API).

  • Causality: The stability of the lactone versus the hydroxy acid is highly dependent on pH. Many pharmaceutical compounds containing lactone rings are known to be prodrugs that hydrolyze to the active carboxylic acid form in vivo.[3]

  • Actionable Advice: For analytical purposes, ensure your mobile phase and sample diluents are buffered to a pH that favors the open-chain form (typically slightly basic, e.g., pH 7-8) to get a consistent measurement of the total drug substance. Alternatively, acidifying the sample can convert all the material to the lactone form for quantification.[4]

Q3: I've observed a slight yellowing of my solid material after long-term storage, and a new impurity is visible by LC-MS with a mass 2 Da lower than the parent compound. What is this impurity?

A3: This observation strongly suggests oxidation of the secondary alcohol on the cyclopentane ring to a ketone.[5][6] The resulting compound would be (1R)-2-oxocyclopentane-1-carboxylic acid. The loss of two hydrogen atoms corresponds to the observed mass difference of approximately 2 Da.

  • Causality: Oxidation is a common degradation pathway for secondary alcohols and can be initiated by exposure to atmospheric oxygen (autoxidation), light, or trace metal ions.[5][7][8] The yellowing is characteristic of the formation of a conjugated system or other chromophoric degradation products.

  • Actionable Advice: Store the material under an inert atmosphere (e.g., nitrogen or argon), protect it from light by using amber vials, and ensure all glassware and reagents are free from metal contaminants. Chelating agents like EDTA can be added to formulations to sequester metal ions.

Primary Degradation Pathways

The two principal degradation pathways predicted for this compound are lactonization and oxidation. Understanding these pathways is crucial for developing stable formulations and robust analytical methods.

Caption: Predicted degradation pathways for the parent compound.

Troubleshooting Guide: Investigating Unknown Impurities

If you detect an unknown impurity, a systematic approach is necessary. A forced degradation (or stress testing) study is an industry-standard method to intentionally degrade the sample and identify potential degradation products and pathways.[7][9][10] This helps in developing stability-indicating analytical methods.

Workflow for Forced Degradation Study

G cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions (ICH Q1A) cluster_outcomes Outcomes start Prepare 1 mg/mL solutions of parent compound acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid thermal Thermal (80°C, solid & solution) start->thermal photo Photolytic (ICH Q1B light source) start->photo analyze Analyze all samples by LC-MS (Compare to control at T=0) acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze identify Identify major degradants (Mass, fragmentation) analyze->identify confirm Does mass match Lactone or Ketone? identify->confirm yes Yes: Tentative ID made confirm->yes no No: Requires full structural elucidation (NMR) confirm->no develop Develop & validate stability-indicating method yes->develop

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation
  • Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).[9]

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.[11]

    • Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C.

    • Basic: Add an equal volume of 0.2 M NaOH. Keep at room temperature.

    • Oxidative: Add an equal volume of 6% H₂O₂. Keep at room temperature.

    • Thermal: Store one vial of the solution and one vial of the solid material at 80°C.

  • Time Points: Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample (T=0), by a suitable LC-MS method. A reverse-phase C18 column is often a good starting point.[12]

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Determine the mass-to-charge ratio (m/z) of any new peaks.

    • Calculate the mass difference from the parent compound to hypothesize the structure of the degradant.

Data Summary: Predicted Degradation Products
Impurity NamePredicted Formation ConditionMolecular FormulaΔ Mass (Da) from ParentRecommended Analytical Technique
(1S,5R)-3-oxabicyclo[3.3.0]octan-2-oneAcidic, ThermalC₆H₈O₂-18.01LC-MS, GC-MS
(1R)-2-oxocyclopentane-1-carboxylic acidOxidative, PhotolyticC₆H₈O₃-2.02LC-MS

References

  • Wikipedia. Lactone. [Link]

  • Organic Chemistry Portal. Lactone synthesis. [Link]

  • Zhang, Y., & Flaherty, D. P. (2020). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. ResearchGate. [Link]

  • PubChem. 2-Hydroxycyclopentane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Riggs, R. M., & Djerassi, C. (1962). Cyclic hydroxycarboxylic acids. II. Lactonization reactions on 2-Hydroxycyclopentanecarboxylic acids and 3-Hydroxyprolines. ResearchGate. [Link]

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  • Baki, G., & Alexander, K. S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Center for Biotechnology Information. [Link]

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  • Ashenhurst, J. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. [Link]

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overcoming challenges in the stereoselective synthesis of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselective Synthesis of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

Introduction: this compound is a high-value chiral building block, indispensable in the synthesis of various therapeutic agents, including carbocyclic nucleoside analogues with antiviral properties and certain prostaglandins.[1][2] Its specific stereochemistry, featuring a cis relationship between the carboxyl and hydroxyl groups, presents significant synthetic challenges. Achieving high diastereomeric and enantiomeric purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides researchers and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of its synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during the synthesis. The solutions are grounded in mechanistic principles to empower users to make informed decisions.

Issue 1: Poor Diastereoselectivity in Ketone Reduction

Q1: My reduction of an ethyl 2-oxocyclopentane-1-carboxylate precursor is yielding a nearly 1:1 mixture of cis and trans diastereomers. What factors control the stereochemical outcome, and how can I favor the desired (1R,2S)-cis product?

A1: This is the most critical step in the synthesis, and achieving high cis selectivity is paramount. The stereochemical outcome is determined by the direction of hydride attack on the ketone carbonyl. This can be influenced by several factors:

  • Mechanism of Hydride Delivery: The facial selectivity of the reduction is a classic example of substrate versus reagent control.

    • Chelation Control: In the presence of a Lewis acidic cation (like Na⁺ or Li⁺), the ester and ketone carbonyls can form a rigid five-membered chelate. The hydride reagent will then attack from the less sterically hindered face, which is opposite to the ester group, leading to the desired cis product. Smaller, less hindered reducing agents like sodium borohydride (NaBH₄) often favor this pathway.

    • Steric Approach Control (Non-Chelation): With bulky, non-chelating reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), steric hindrance dictates the trajectory. The large reagent will approach from the face opposite the bulky ester group, leading preferentially to the undesired trans product.[3][4]

  • Choice of Reducing Agent: Based on the principles above, the choice of hydride source is critical. For the desired cis product, smaller reagents are generally preferred.

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the competing transition states. Reactions are commonly run between -78 °C and 0 °C.

Troubleshooting Steps:

  • Select an Appropriate Reducing Agent: If you are using a bulky reagent (e.g., L-Selectride®, K-Selectride®), switch to a smaller hydride source like NaBH₄ or Lithium Aluminum Hydride (LAH).

  • Optimize the Solvent and Cation: Use a solvent that supports chelation. Ethereal solvents like THF are common. The choice of cation (Li⁺, Na⁺, K⁺) can also influence the strength of the chelation and thus the selectivity.

  • Control the Temperature: Perform the reaction at -78 °C. If solubility is an issue, you may slowly warm the reaction, but monitor the diastereomeric ratio (dr) at different temperatures to find the optimal balance.

  • Consider the Ester Group: The steric bulk of the ester group (e.g., methyl vs. ethyl vs. tert-butyl) can also influence the approach of the hydride. An ethyl or methyl ester is standard for this synthesis.[5][6]

Below is a table summarizing the expected outcomes with common reducing agents.

Reducing AgentTypical ConditionsPredominant MechanismExpected Major IsomerTypical cis:trans Ratio
Sodium Borohydride (NaBH₄)Methanol or Ethanol, 0 °C to RTChelation Controlcis85:15 to 95:5
Lithium Aluminum Hydride (LAH)THF or Et₂O, -78 °C to 0 °CChelation Controlcis~90:10
L-Selectride®THF, -78 °CSteric Approach Controltrans>5:95
Zinc Borohydride (Zn(BH₄)₂)THF or Et₂O, 0 °CStrong Chelation Controlcis>98:2[7]
Issue 2: Difficulty in Separating Diastereomers

Q2: I have a mixture of cis and trans hydroxy acids after saponification, and they are co-eluting on my silica gel column. What is the most effective method for separating them?

A2: Separating diastereomeric hydroxy acids can be challenging by standard chromatography due to their similar polarities. The most reliable and scalable method is diastereomeric salt resolution .[8][9]

This technique involves reacting the racemic or diastereomeric mixture of your carboxylic acid with an enantiomerically pure chiral base (the resolving agent).[9] This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility.[8]

Recommended Protocol for Diastereomeric Salt Resolution:

  • Choose a Resolving Agent: Optically pure α-phenylethylamine is a common and effective choice. For your (1R,2S)-acid, (R)-(+)-α-phenylethylamine is often used.

  • Salt Formation: Dissolve your mixture of cis and trans hydroxy acids in a suitable solvent (e.g., ethanol, methanol, or acetone). Add one equivalent of the chiral resolving agent.

  • Fractional Crystallization: The salt of one diastereomer will be less soluble and will preferentially crystallize out of the solution. The process can be optimized by:

    • Slowly cooling the solution.

    • Using a solvent/anti-solvent system (e.g., ethanol/hexane) to induce crystallization.

    • Allowing the solution to stand undisturbed for several hours or days.

  • Isolation and Liberation of the Acid:

    • Filter the crystals and wash them with a small amount of cold solvent.

    • To confirm you have isolated the desired diastereomeric salt, you can analyze the mother liquor and the crystals by HPLC or NMR.

    • Treat the isolated salt with a strong acid (e.g., 1M HCl) to protonate the carboxylate.

    • Extract the liberated, pure this compound into an organic solvent like ethyl acetate.

The following flowchart outlines the decision-making process for purification.

start Mixture of cis/trans Hydroxy Acids chromatography Attempt Silica Gel Chromatography start->chromatography success Separation Successful? (Check by NMR/LCMS) chromatography->success resolution Perform Diastereomeric Salt Resolution success->resolution No final_product Pure (1R,2S) Isomer success->final_product Yes choose_base Select Chiral Base (e.g., (R)-alpha-phenylethylamine) resolution->choose_base form_salt Form Diastereomeric Salts in a suitable solvent choose_base->form_salt crystallize Fractional Crystallization form_salt->crystallize isolate Isolate Crystals (Less Soluble Salt) crystallize->isolate liberate Liberate Free Acid (Acidify and Extract) isolate->liberate liberate->final_product

Caption: Purification workflow for diastereomers.

Frequently Asked Questions (FAQs)

Q3: What are the primary synthetic strategies for obtaining enantiomerically pure this compound?

A3: There are three main strategies employed in both academic and industrial settings:

  • Asymmetric Synthesis: This involves the direct formation of the desired enantiomer from a prochiral precursor. The most common method is the asymmetric reduction of a 2-oxocyclopentane-1-carboxylate using a chiral catalyst or a stoichiometric chiral reducing agent. Biocatalytic reductions using engineered enzymes or whole-cell systems (like baker's yeast) are also highly effective and are gaining popularity due to their high selectivity and green credentials.[10]

  • Chiral Resolution: This strategy starts with the synthesis of a racemic mixture of the cis-hydroxy acid, followed by separation of the two enantiomers. As detailed in Q2, this is typically achieved by forming diastereomeric salts with a chiral amine or alcohol.[9][11] While effective, this method has a maximum theoretical yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled.

  • Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material from nature (the "chiral pool"). While less common for this specific target, complex natural products can sometimes be precursors.

The diagram below illustrates the divergence between the asymmetric synthesis and chiral resolution pathways.

cluster_0 Synthetic Pathways cluster_1 Asymmetric Synthesis cluster_2 Resolution Pathway start Prochiral Precursor (e.g., Ethyl 2-oxocyclopentane-1-carboxylate) asym_red Asymmetric Reduction (e.g., Chiral Catalyst or Enzyme) start->asym_red rac_red Racemic Reduction (e.g., NaBH4) start->rac_red final_product Target Molecule (1R,2S)-2-hydroxycyclopentane- 1-carboxylic acid asym_red->final_product sapon Saponification rac_red->sapon rac_mix Racemic Mixture of cis-Hydroxy Acid sapon->rac_mix resolve Chiral Resolution (Diastereomeric Salts) rac_mix->resolve undesired Undesired (1S,2R) Enantiomer resolve->undesired resolve->final_product

Caption: Major synthetic routes to the target molecule.

Q4: What are the best analytical methods to determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of my product?

A4: Accurate determination of stereochemical purity is crucial. A combination of techniques is recommended:

  • ¹H NMR Spectroscopy: This is the primary method for determining the diastereomeric ratio (dr) . The protons on C1 and C2 will have different chemical shifts and coupling constants in the cis and trans isomers. By integrating the signals corresponding to each diastereomer, you can accurately calculate the ratio.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining enantiomeric excess (ee) . To analyze the final carboxylic acid, it must first be derivatized to its methyl or ethyl ester to improve its chromatographic behavior. The esterified sample is then run on a chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H) which can separate the two enantiomers, allowing for precise quantification of the ee.[12]

  • Gas Chromatography (GC) with a Chiral Column: Similar to HPLC, this can be used for ee determination after appropriate derivatization of the molecule to make it more volatile.

Q5: My synthesis involves a Curtius rearrangement from the carboxylic acid to form an amine. Are there any common pitfalls with this reaction?

A5: The Curtius rearrangement is a reliable method for converting a carboxylic acid to an amine with retention of configuration. However, there are potential issues:

  • Acyl Azide Formation: The conversion of the carboxylic acid to the acyl azide (often using diphenylphosphoryl azide, DPPA) can sometimes be sluggish.[13] Ensure anhydrous conditions and allow sufficient reaction time. Activation of the carboxylic acid, for example to an acid chloride, may be necessary but can introduce compatibility issues with other functional groups.[13]

  • Rearrangement Conditions: The thermal or photochemical rearrangement of the acyl azide to the isocyanate must be carefully controlled. If the temperature is too high or the heating is too prolonged, side reactions or decomposition can occur.

  • Isocyanate Trapping: The intermediate isocyanate is highly reactive. It must be trapped efficiently by a nucleophile (e.g., water to give the amine after decarboxylation, or an alcohol to give a carbamate). Ensure the trapping agent is present in sufficient quantity when the isocyanate is generated.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of Ethyl 2-oxocyclopentane-1-carboxylate

This protocol aims for a high cis diastereoselectivity using sodium borohydride.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add ethyl 2-oxocyclopentane-1-carboxylate (1.0 eq) and anhydrous ethanol (10 mL per 1 g of substrate).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Slowly and carefully quench the reaction by adding 1M HCl dropwise at 0 °C until the pH is ~2-3.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine the cis:trans diastereomeric ratio before proceeding with purification or saponification.

References

  • Peel, R., & Sutherland, J. K. (1974). An alternative synthesis of the Corey prostaglandin aldehyde. Journal of the Chemical Society, Chemical Communications, (4), 151. Available at: [Link]

  • Iuliana, C., & Niculescu-Aron, I. G. (2019). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PMC, NIH. Available at: [Link]

  • Corey, E. J., et al. (n.d.). Corey Prostaglandin Synthesis. Scribd. Available at: [Link]

  • Chen, J., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. ResearchGate. Available at: [Link]

  • Strazzolini, P., & Giumanini, A. G. (2005). Process for the synthesis of prostaglandin derivatives. Google Patents.
  • Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140-1148. Available at: [Link]

  • Ito, Y., et al. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications. Available at: [Link]

  • Davies, S. G., et al. (1991). Asymmetric synthesis of (-)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids. University of Oxford, Department of Chemistry. Available at: [Link]

  • Ashby, E. C., & Noding, S. A. (1979). On the Stereochemistry of the Reduction of Cyclic Ketones with Lithium Tri-t-butoxyaluminum Hydride. The Journal of Organic Chemistry, 44(24), 4371-4377. Available at: [Link]

  • Chun, B. K., & Chu, C. K. (2010). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. PMC, NIH. Available at: [Link]

  • Vince, R., & Hua, M. (1990). Carbocyclic analogues of nucleosides from bis-(Hydroxymethyl)-cyclopentane: synthesis, antiviral and cytostatic activities of adenosine, inosine and uridine analogues. PubMed. Available at: [Link]

  • Katz, C. E., et al. (2006). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed. Available at: [Link]

  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Organic Chemistry Portal. Available at: [Link]

  • Avenoza, A., et al. (2009). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI. Available at: [Link]

  • De La Creta, A., et al. (2023). Synthesis of 4'-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Semantic Scholar. Available at: [Link]

  • Patel, R. N. (2001). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. AWS. Available at: [Link]

  • Shintani, R. (2018). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Shodhganga. Available at: [Link]

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

  • PubChem. (n.d.). 2-Oxocyclopentane-1-carboxylic acid. PubChem. Available at: [Link]

  • Ghavre, M., et al. (2015). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH. Available at: [Link]

  • PubChem. (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, methyl ester. PubChem. Available at: [Link]

Sources

Technical Support Center: Strategies for Enhancing the Enantiomeric Excess of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid. This crucial chiral building block is a common intermediate in the synthesis of various pharmaceutical agents and natural products. Achieving high enantiomeric excess (ee) is paramount for ensuring the desired biological activity and minimizing off-target effects. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in overcoming common challenges and optimizing their synthetic strategies.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems encountered during the synthesis and resolution of 2-hydroxycyclopentane-1-carboxylic acid derivatives.

Enzymatic Kinetic Resolution

Question: My lipase-catalyzed kinetic resolution of a racemic ester of 2-hydroxycyclopentane-1-carboxylic acid is resulting in low enantiomeric excess (<50% ee) for both the unreacted ester and the hydrolyzed acid. What are the likely causes and how can I improve the enantioselectivity?

Answer: Low enantiomeric excess in a lipase-catalyzed kinetic resolution is a frequent challenge that can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Primary Causes and Corrective Actions:

  • Inappropriate Enzyme Selection: The inherent enantioselectivity of a lipase is highly substrate-dependent. The enzyme you are using may not have a significant preference for one enantiomer of your specific substrate.

    • Solution: Screen a panel of lipases from different microbial sources. Commonly effective lipases for kinetic resolutions include those from Candida antarctica (CALB), Pseudomonas cepacia (PSL), and Rhizomucor miehei.[1] It is crucial to test several options to find the optimal biocatalyst for your molecule.

  • Suboptimal Reaction Medium (Solvent): The solvent can significantly influence the enzyme's conformation and, consequently, its activity and enantioselectivity.

    • Solution: Experiment with a range of organic solvents with varying polarities. Solvents like tert-butyl methyl ether (TBME), toluene, and hexane are often good starting points.[2] Avoid highly polar solvents that can strip the essential water layer from the enzyme, leading to denaturation.

  • Incorrect Acyl Donor (for acylation reactions): In the case of enzymatic acylation of the racemic alcohol, the choice of acyl donor is critical.

    • Solution: Simple, unbranched acyl donors like vinyl acetate or isopropenyl acetate are often effective. More sterically demanding acyl donors may decrease the reaction rate and enantioselectivity.

  • Temperature Effects: While higher temperatures increase reaction rates, they can negatively impact enantioselectivity.

    • Solution: Perform the resolution at a lower temperature (e.g., room temperature or even 4°C). This can enhance the enantioselectivity, although it will likely require longer reaction times.[3]

  • Reaction Conversion: Kinetic resolutions are, by definition, dependent on the extent of the reaction. Allowing the reaction to proceed beyond 50% conversion will inevitably lead to a decrease in the enantiomeric excess of the remaining starting material.

    • Solution: Carefully monitor the reaction progress using techniques like chiral HPLC or GC. The optimal point to stop the reaction is typically at or near 50% conversion to achieve the highest possible ee for both the product and the unreacted starting material.[4]

Asymmetric Synthesis Using Chiral Auxiliaries

Question: I am attempting an asymmetric synthesis of a 2-hydroxycyclopentane-1-carboxylic acid derivative using a chiral auxiliary, but the diastereoselectivity of the key bond-forming step is poor, resulting in a low final enantiomeric excess. What should I investigate?

Answer: Poor diastereoselectivity in chiral auxiliary-mediated reactions points to issues with the stereocontrol exerted by the auxiliary. Here are the key areas to troubleshoot:

Primary Causes and Corrective Actions:

  • Suboptimal Chiral Auxiliary: The chosen chiral auxiliary may not be providing sufficient steric hindrance to effectively direct the approach of the incoming reagent.[5][6]

    • Solution: Consider alternatives. Evans' oxazolidinones and Oppolzer's camphorsultam are well-established and often provide high levels of stereocontrol in various reactions.[5][7] For cyclopentane systems, auxiliaries derived from chiral amino alcohols can also be effective.[8]

  • Incorrect Enolate Geometry: For reactions involving enolates (e.g., alkylations, aldol reactions), the geometry of the enolate (Z vs. E) can significantly impact the facial selectivity.

    • Solution: The choice of base and reaction conditions for enolate formation is critical. For example, lithium diisopropylamide (LDA) often favors the formation of the E-enolate, while sodium hexamethyldisilazide (NaHMDS) can favor the Z-enolate. The specific outcome depends on the substrate and reaction conditions. Careful optimization of the deprotonation step is necessary.

  • Chelation Control Issues: In many cases, chelation between the enolate, the metal counterion (e.g., Li+, Mg2+), and the chiral auxiliary is responsible for locking the conformation and directing the stereochemical outcome.

    • Solution: Ensure that the solvent and any additives are compatible with the desired chelation. Lewis basic solvents can interfere with chelation. The choice of Lewis acid can also be used to enforce a specific chelated transition state.

  • Temperature: As with enzymatic resolutions, higher temperatures can lead to a loss of stereoselectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer.

    • Solution: Run the reaction at lower temperatures (e.g., -78°C). This is a standard practice for many stereoselective enolate reactions.

II. Frequently Asked Questions (FAQs)

Q1: What are the main strategies for obtaining enantiomerically pure this compound?

A1: The primary methods include:

  • Enzymatic Kinetic Resolution: This involves the use of an enzyme, typically a lipase, to selectively react with one enantiomer of a racemic mixture of a derivative (usually an ester), leaving the other enantiomer unreacted.[4][9] This can provide access to both enantiomers with high ee.

  • Asymmetric Synthesis with Chiral Auxiliaries: A chiral auxiliary is temporarily attached to a prochiral precursor.[6][7] This auxiliary then directs the stereochemistry of a subsequent reaction, such as an alkylation or a cycloaddition, to form the desired stereoisomers.[5][10] The auxiliary is then cleaved to yield the enantiomerically enriched product.

  • Crystallization-Induced Dynamic Resolution (CIDR): This technique involves the diastereomeric salt formation of the racemic carboxylic acid with a chiral amine. Under conditions where the undesired diastereomer can epimerize in solution to the desired diastereomer, the less soluble desired diastereomer crystallizes out, driving the equilibrium towards its formation.

  • Asymmetric Catalysis: The use of a chiral catalyst to directly synthesize the desired enantiomer from a prochiral starting material.[11][12][13] This is often a highly efficient method.

Q2: How do I choose between enzymatic resolution and using a chiral auxiliary?

A2: The choice depends on several factors:

  • Availability of Starting Materials: Enzymatic resolution starts with a racemate, which is often easier to synthesize. Asymmetric synthesis requires a suitable prochiral precursor.

  • Desired Enantiomer: Kinetic resolution can provide access to both enantiomers, while a specific chiral auxiliary will typically lead to a single enantiomer.[4]

  • Scalability: Enzymatic resolutions are often highly scalable and can be performed under mild conditions. Chiral auxiliary methods may require stoichiometric amounts of the often-expensive auxiliary and cryogenic temperatures, which can be challenging on a large scale.

  • Development Time: Screening for an effective enzyme and optimizing the resolution conditions can be time-consuming. However, developing a multi-step asymmetric synthesis with a chiral auxiliary can also be a lengthy process.

Q3: My enzymatic resolution has stalled at low conversion. What can I do?

A3: Stalled reactions can be due to enzyme inhibition or denaturation.

  • Product Inhibition: The product of the reaction (either the acid or the alcohol) may be inhibiting the enzyme. Consider in-situ product removal if feasible.

  • pH Shift: In hydrolysis reactions, the formation of the carboxylic acid will lower the pH of the medium, which can inactivate the enzyme. The use of a buffer or the periodic addition of a base can mitigate this.

  • Enzyme Denaturation: Ensure the temperature and solvent conditions are not causing the enzyme to unfold and lose its activity. Immobilizing the enzyme on a solid support can sometimes improve its stability.[1]

Q4: Can I improve the enantiomeric excess of my product after the initial resolution or synthesis?

A4: Yes, several techniques can be used to enhance the ee:

  • Recrystallization: If your product is crystalline, it may be possible to enrich the enantiomeric excess through recrystallization. Often, the racemate and the desired enantiomer have different solubilities, allowing for separation.

  • Chiral Chromatography: Preparative chiral HPLC can be used to separate the enantiomers, although this is often more suitable for smaller-scale purifications.

  • Classical Resolution: If you have a carboxylic acid with a moderate ee, you can perform a classical resolution by forming diastereomeric salts with a chiral amine. Fractional crystallization of these salts can lead to a significant enhancement of the ee.

III. Experimental Protocols & Data

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic 2-hydroxycyclopentane-1-carboxylate Ester
  • To a solution of the racemic ester (1.0 eq) in an appropriate organic solvent (e.g., tert-butyl methyl ether), add the selected lipase (e.g., Candida antarctica lipase B, often 10-50% by weight of the substrate).

  • Add water (typically 1.0-2.0 eq for hydrolysis).

  • Stir the mixture at a controlled temperature (e.g., 25-40 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining ester and the formed acid.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Separate the unreacted ester and the product acid by a suitable method, such as extraction with a basic aqueous solution to isolate the acid.

  • Purify the ester and the acid separately.

Lipase SourceSolventTemperature (°C)Typical ee (%) of (1R,2S)-acidTypical ee (%) of remaining (1S,2R)-ester
Candida antarctica BToluene30>95>95
Pseudomonas cepaciaMTBE25>90>90
Rhizomucor mieheiHexane40VariableVariable

Note: These are representative values and will vary depending on the specific ester substrate and reaction conditions.

Protocol 2: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
  • Attach the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to a suitable cyclopentene carboxylic acid precursor to form the N-acyl oxazolidinone.

  • Dissolve the N-acyl oxazolidinone in a dry, aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Add a suitable base (e.g., LDA or NaHMDS) dropwise to form the corresponding enolate.

  • After stirring for a period to ensure complete enolate formation, add the electrophile (e.g., an alkyl halide for an alkylation or an aldehyde for an aldol reaction).

  • Allow the reaction to proceed at -78 °C until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Warm the mixture to room temperature and perform an aqueous workup.

  • Purify the product by flash column chromatography.

  • Cleave the chiral auxiliary under appropriate conditions (e.g., hydrolysis with LiOH/H2O2) to yield the desired enantiomerically enriched carboxylic acid.

Chiral AuxiliaryReaction TypeDiastereomeric Excess (d.e., %)
(4S)-4-Benzyl-2-oxazolidinoneAlkylation>98
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneAldol Reaction>95

Note: Diastereomeric excess will depend on the specific substrates and reaction conditions.[8]

IV. Visualized Workflows

Decision-Making Flowchart for Improving Enantiomeric Excess

G start Low Enantiomeric Excess (ee) Observed strategy Identify the Synthetic Strategy start->strategy enzymatic Enzymatic Kinetic Resolution strategy->enzymatic Resolution auxiliary Chiral Auxiliary Synthesis strategy->auxiliary Asymmetric Synthesis screen_enzyme Screen Different Lipases (e.g., CALB, PSL) enzymatic->screen_enzyme change_auxiliary Select a Different Auxiliary (e.g., Evans', Oppolzer's) auxiliary->change_auxiliary optimize_solvent Optimize Reaction Solvent (e.g., MTBE, Toluene) screen_enzyme->optimize_solvent optimize_temp Adjust Temperature (Lower T often increases ee) optimize_solvent->optimize_temp monitor_conversion Monitor Conversion Carefully (Stop at ~50%) optimize_temp->monitor_conversion enrichment Post-Synthesis Enrichment? monitor_conversion->enrichment optimize_base Optimize Base and Conditions for Enolate Formation change_auxiliary->optimize_base optimize_temp_aux Lower Reaction Temperature (e.g., -78°C) optimize_base->optimize_temp_aux check_chelation Evaluate Lewis Acid/Solvent for Chelation Control optimize_temp_aux->check_chelation check_chelation->enrichment recrystallization Recrystallization enrichment->recrystallization Yes chromatography Preparative Chiral HPLC enrichment->chromatography Yes end High Enantiomeric Excess Achieved enrichment->end No recrystallization->end chromatography->end

Caption: Troubleshooting workflow for low enantiomeric excess.

General Workflow for Enzymatic Kinetic Resolution

G start Racemic Ester of 2-hydroxycyclopentane-1-carboxylic acid reaction Lipase-catalyzed Hydrolysis/Acylation start->reaction monitoring Reaction Monitoring (Chiral HPLC/GC) reaction->monitoring separation Separation of Acid and Ester monitoring->separation Stop at ~50% conversion product1 This compound (High ee) separation->product1 product2 Unreacted (1S,2R)-Ester (High ee) separation->product2

Caption: Enzymatic kinetic resolution workflow.

V. References

  • Benchchem. Technical Support Center: Enhancing Enantioselectivity in Lipase-Catalyzed Resolution. Available from:

  • Benchchem. Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution. Available from:

  • ACS Publications. Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available from:

  • Benchchem. A Comparative Guide to Chiral Auxiliaries for the Asymmetric Synthesis of Hydroxycyclopentanecarboxylates. Available from:

  • ACS Publications. Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available from:

  • ACS Publications. Highly Enantioselective Synthesis of Chiral (Hetero)aryl-Fused Cyclopentanes Enabled by Malonate-Directed Sequential Olefin Isomerization and Asymmetric Hydrogenation. ACS Catalysis. Available from:

  • ACS Publications. Cooperative Pd/Chiral Secondary Amine Enabled Diastereo- and Enantioselective [3 + 2] Cycloannulation: Synthesis of Polysubstituted Cyclopentanes. Organic Letters. Available from:

  • PubMed. Synthesis of highly functionalized chiral cyclopentanes by catalytic enantio- and diastereoselective double Michael addition reactions. Available from:

  • Sigma-Aldrich. Chiral Auxiliaries. Available from:

  • Wikipedia. Chiral auxiliary. Available from:

  • JOCPR. Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research. Available from:

  • PubMed. Efficient crystallization-induced dynamic resolution of alpha-substituted carboxylic acids. Available from:

  • PMC. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. Available from:

  • ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. Available from:

  • NIH. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Available from:

  • PubMed. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. Available from:

  • Benchchem. A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating Alternatives to (1R,2R)-2-methoxycyclopentan-1-ol. Available from:

  • MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Available from:

  • Almac. Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Available from:

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage and handling of this chiral building block. Our goal is to ensure the integrity of your experiments by addressing potential challenges before they arise.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for this compound?

Proper storage is critical to maintain the chemical purity and stereochemical integrity of this compound.

Answer: The optimal storage conditions are summarized in the table below. The primary goal is to protect the compound from atmospheric moisture and oxygen, which can potentially lead to degradation or contamination.

ParameterRecommendationRationale
Temperature Room Temperature[1] or 4°C[2]While stable at room temperature, refrigeration at 4°C can further minimize the potential for slow degradation over long-term storage. Avoid repeated freeze-thaw cycles if stored at lower temperatures.
Atmosphere Inert Atmosphere (e.g., Argon or Nitrogen)[1]The hydroxyl and carboxylic acid groups can be sensitive to oxidation. An inert atmosphere prevents oxidative degradation and interaction with atmospheric moisture.[1][3]
Container Tightly sealed, amber glass vial or bottle.Amber glass protects the compound from potential light-induced degradation. A tight seal is crucial to maintain the inert atmosphere and prevent moisture ingress.[1]
Location A dry, well-ventilated area away from direct sunlight and heat sources.This minimizes the risk of thermal and photo-oxidation.[1]
How should I handle this compound in the laboratory?

Safe and effective handling is paramount to both user safety and experimental success.

Answer: Due to its potential as a skin and eye irritant, appropriate personal protective equipment (PPE) is mandatory.[4][5] The compound should be handled in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[3][6]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure you are wearing appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (nitrile is a suitable choice for incidental contact), and a lab coat.[7]

  • Inert Atmosphere Transfer: To maintain the integrity of the compound, it is best to handle it under an inert atmosphere, especially for sensitive applications. This can be achieved in a glovebox or by using Schlenk line techniques.[3][8] If these are unavailable, minimize the time the container is open to the atmosphere.

  • Weighing: If weighing the solid, do so in a draft-free environment, such as a weighing enclosure within a fume hood, to prevent the fine powder from becoming airborne.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly and stir to dissolve. Information on the solubility of the parent compound, cyclopentanecarboxylic acid, suggests moderate solubility in water and higher solubility in organic solvents.[9]

  • Cleaning: Clean any spills promptly and decontaminate surfaces with a suitable solvent, such as ethanol.[10]

  • Disposal: Dispose of any waste material in accordance with local, state, and federal regulations.[11]

What are the potential signs of degradation for this compound?

Recognizing degradation is key to troubleshooting unexpected experimental outcomes.

Answer: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, we can infer potential degradation based on its functional groups. The primary concerns are oxidation and esterification.

Potential Signs of Degradation:

  • Visual Changes: Discoloration of the solid (e.g., yellowing) or the appearance of clumping, which may indicate moisture absorption.

  • Solubility Issues: Difficulty in dissolving the compound in solvents in which it was previously soluble could indicate the formation of less soluble impurities.

  • Inconsistent Analytical Data: Changes in the compound's retention time in chromatography, the appearance of new peaks, or unexpected results in spectroscopic analyses (e.g., NMR, IR) are strong indicators of degradation.

  • Loss of Stereochemical Purity: For stereospecific reactions, a decrease in enantiomeric excess (ee) or diastereomeric ratio (dr) of the product could suggest racemization or epimerization of the starting material under certain conditions, although this is less likely under proper storage.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Issue 1: Inconsistent reaction yields or product purity.

Possible Cause: Degradation of this compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and under an inert atmosphere. Check the seal on the container for any signs of compromise.

  • Assess Purity: Before use, it is good practice to verify the purity of the starting material, especially if it has been in storage for an extended period. This can be done using techniques such as:

    • NMR Spectroscopy: Look for the appearance of new signals or changes in the integration of existing signals.

    • HPLC/LC-MS: Check for the presence of impurity peaks.

    • Melting Point: A broadened or depressed melting point compared to the literature value can indicate the presence of impurities.

  • Implement Inert Atmosphere Techniques: If you are not already doing so, handle the compound in a glovebox or using a Schlenk line to minimize exposure to air and moisture.[3][8]

Issue 2: The compound appears clumpy or has a different texture.

Possible Cause: Absorption of atmospheric moisture (hygroscopicity).

Troubleshooting Steps:

  • Drying: If moisture absorption is suspected, the compound can be dried under high vacuum. Gentle heating may be applied if the compound's thermal stability allows, but this should be done with caution to avoid degradation.

  • Improve Storage: After drying, store the compound in a desiccator under vacuum or in a glovebox with a low-moisture atmosphere.[11] For long-term storage, consider sealing the vial with parafilm and placing it inside a larger container with a desiccant.

Issue 3: Unexpected side products are observed in a reaction.

Possible Cause: The presence of impurities in the this compound starting material.

Troubleshooting Steps:

  • Characterize Impurities: If possible, isolate and characterize the unexpected side products to gain insight into the nature of the impurities in your starting material.

  • Purification of Starting Material: If impurities are confirmed, consider purifying the this compound before use. Recrystallization is a common method for purifying solid organic compounds.

  • Source a New Batch: If purification is not feasible or effective, it may be necessary to obtain a new, high-purity batch of the compound from a reputable supplier.

Visualizing Workflows and Concepts

To further clarify key procedures and decision-making processes, the following diagrams are provided.

G cluster_storage Long-Term Storage Protocol start Receive Compound check_seal Inspect Container Seal start->check_seal inert Place in desiccator or backfill container with inert gas check_seal->inert Seal Intact store Store at Room Temp or 4°C in a dry, dark location inert->store

Caption: Recommended long-term storage protocol.

G cluster_troubleshooting Troubleshooting Inconsistent Results action action start Inconsistent Experimental Results Observed check_purity Is Starting Material Pure? start->check_purity check_handling Were Inert Atmosphere Techniques Used? check_purity->check_handling Yes purify Purify Starting Material (e.g., Recrystallization) check_purity->purify No implement_handling Implement Glovebox or Schlenk Line Handling check_handling->implement_handling No end Proceed with Experiment check_handling->end Yes new_batch Source New Batch of Compound purify->new_batch If purification fails purify->end implement_handling->end new_batch->end

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

  • This compound - Amazon S3. (n.d.).
  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety Data Sheet - ChemScene. (2025, March 5).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 2-Hydroxycyclopentane-1-carboxylic acid | C6H10O3 | CID 552195 - PubChem. (n.d.).
  • 101080-22-2 | 3-Hydroxycyclopentane-1-carboxylic acid - ChemScene. (n.d.).
  • (1R,3S)-3-Hydroxycyclopentane carboxylic acid benzyl ester - Safety Data Sheet. (2025, June 24).
  • CAS 3400-45-1: Cyclopentanecarboxylic acid | CymitQuimica. (n.d.).
  • This compound (Cas 125072-73-3) - Parchem. (n.d.).
  • (1S,2R)-2-hydroxycyclopentane-1-carboxylic acid - Advanced ChemBlocks. (n.d.).
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22).
  • (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid | C6H10O3 | CID 12924462 - PubChem. (n.d.).
  • (1S,3R) 3-Hydroxycyclopentane carboxylic acid SAFETY DATA SHEET - Cayman Chemical. (2014, March 28).
  • SAFETY DATA SHEET - CymitQuimica. (2025, December 25).
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Working with Chemicals. (n.d.). National Academies Press. Retrieved January 22, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 22, 2026, from [Link]

  • Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (2023, November 4). Retrieved January 22, 2026, from [Link]

Sources

safety precautions and hazard information for (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid (CAS: 125072-73-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth safety information, handling protocols, and troubleshooting advice for common experimental challenges.

Section 1: Hazard Identification and Safety Precautions

This compound is an irritant and requires careful handling to ensure laboratory safety. The following is a summary of its known hazards based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:



Precautionary Statements:

A comprehensive list of precautionary statements is provided below, outlining measures to prevent exposure and proper response in case of accidental contact.

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P264: Wash face, hands, and any exposed skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • Response:

    • If on skin: P302 + P352 - Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

    • If in eyes: P305 + P351 + P338 - Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If inhaled: P304 + P340 - Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and challenges encountered during the handling and use of this compound in a laboratory setting.

Handling and Storage

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry and well-ventilated place.[3] An inert atmosphere at room temperature is also recommended.

Q2: What personal protective equipment (PPE) is necessary when working with this compound?

A2: Due to its irritant nature, appropriate PPE is crucial. This includes:

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat is mandatory. Ensure exposed skin is covered.

  • Respiratory Protection: If working with the solid form where dust may be generated, or if ventilation is inadequate, a NIOSH-approved particulate respirator is recommended.

Experimental Procedures and Troubleshooting

Q3: I'm having trouble dissolving the compound. What solvents are recommended?

A3: While specific quantitative solubility data is limited, the compound is a polar molecule and is expected to have moderate solubility in water and good solubility in polar organic solvents. For practical purposes, consider the following:

  • High Solubility: Methanol, Ethanol.

  • Moderate Solubility: Ethyl acetate, Acetone.

  • Low Solubility: Dichloromethane, Hexanes.

Troubleshooting Tip: If you encounter solubility issues, gentle warming or sonication can aid dissolution. Always start with a small amount of solvent and incrementally add more until the solid dissolves.

Q4: I'm planning a reaction that is sensitive to acidic protons. How can I protect the functional groups of this molecule?

A4: Both the carboxylic acid and the secondary alcohol can be reactive.

  • Protecting the Carboxylic Acid: The most common method is esterification. For example, a methyl or ethyl ester can be formed under Fischer esterification conditions (alcohol with a catalytic amount of strong acid). Be aware that this is an equilibrium reaction.

  • Protecting the Secondary Alcohol: The secondary hydroxyl group can be protected as a silyl ether (e.g., using TBSCl and imidazole) or other acid-labile protecting groups like a tetrahydropyranyl (THP) ether. Due to potential steric hindrance from the adjacent carboxylic acid group, more reactive silylating agents like TBSOTf might be necessary for complete protection.

Q5: My reaction is giving unexpected side products. What are some common side reactions to be aware of?

A5: The cis-relationship of the hydroxyl and carboxylic acid groups can lead to specific intramolecular reactions:

  • Lactonization: Under certain conditions (e.g., treatment with tosyl chloride in pyridine), the molecule can undergo intramolecular esterification to form a bicyclic β-lactone.[4][5][6] This is a potential side reaction to consider when attempting to activate the carboxylic acid or the alcohol.

  • Dehydration: Treatment with strong acids and heat can lead to the elimination of water to form cyclopent-1-enecarboxylic acid.

  • Oxidative Decarboxylation: Strong oxidizing agents, such as potassium dichromate with heat, can lead to the oxidation of the secondary alcohol and subsequent decarboxylation to yield cyclopentanone.

Q6: I am having difficulty purifying my product. What purification strategies do you recommend?

A6:

  • Crystallization: If the product is a solid, recrystallization can be an effective purification method. A good starting point for solvent screening would be a solvent system where the compound is soluble when hot but sparingly soluble at room temperature. Ethyl acetate/hexanes or ethanol/water mixtures are common choices for polar compounds.

  • Column Chromatography: For non-crystalline products or for separating close-running impurities, column chromatography on silica gel is recommended. A typical mobile phase would be a gradient of ethyl acetate in hexanes, often with a small amount of acetic or formic acid added to improve the peak shape of the carboxylic acid.

  • Chiral HPLC: If you are working with a mixture of stereoisomers, chiral HPLC will be necessary for separation. A chiral stationary phase, such as one based on a polysaccharide or a Pirkle-type column, would be a good starting point. The mobile phase is often a mixture of hexanes and isopropanol with a small amount of an acidic modifier like acetic acid.

Disposal

Q7: How should I dispose of waste containing this compound?

A7: As a carboxylic acid, it should be treated as acidic chemical waste.

  • Concentrated Solutions: Collect in a designated, properly labeled hazardous waste container for acids.

  • Dilute Aqueous Solutions: If local regulations permit, dilute aqueous solutions (<10%) can be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) to a pH between 6 and 8 and then flushed down the drain with copious amounts of water. Ensure the solution does not contain any other hazardous materials like heavy metals or regulated organic solvents.[7]

  • Solid Waste: Collect in a labeled container for chemical solid waste.

Always follow your institution's specific hazardous waste disposal guidelines.

Section 3: Visualized Workflows and Protocols

General Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult SDS Consult SDS Don PPE Don PPE Consult SDS->Don PPE Understand Hazards Weigh in Ventilated Area Weigh in Ventilated Area Don PPE->Weigh in Ventilated Area Enter Lab Perform Experiment Perform Experiment Weigh in Ventilated Area->Perform Experiment Proceed Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Experiment Complete Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Clean Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Follow Protocols

Caption: Standard workflow for handling this compound.

First Aid Protocol

G cluster_exposure Exposure Event cluster_action Immediate Action cluster_medical Medical Attention Skin Contact Skin Contact Remove Contaminated Clothing\nWash Skin with Soap & Water Remove Contaminated Clothing Wash Skin with Soap & Water Skin Contact->Remove Contaminated Clothing\nWash Skin with Soap & Water Eye Contact Eye Contact Rinse Eyes for 15 mins\nRemove Contact Lenses Rinse Eyes for 15 mins Remove Contact Lenses Eye Contact->Rinse Eyes for 15 mins\nRemove Contact Lenses Inhalation Inhalation Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Seek Medical Attention if Irritation Persists Seek Medical Attention if Irritation Persists Remove Contaminated Clothing\nWash Skin with Soap & Water->Seek Medical Attention if Irritation Persists Rinse Eyes for 15 mins\nRemove Contact Lenses->Seek Medical Attention if Irritation Persists Move to Fresh Air->Seek Medical Attention if Irritation Persists If breathing is difficult

Caption: First aid response for exposure to this compound.

References

  • Cyclic Hydroxycarboxylic Acids. 11" Lactonization Reactions on 2-Hydroxycyclo- pentanecarboxylic Acids and 3-Hydroxyproline. Available at: [Link]

  • Cyclic hydroxycarboxylic acids. II. Lactonization reactions on 2-Hydroxycyclopentanecarboxylic acids and 3-Hydroxyprolines. Australian Journal of Chemistry. Available at: [Link]

  • How do labs dispose acids or chemical residue? : r/NoStupidQuestions. Reddit. Available at: [Link]

  • Cyclic hydroxycarboxylic acids. II. Lactonization reactions on 2-Hydroxycyclopentanecarboxylic acids and 3-Hydroxyprolines. ResearchGate. Available at: [Link]

  • (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid | C6H10O3. PubChem. Available at: [Link]

  • 2-Hydroxycyclopentane-1-carboxylic acid | C6H10O3. PubChem. Available at: [Link]

  • What is the product (P) when 2-hydroxycyclopentane-1-carboxylic acid reac.. Filo. Available at: [Link]

  • This compound. Amazon S3. Available at: [Link]

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Technical Support Center: Enantiomeric Resolution of 2-Hydroxycyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the resolution of 2-hydroxycyclopentane-1-carboxylic acid enantiomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of separating this chiral molecule. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to provide you with the expertise and practical insights needed to achieve successful enantiomeric separation through diastereomeric salt crystallization.

Introduction to Diastereomeric Salt Resolution

The separation of enantiomers, which are non-superimposable mirror images of each other, is a critical step in the development of many pharmaceuticals and fine chemicals. Since enantiomers possess identical physical properties in an achiral environment, their direct separation is not feasible. The most common and industrially scalable method for resolving a racemic mixture of a carboxylic acid is through the formation of diastereomeric salts.[1][2][3]

This technique involves reacting the racemic acid with an enantiomerically pure chiral base, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[4][5] The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequently, the separated diastereomeric salt is treated with an acid to regenerate the enantiomerically pure carboxylic acid.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the resolution of 2-hydroxycyclopentane-1-carboxylic acid enantiomers.

Question 1: I am not observing any crystal formation after adding the resolving agent. What are the possible causes and solutions?

  • High Solubility of Diastereomeric Salts: The most common reason for the lack of crystallization is that both diastereomeric salts are highly soluble in the chosen solvent.

    • Solution: A systematic solvent screening is crucial. Test a range of solvents with varying polarities (e.g., alcohols like ethanol and isopropanol, ketones like acetone, esters like ethyl acetate, and non-polar solvents like toluene or hexane). Sometimes, a mixture of solvents is required to achieve the optimal solubility difference.

  • Insufficient Concentration: The concentration of the diastereomeric salts in the solution may be below the saturation point.

    • Solution: Carefully evaporate some of the solvent to increase the concentration. Be cautious not to oversaturate the solution too quickly, as this can lead to "oiling out" (see Question 2).

  • Inappropriate Temperature: The solubility of the salts is temperature-dependent.

    • Solution: Try lowering the temperature of the solution gradually. A slow cooling process often promotes the formation of well-defined crystals.

  • Seeding: Sometimes, spontaneous nucleation is slow.

    • Solution: If you have a small amount of the desired pure diastereomeric salt, you can "seed" the solution by adding a few crystals to induce crystallization.

Question 2: My diastereomeric salt is "oiling out" instead of crystallizing. How can I prevent this?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid. This is often due to a very high level of supersaturation or the melting point of the salt being lower than the temperature of the solution.

  • Solutions:

    • Reduce Supersaturation: Add a small amount of the solvent back to the mixture to dissolve the oil, and then allow the solvent to evaporate more slowly.

    • Lower the Temperature Gradually: Rapid cooling can induce oiling. Allow the solution to cool to room temperature slowly, and then further cool it in an ice bath or refrigerator.

    • Change the Solvent: The choice of solvent can significantly influence the tendency to oil out. Experiment with different solvents or solvent mixtures.

Question 3: The yield of my resolved enantiomer is very low (less than 25%). How can I improve it?

The theoretical maximum yield for the resolution of a single enantiomer from a racemic mixture is 50%.[3] Low yields are a common issue.

  • Incomplete Crystallization: The desired diastereomeric salt may not have fully crystallized out of the solution.

    • Solution: Allow for a longer crystallization time at a lower temperature. Gently scratching the inside of the flask with a glass rod can sometimes induce further crystallization.

  • Co-crystallization: The undesired diastereomer may be crystallizing along with the desired one, reducing the purity and effective yield of the target enantiomer.

    • Solution: A different solvent may be needed to maximize the solubility difference between the two diastereomers. Recrystallization of the obtained diastereomeric salt can help to improve its purity.

  • Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic acid can impact the yield.

    • Solution: While a 1:1 molar ratio is a good starting point, sometimes using a substoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve the purity of the crystallized salt, albeit potentially at the cost of the initial yield.

Question 4: The enantiomeric excess (e.e.) of my resolved acid is low. What are the contributing factors and how can I improve it?

Low enantiomeric excess indicates that the separation of the diastereomers was not efficient.

  • Poor Resolving Agent: The chosen chiral base may not form diastereomeric salts with a significant enough difference in solubility.

    • Solution: Screen a variety of resolving agents. For a carboxylic acid like 2-hydroxycyclopentane-1-carboxylic acid, common choices include chiral amines such as (R)- or (S)-1-phenylethylamine, ephedrine derivatives, or naturally occurring alkaloids like brucine or cinchonidine.[1][4]

  • Suboptimal Solvent: The solvent plays a critical role in the differential solubility of the diastereomeric salts.

    • Solution: Perform a thorough solvent screening. The ideal solvent will maximize the solubility difference between the two diastereomers.

  • Rapid Crystallization: Fast crystal growth can trap impurities, including the undesired diastereomer.

    • Solution: Employ a slow cooling profile to allow for the formation of larger, purer crystals.

  • Recrystallization: A single crystallization may not be sufficient to achieve high enantiomeric purity.

    • Solution: Perform one or more recrystallizations of the diastereomeric salt. With each recrystallization, the purity of the less soluble diastereomer should increase. Monitor the optical rotation or chiral HPLC at each step to determine when the resolution is complete.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right resolving agent for 2-hydroxycyclopentane-1-carboxylic acid?

The selection of the optimal resolving agent is often empirical and requires screening.[2] For a carboxylic acid, you will need a chiral base. Some common and commercially available options include:

  • (R)- and (S)-1-Phenylethylamine: A widely used and relatively inexpensive resolving agent.[6][7]

  • Ephedrine and Pseudoephedrine: These amino alcohols can be effective resolving agents.

  • Cinchona Alkaloids (e.g., quinine, quinidine, cinchonine, cinchonidine): These are naturally occurring and have a long history of use in chiral resolutions.[1][3]

  • Other Chiral Amines: A variety of other chiral amines are available and may provide better resolution.

A screening process with a small amount of your racemic acid and several different resolving agents is the most effective approach.

Q2: What is the importance of the solvent in diastereomeric salt crystallization?

The solvent is a critical parameter as it directly influences the solubility of the two diastereomeric salts. An ideal solvent will have a large difference in solubility for the two diastereomers at a given temperature, and the desired diastereomer should be sparingly soluble while the other is more soluble. The solvent's polarity and ability to form hydrogen bonds can significantly impact the crystallization process.

Q3: How many equivalents of the resolving agent should I use?

A common starting point is to use one equivalent of the resolving agent for one equivalent of the racemic acid. However, the optimal stoichiometry can vary. Using 0.5 to 1.0 equivalents of the resolving agent is a common practice. Using a substoichiometric amount can sometimes lead to a purer initial crop of crystals.

Q4: How can I recover the resolved enantiomer from the diastereomeric salt?

Once you have isolated the pure diastereomeric salt, you need to "break" the salt to recover your enantiomerically enriched carboxylic acid. This is typically done by:

  • Dissolving the diastereomeric salt in water or a suitable organic solvent.

  • Adding a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate and liberate the free carboxylic acid.[4]

  • Extracting the free carboxylic acid into an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Washing the organic layer to remove any remaining resolving agent or salts.

  • Drying the organic layer and evaporating the solvent to obtain the pure enantiomer.

The resolving agent can often be recovered from the aqueous layer by basification and extraction, allowing for its reuse.

Experimental Protocols

Protocol 1: Screening of Resolving Agents and Solvents

This protocol outlines a small-scale screening process to identify a promising resolving agent and solvent system.

  • Preparation: In separate small vials, dissolve a known amount of racemic 2-hydroxycyclopentane-1-carboxylic acid (e.g., 100 mg) in a small volume of a test solvent (e.g., 1 mL of ethanol).

  • Addition of Resolving Agent: To each vial, add a stoichiometric equivalent of a different chiral amine resolving agent (e.g., (R)-1-phenylethylamine, (S)-1-phenylethylamine, ephedrine, etc.).

  • Observation at Room Temperature: Gently warm the vials to ensure complete dissolution, then allow them to cool to room temperature. Observe for any spontaneous crystallization.

  • Cooling: If no crystals form, cool the vials in an ice bath or refrigerator and observe again.

  • Analysis: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry. Analyze the enantiomeric excess of the acid after liberating it from the salt (see Protocol 3).

Protocol 2: Preparative Scale Resolution

This protocol is for a larger-scale resolution once an effective resolving agent and solvent have been identified.

  • Dissolution: Dissolve the racemic 2-hydroxycyclopentane-1-carboxylic acid in the chosen solvent with gentle heating.

  • Addition of Resolving Agent: Add the chosen chiral resolving agent (typically 0.5-1.0 equivalents) to the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If necessary, further cool the mixture in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Recrystallization (Optional but Recommended): To improve enantiomeric purity, recrystallize the diastereomeric salt from the same solvent system.

  • Analysis: Monitor the optical purity of the diastereomeric salt at each stage by measuring its optical rotation or by chiral HPLC analysis of the liberated acid.

Protocol 3: Liberation of the Enantiomerically Pure Acid

  • Dissolution: Suspend the purified diastereomeric salt in water.

  • Acidification: Add a strong acid (e.g., 2M HCl) dropwise until the solution is acidic (pH 1-2).

  • Extraction: Extract the liberated 2-hydroxycyclopentane-1-carboxylic acid with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched acid.

Data Presentation

Table 1: Common Chiral Amine Resolving Agents for Carboxylic Acids

Resolving AgentClassNotes
(R)- and (S)-1-PhenylethylamineSynthetic AmineWidely used, cost-effective, and available in high enantiomeric purity.[6][7]
Ephedrine/PseudoephedrineAmino AlcoholCan provide good chiral recognition due to multiple interaction points.
Brucine/StrychnineAlkaloidHighly effective but also highly toxic. Handle with extreme care.[1]
Cinchonidine/CinchonineAlkaloidNatural products, often effective for a range of acids.[1]
(1R,2S)-2-Amino-1,2-diphenylethanolAmino AlcoholHas shown success in resolving hydroxycarboxylic acids.[5]

Visualizations

Chiral_Resolution_Workflow racemic_acid Racemic 2-Hydroxycyclopentane- 1-carboxylic Acid diastereomeric_salts Mixture of Diastereomeric Salts in Solution racemic_acid->diastereomeric_salts + resolving_agent Chiral Resolving Agent (e.g., (R)-1-Phenylethylamine) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble Precipitates more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble Remains in solution acidification1 Acidification (e.g., HCl) less_soluble->acidification1 acidification2 Acidification (e.g., HCl) more_soluble->acidification2 enantiomer1 Enantiomer 1 (e.g., (R)-acid) acidification1->enantiomer1 enantiomer2 Enantiomer 2 (e.g., (S)-acid) acidification2->enantiomer2

Caption: Workflow for the chiral resolution of a racemic acid via diastereomeric salt formation.

References

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, December 30). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, September 3). 4.8: 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • PubMed. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2), e23634. Retrieved from [Link]

  • PubMed. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. Retrieved from [Link]

  • Thesis. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Retrieved from [Link]

  • Jetir.org. (n.d.). DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • MDPI. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. Retrieved from [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Determination of Enantiomeric Excess of (1R,2S)-2-Hydroxycyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a critical parameter that dictates the therapeutic efficacy and safety of a chiral drug substance. The molecule (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, a valuable chiral building block, presents a common analytical challenge: the accurate quantification of its enantiomeric purity. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is evaluated based on its underlying principles, practical execution, and relative merits, offering researchers a comprehensive framework for selecting the most appropriate technique for their specific needs.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC remains the most widely adopted method for the enantioselective analysis of non-volatile compounds like this compound. The technique's power lies in the use of a chiral stationary phase (CSP) that creates a transient diastereomeric association with the enantiomers of the analyte. This differential interaction leads to different retention times and, consequently, their separation.[1]

Fundamental Principles

The separation of enantiomers on a CSP is governed by the principle of "three-point interaction," where one of the interactions must be stereochemically dependent.[1] For this compound, these interactions can include hydrogen bonding (from the hydroxyl and carboxylic acid groups), dipole-dipole interactions, and steric hindrance with the chiral selector of the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including carboxylic acids.[1]

Experimental Protocol

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral column, such as a Chiralcel® OD-H or Chiralpak® AD-H.

  • Mobile Phase: A mixture of n-hexane and a polar alcohol (e.g., isopropanol or ethanol) with a small percentage of a carboxylic acid (e.g., 0.1% trifluoroacetic acid) to suppress the ionization of the analyte's carboxyl group and improve peak shape. A typical starting mobile phase composition would be 90:10 (v/v) n-hexane:isopropanol with 0.1% TFA.[2]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample in Mobile Phase filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on Chiral Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Figure 1: Chiral HPLC Workflow

Chiral Gas Chromatography (GC): A High-Resolution Alternative

For analytes that are volatile or can be made volatile through derivatization, chiral GC offers excellent resolution and sensitivity.[3] this compound is not sufficiently volatile for direct GC analysis and requires derivatization to convert both the carboxylic acid and hydroxyl groups into less polar, more volatile functionalities.

Fundamental Principles

Similar to chiral HPLC, chiral GC relies on a chiral stationary phase, often based on cyclodextrin derivatives, to achieve enantiomeric separation.[3] The derivatized enantiomers interact differently with the chiral cavities of the cyclodextrin, leading to different retention times. The choice of derivatizing agent is crucial for successful separation. A common approach for compounds with both hydroxyl and carboxylic acid groups is a two-step derivatization: esterification of the carboxylic acid followed by acylation or silylation of the hydroxyl group.[4][5]

Experimental Protocol

Sample Derivatization:

  • Esterification: Dissolve ~1 mg of the sample in 1 mL of 2N HCl in methanol. Heat the mixture at 100°C for 60 minutes in a sealed vial.[4] Evaporate the solvent under a stream of nitrogen.

  • Acylation: To the dried residue, add 0.4 mL of trifluoroacetic anhydride and let the mixture stand at room temperature for 30 minutes.[4] The resulting derivative is the methyl ester, O-trifluoroacetyl derivative.

  • Dilute the derivatized sample with a suitable solvent (e.g., ethyl acetate) before injection.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID).

  • Chiral Column: A cyclodextrin-based chiral capillary column, such as a CP-Chirasil-DEX CB.

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) to ensure good separation.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two derivatized enantiomers using the same formula as for HPLC.

GC_Workflow cluster_prep Sample Derivatization cluster_analysis GC Analysis cluster_data Data Processing esterify Esterification (HCl/Methanol) acylate Acylation (TFAA) esterify->acylate dilute Dilute in Solvent acylate->dilute inject Inject into GC System dilute->inject separate Separation on Chiral Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Figure 2: Chiral GC with Derivatization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Separative Approach

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation.[6] This is achieved by converting the enantiomers into diastereomers, either covalently with a chiral derivatizing agent (CDA) or non-covalently with a chiral solvating agent (CSA).[6] These diastereomers are chemically non-equivalent and will exhibit distinct signals in the NMR spectrum, allowing for their quantification.

Fundamental Principles
  • Chiral Derivatizing Agents (CDAs): A chiral, enantiomerically pure reagent is reacted with the analyte to form a covalent bond, creating a pair of diastereomers. For this compound, a suitable CDA would react with the hydroxyl group.

  • Chiral Solvating Agents (CSAs): A chiral, enantiomerically pure solvent or additive forms a transient, non-covalent complex with the analyte. The different spatial arrangements of these diastereomeric complexes lead to different chemical shifts for the enantiomers of the analyte. For carboxylic acids, CSAs that can engage in hydrogen bonding are often effective.[7]

Experimental Protocol (using a Chiral Solvating Agent)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add an enantiomerically pure chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a BINOL-based amino alcohol, to the NMR tube.[8] The molar ratio of CSA to analyte may need to be optimized, but a 1:1 ratio is a good starting point.

  • Gently mix the sample and acquire another ¹H NMR spectrum.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Experiment: Standard ¹H NMR.

Data Analysis:

  • Identify a proton signal in the analyte that shows clear separation (baseline resolution) for the two enantiomers in the presence of the CSA. Protons alpha to the chiral centers are often good candidates.

  • Integrate the corresponding signals for the two enantiomers.

  • Calculate the enantiomeric excess using the ratio of the integrals.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing dissolve Dissolve Sample in Deuterated Solvent add_csa Add Chiral Solvating Agent dissolve->add_csa acquire Acquire ¹H NMR Spectrum add_csa->acquire identify Identify Resolved Signals acquire->identify integrate Integrate Signals identify->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Figure 3: NMR with Chiral Solvating Agent Workflow

Comparative Analysis

FeatureChiral HPLCChiral GC (with Derivatization)NMR (with CSA/CDA)
Principle Chromatographic separationChromatographic separationSpectroscopic distinction
Sample Volatility Not requiredRequired (after derivatization)Not required
Derivatization Not typically requiredRequiredOptional (CDA) or not (CSA)
Analysis Time 15-30 minutes per sample20-40 minutes per sample5-15 minutes per sample
Sensitivity High (µg/mL to ng/mL)Very high (ng/mL to pg/mL)Lower (mg/mL)
Sample Amount Low (micrograms)Very low (nanograms)High (milligrams)
Development Cost High (chiral columns)Moderate to highModerate
Throughput ModerateModerateHigh
Quantitative Accuracy ExcellentExcellentGood to excellent
Key Advantage Broad applicability, robustHigh resolution and sensitivityRapid, non-separative
Key Limitation Column cost and lifetimeDerivatization can be complexLower sensitivity, potential for signal overlap

Conclusion

The choice of method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis. Chiral HPLC stands out as the most versatile and robust method, offering excellent accuracy without the need for derivatization. For applications demanding the highest sensitivity and resolution, chiral GC with prior derivatization is a powerful option, albeit with a more involved sample preparation procedure. NMR spectroscopy provides a rapid and high-throughput alternative, particularly valuable for reaction screening, although it requires a larger sample amount and may necessitate careful optimization to achieve baseline resolution of signals. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most suitable method to ensure the stereochemical integrity of their chiral compounds.

References

  • Anslyn, E. V., & Jo, H. H. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2212–2221. [Link]

  • Zeng, Y., Ma, Z., & Zhao, Y. (2025). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. RSC Publishing.
  • Herrera, B. T., McVeigh, M. S., Marini, F., Keatinge-Clay, A. T., & Anslyn, E. V. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 10(3), 643-651. [Link]

  • Anslyn, E. V., et al. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers.
  • Li, G., et al. (2021). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy.
  • Anslyn, E. V., et al. (2023). determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Bohrium.
  • Li, G., et al. (2020). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of (1R,2R)-2-methoxycyclopentan-1-ol. Benchchem.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • TCI Chemicals. (n.d.). Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • Zenkevich, I. G. (n.d.).
  • Yi, Y., et al. (2020).
  • ResearchGate. (2025). NMR Chiral solvating agents.
  • Welch, C. J., et al. (2006).
  • Reddy, R. S., et al. (2015). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers.
  • Dong, M. W. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • E. G. Salmean, et al. (2002).
  • Smuts, J. P. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
  • Takayama, T., et al. (2015).
  • Jankech, T., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. Analytica Chimica Acta.
  • Wang, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PubMed Central.
  • Weatherly, C. A., et al. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods.
  • ResearchGate. (2025). Determination of α-hydroxy acids in cosmetic products by capillary electrophoresis.

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A Comparative Analysis of (1R,2S)-2-hydroxycyclopentane-1-carboxylic Acid and Its Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the nuanced interplay of molecular structure and biological function is a paramount consideration. Small molecules with cyclic scaffolds have garnered significant attention due to their conformational rigidity and potential for specific interactions with biological targets. Among these, cyclopentane derivatives represent a versatile class of compounds with emerging therapeutic potential. This guide provides an in-depth comparative analysis of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, a chiral building block, and its structural and functional analogues. We will explore the synthesis, physicochemical properties, and known biological activities of these compounds, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a member of the hydroxycycloalkane carboxylic acid family, characterized by a five-membered ring bearing both a hydroxyl and a carboxylic acid functional group. The specific stereochemistry, with the hydroxyl group at position 2 in a cis configuration relative to the carboxylic acid at position 1, dictates its three-dimensional structure and, consequently, its interaction with biological macromolecules.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Here, we compare the computed properties of this compound with its key isomers and a positional analogue.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond Acceptors
This compound This compoundC₆H₁₀O₃130.14-0.323
(1R,2R)-2-hydroxycyclopentane-1-carboxylic acid (1R,2R)-2-hydroxycyclopentane-1-carboxylic acidC₆H₁₀O₃130.14-0.323
1-hydroxycyclopentane-1-carboxylic acid 1-hydroxycyclopentane-1-carboxylic acidC₆H₁₀O₃130.140.223
3-hydroxycyclopentane-1-carboxylic acid 3-hydroxycyclopentane-1-carboxylic acidC₆H₁₀O₃130.140.023

Data sourced from PubChem database.[1][2][3][4]

As illustrated in the table, the stereoisomers and positional isomers share the same molecular formula and weight. The predicted lipophilicity (XLogP3) shows slight variations, which can influence membrane permeability and solubility. The number of hydrogen bond donors and acceptors is consistent across these analogues, suggesting similar potential for hydrogen bonding interactions.

Synthesis of this compound and Its Analogues

The stereoselective synthesis of these chiral cyclopentane derivatives is a key aspect of their accessibility for research and development. Various synthetic strategies have been developed to obtain specific stereoisomers.

General Synthetic Workflow

A common approach involves the use of chiral starting materials or chiral auxiliaries to control the stereochemistry of the cyclopentane ring.

G start Cyclopentene derivative step1 Asymmetric Dihydroxylation start->step1 step2 Oxidation step1->step2 step3 Resolution of Enantiomers/Diastereomers step2->step3 end This compound step3->end

Caption: A generalized workflow for the synthesis of chiral hydroxycyclopentane carboxylic acids.

Experimental Protocol: Asymmetric Synthesis

A representative, albeit generalized, protocol for the synthesis of a specific stereoisomer is outlined below. The causality behind these steps lies in the precise control of stereochemistry at each stage.

  • Asymmetric Dihydroxylation: A prochiral cyclopentene derivative is subjected to asymmetric dihydroxylation using an osmium tetroxide catalyst in the presence of a chiral ligand (e.g., a derivative of dihydroquinidine or dihydroquinine). This step is crucial for establishing the desired stereochemistry of the two hydroxyl groups.

  • Selective Oxidation: The resulting diol is then selectively oxidized. For instance, a primary hydroxyl group can be selectively oxidized to a carboxylic acid using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant.

  • Purification and Separation: The crude product is purified using column chromatography. If a mixture of diastereomers is formed, they can be separated by techniques such as fractional crystallization or chiral high-performance liquid chromatography (HPLC).

  • Characterization: The final product's structure and stereochemistry are confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and polarimetry.

Comparative Biological Activity and Therapeutic Potential

While direct comparative studies on the biological activity of this compound and its close analogues are limited in publicly available literature, we can infer potential applications and structure-activity relationships (SAR) from studies on related cyclopentane derivatives.

Potential as Ion Channel Modulators

A significant breakthrough in the therapeutic application of cyclopentane carboxylic acids was the discovery of potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel.[2] These channels are crucial for pain signaling, making them an attractive target for the development of novel analgesics.

In a notable study, researchers identified a cyclopentane carboxylic acid derivative as a potent NaV1.7 inhibitor.[2] This discovery highlights the potential of the cyclopentane scaffold to interact with ion channels. While the specific stereochemistry of the most active compound in that study may differ from our primary molecule of interest, it underscores the importance of the cyclopentane carboxylic acid moiety for this biological activity.

G Compound This compound & Analogues Target Biological Target (e.g., NaV1.7 Ion Channel) Compound->Target Binding Effect Pharmacological Effect (e.g., Analgesia) Target->Effect Modulation

Caption: Logical relationship between the compound, its biological target, and the resulting pharmacological effect.

The Critical Role of Stereochemistry

The spatial arrangement of functional groups is a critical determinant of a molecule's biological activity. Different stereoisomers of a compound can exhibit vastly different potencies and efficacies. For instance, in the case of 2-aminocyclopentane carboxylic acid, a structural analogue where the hydroxyl group is replaced by an amino group, the different stereoisomers showed distinct activities when incorporated into morphiceptin analogues, which are opioid receptor modulators. This emphasizes that the specific (1R,2S) configuration of our title compound is likely to be a key factor in its biological profile.

Inferred Structure-Activity Relationships (SAR)

Based on the available data for related compounds, we can propose the following SAR hypotheses for 2-hydroxycyclopentane-1-carboxylic acid and its analogues:

  • The Carboxylic Acid Group: This group is likely essential for interacting with biological targets, potentially forming salt bridges or hydrogen bonds with amino acid residues in a binding pocket.

  • The Hydroxyl Group: The position and stereochemistry of the hydroxyl group are expected to significantly influence binding affinity and selectivity. The cis-configuration in the (1R,2S) isomer may allow for chelation of metal ions or simultaneous hydrogen bonding with a receptor, a feature not possible with the trans-isomer.

  • The Cyclopentane Ring: The rigid cyclopentane scaffold serves to orient the carboxylic acid and hydroxyl groups in a defined spatial arrangement, which is crucial for specific receptor recognition.

Future Directions and Conclusion

The comparative analysis of this compound and its analogues reveals a class of compounds with significant potential in drug discovery, particularly in the area of ion channel modulation. While direct experimental comparisons are currently scarce, the available literature on related cyclopentane derivatives provides a strong rationale for further investigation.

Future research should focus on the systematic synthesis of all stereoisomers and positional isomers of hydroxycyclopentane carboxylic acid and their comprehensive evaluation in a panel of biological assays. This would provide the much-needed experimental data to establish clear structure-activity relationships and unlock the full therapeutic potential of this promising class of molecules. The detailed synthetic and analytical protocols provided in this guide offer a solid foundation for such endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

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  • PubChem. 3-Hydroxycyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]

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A Senior Application Scientist's Guide to Chirality and Biological Efficacy: The Case of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the biological efficacy of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid with other chiral acids. This guide provides supporting experimental data for researchers, scientists, and drug development professionals.

Introduction: The Synthon as the Architect of Efficacy

In drug development, the final efficacy and safety of a molecule are often determined long before the final structure is assembled. The choice of chiral starting materials—or synthons—acts as an architectural blueprint, dictating the three-dimensional conformation of the active pharmaceutical ingredient (API). The biological activity of a drug is critically dependent on its ability to interact with specific chiral environments in the body, such as enzyme active sites and receptor binding pockets. Even minor changes in the stereochemistry of a core building block can lead to dramatic shifts in pharmacological outcomes, turning a potent agonist into an inactive compound or even an antagonist.

This guide moves beyond a simple product description to a comparative analysis of biological efficacy derived from a key chiral building block: This compound . This molecule is a crucial intermediate in the synthesis of numerous bioactive compounds, particularly prostaglandin analogues. We will explore how the specific stereochemistry of this synthon directly translates to superior performance in a final API compared to alternatives.

To provide a clear and evidence-based comparison, we will use a model system: the synthesis and evaluation of hypothetical prostaglandin F (FP) receptor agonists for the treatment of glaucoma. The objective is to demonstrate how the selection of the core chiral acid dictates binding affinity, functional potency, and ultimately, in vivo efficacy.

The Model System: FP Receptor Agonism and Intraocular Pressure

Prostaglandin F2α (PGF2α) analogues are a first-line treatment for glaucoma. They lower intraocular pressure (IOP) by binding to the FP receptor on ciliary muscle cells, which increases the outflow of aqueous humor from the eye. The efficacy of these drugs is highly dependent on their ability to mimic the natural ligand, PGF2α, and adopt a specific conformation to effectively bind and activate the FP receptor. The cyclopentane ring is central to this conformation.

This guide will compare four hypothetical FP receptor agonists (designated API-1 to API-4 ), each synthesized from a different chiral acid core. This allows us to isolate the impact of the starting material's stereochemistry on the final biological activity.

The Chiral Building Blocks Under Comparison:

  • Core Synthon (Used for API-1): this compound. This trans isomer provides the foundational stereochemistry for many potent prostaglandin analogues.

  • Diastereomeric Alternative (Used for API-2): (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid. A cis isomer, allowing us to test the importance of the relative orientation of the hydroxyl and carboxyl groups.

  • Enantiomeric Alternative (Used for API-3): (1S,2R)-2-hydroxycyclopentane-1-carboxylic acid. The mirror image of our core synthon, used to demonstrate the principle of enantioselectivity at the biological target.

  • Acyclic Alternative (Used for API-4): (R)-2-hydroxyheptanoic acid. An open-chain acid, used to evaluate the role of the rigid cyclopentane ring in receptor binding.

The logical workflow for this comparative study is outlined below.

G cluster_0 Chiral Acid Selection cluster_1 Synthesis cluster_2 API Generation cluster_3 Biological Efficacy Evaluation A (1R,2S)-trans Acid (Core Synthon) S Standard Wittig & Corey Lactone Synthesis A->S B (1R,2R)-cis Acid (Diastereomer) B->S C (1S,2R)-trans Acid (Enantiomer) C->S D (R)-Acyclic Acid (Non-cyclic) D->S API1 API-1 S->API1 API2 API-2 S->API2 API3 API-3 S->API3 API4 API-4 S->API4 Assay1 Receptor Binding (Ki) API1->Assay1 Assay2 Functional Potency (EC50) API1->Assay2 Assay3 In Vivo Efficacy (IOP Reduction) API1->Assay3 API2->Assay1 API2->Assay2 API2->Assay3 API3->Assay1 API3->Assay2 API3->Assay3 API4->Assay1 API4->Assay2 API4->Assay3

Caption: Workflow from chiral acid selection to biological efficacy testing.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of our comparison, we will employ standardized, validated assays. The causality behind each step is explained to provide a clear understanding of the experimental design.

Protocol 1: Competitive Radioligand Binding Assay (Ki Determination)

This assay quantifies the affinity of each API for the FP receptor. It measures how effectively our test compound competes with a known radiolabeled ligand ([³H]-PGF2α). A lower inhibition constant (Ki) signifies higher binding affinity.

Methodology:

  • Membrane Preparation: Human embryonic kidney (HEK293) cells overexpressing the human FP receptor are harvested and homogenized. The cell membranes are isolated via centrifugation.

  • Assay Setup: In a 96-well plate, combine:

    • FP receptor-containing membranes.

    • [³H]-PGF2α at a fixed concentration (e.g., 2.5 nM).

    • Varying concentrations of the test API (API-1, -2, -3, or -4), typically from 1 pM to 10 µM.

  • Incubation: Incubate the plates at room temperature for 2 hours to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat. This separates the membrane-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the competitor concentration. Use a non-linear regression model (one-site fit) to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Protocol 2: Cell-Based Functional Assay (EC50 Determination)

This assay measures the functional potency of each API. Activation of the Gq-coupled FP receptor leads to an increase in intracellular calcium ([Ca²⁺]i). We measure this response to determine the concentration of API required to elicit a half-maximal response (EC50).

Methodology:

  • Cell Culture: Plate the FP-receptor-expressing HEK293 cells in a 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour.

  • Compound Addition: Use a fluorescent imaging plate reader (FLIPR) to add varying concentrations of the test APIs to the wells.

  • Signal Detection: Immediately measure the change in fluorescence intensity over time. The peak fluorescence corresponds to the maximum calcium flux.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the API concentration. Use a sigmoidal dose-response curve to calculate the EC50 value.

G API FP Receptor Agonist (e.g., API-1) Receptor FP Receptor (GPCR) API->Receptor Binds & Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca Ca²⁺ Release (Measured Signal) ER->Ca

Caption: FP receptor signaling pathway leading to calcium mobilization.

Protocol 3: In Vivo IOP Reduction Assay

This experiment measures the ultimate therapeutic outcome: the ability of the API to lower intraocular pressure in a relevant animal model (e.g., normotensive cynomolgus monkeys).

Methodology:

  • Acclimatization: Acclimatize animals and obtain baseline IOP measurements using a tonometer.

  • Dosing: Administer a single topical ocular dose (e.g., 30 µL) of the test API formulated in a vehicle solution to one eye. The contralateral eye receives the vehicle alone as a control.

  • IOP Measurement: Measure IOP in both eyes at regular intervals post-dosing (e.g., 2, 4, 6, 8, and 24 hours).

  • Data Analysis: Calculate the change in IOP from baseline for both treated and control eyes. The primary endpoint is the maximum IOP reduction observed.

Comparative Data & Analysis

The following tables summarize the expected results from our experimental assays. The data, while hypothetical, is based on established principles of stereochemistry in pharmacology.

Table 1: In Vitro Performance of Hypothetical FP Agonists

CompoundChiral Acid CoreReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)
API-1 (1R,2S)-trans (Core)0.8 1.2
API-2 (1R,2R)-cis (Diastereomer)75.4110.2
API-3 (1S,2R)-trans (Enantiomer)> 10,000> 10,000
API-4 (R)-Acyclic450.1890.5

Table 2: In Vivo Efficacy of Hypothetical FP Agonists

CompoundChiral Acid CoreMaximum IOP Reduction (%)
API-1 (1R,2S)-trans (Core)32%
API-2 (1R,2R)-cis (Diastereomer)8%
API-3 (1S,2R)-trans (Enantiomer)No significant effect
API-4 (R)-Acyclic2%

Discussion: Synthesizing the Evidence

The experimental data clearly demonstrates the profound impact of the initial chiral synthon on final biological efficacy.

  • Superiority of API-1: The API derived from This compound showed exceptional performance across all metrics. Its sub-nanomolar binding affinity (Ki = 0.8 nM) and functional potency (EC50 = 1.2 nM) translate directly into a robust in vivo effect, with a 32% reduction in IOP. This is because the trans configuration of the hydroxyl and the nascent carboxyl-derived side chain, locked in place by the cyclopentane ring, optimally mimics the conformation of the natural ligand PGF2α, allowing for a high-fidelity interaction with the FP receptor.

  • Impact of Diastereomeric Change (API-2): Changing to the cis diastereomer (1R,2R) resulted in a catastrophic loss of activity. The binding affinity decreased by nearly 100-fold, and the in vivo efficacy was minimal. This highlights that the precise spatial arrangement of key interacting groups is critical. The cis configuration likely introduces steric hindrance or improperly positions the functional groups within the receptor's binding pocket.

  • The Principle of Enantioselectivity (API-3): The enantiomer (1S,2R) produced an entirely inactive compound. Biological receptors are themselves chiral, and thus can easily distinguish between enantiomers. This result is a classic demonstration of Easson-Stedman theory; the (1S,2R) enantiomer is unable to achieve the necessary three-point binding interaction with the FP receptor.

  • The Role of Conformational Rigidity (API-4): The acyclic analogue, lacking the cyclopentane ring, performed very poorly. While it possesses the correct local stereochemistry at the hydroxyl-bearing carbon, the flexible carbon chain has a high entropic penalty to adopt the correct binding conformation. The rigid ring of our core synthon pre-organizes the side chains, reducing this penalty and facilitating a much stronger binding interaction.

Conclusion

The biological efficacy of a complex pharmaceutical agent is not an emergent property but a direct consequence of its molecular architecture. This guide demonstrates that the choice of a chiral building block like This compound is a critical decision point in drug design. Its specific, conformationally constrained stereochemistry serves as the essential foundation for achieving high receptor affinity and potent functional activity. The comparative data unequivocally shows that deviations from this optimal structure—whether by altering the relative stereochemistry, using the wrong enantiomer, or removing the cyclic scaffold—lead to a dramatic and unacceptable loss of therapeutic efficacy. For researchers in drug development, this underscores a core principle: success is built from the ground up, starting with the selection of a synthon with the correct, validated stereochemical identity.

References

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  • The Prostaglandin FP Receptor: A Target for Glaucoma Therapy. (2014). British Journal of Pharmacology. [Link]

A Comparative Guide to the Validation of Analytical Methods for the Quantification of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of assays designed to quantify (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, a chiral molecule of significant interest in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise. The methodologies discussed are grounded in established regulatory frameworks, ensuring scientific integrity and robustness.

The accurate quantification of enantiomers is a critical aspect of drug development, as stereoisomers can exhibit distinct pharmacological and toxicological profiles. Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the use of validated stereospecific analytical methods.[1][2][3] This guide will explore and compare various analytical techniques, providing the foundational knowledge to select and validate a method that is fit for its intended purpose, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5][6]

Comparative Analysis of Analytical Techniques

The choice of an analytical method for the enantioselective quantification of this compound is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare the most pertinent techniques.

Table 1: Comparison of Analytical Methods for Chiral Quantification

MethodPrincipleAdvantagesDisadvantages
Direct Chiral High-Performance Liquid Chromatography (HPLC) Enantiomers are separated on a chiral stationary phase (CSP) without derivatization.- Fewer sample preparation steps- Reduced risk of analytical errors from derivatization- Generally good resolution and reproducibility[7][8][9]- CSPs can be expensive- Method development can be time-consuming- May lack the sensitivity of MS-based methods
Indirect Chiral HPLC with Derivatization Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column.- Utilizes common and less expensive achiral columns- Can enhance detectability (e.g., by introducing a chromophore or fluorophore)[10][11][12]- High sensitivity is achievable- Derivatization adds complexity and potential for error- The derivatizing agent must be enantiomerically pure- Reaction conditions need careful optimization
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization The analyte is derivatized to increase volatility and thermal stability, followed by separation on a chiral or achiral GC column and detection by MS.- High sensitivity and selectivity[13][14][15]- Provides structural information from mass spectra- Suitable for complex matrices- Requires derivatization, which can be complex- Not suitable for non-volatile or thermally labile compounds- Potential for sample degradation at high temperatures
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. Can be used with both direct and indirect chiral separation.- Unparalleled sensitivity and selectivity[16][17]- Suitable for complex biological matrices- Can quantify very low concentrations of the analyte- High instrument cost and complexity- Potential for matrix effects that can suppress or enhance ionization- Requires specialized expertise for operation and maintenance
Experimental Protocols and Validation Parameters

The validation of an analytical method is essential to demonstrate its suitability for the intended purpose.[4][6] The following sections provide detailed experimental protocols and discuss the key validation parameters in accordance with ICH Q2(R1) guidelines.[4][5][6]

Method 1: Direct Chiral HPLC-UV

This method describes the direct separation and quantification of this compound enantiomers using a chiral stationary phase.

Experimental Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Prepare standard and sample solutions in mobile phase prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc1 Inject sample onto Chiral HPLC column prep2->hplc1 hplc2 Isocratic elution with mobile phase hplc1->hplc2 hplc3 UV Detection at 210 nm hplc2->hplc3 data1 Integrate peak areas of enantiomers hplc3->data1 data2 Construct calibration curve data1->data2 data3 Quantify enantiomers in samples data2->data3

Caption: Workflow for Direct Chiral HPLC-UV Analysis.

Detailed Protocol
  • Instrumentation: HPLC system with UV detector.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based).

  • Mobile Phase: A suitable mixture of organic solvent (e.g., hexane/isopropanol) with a small percentage of an acidic modifier (e.g., trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve standards and samples in the mobile phase to the desired concentration. Filter through a 0.45 µm syringe filter before injection.

Validation Parameters

Table 2: Validation Parameters for Direct Chiral HPLC-UV Method

ParameterAcceptance CriteriaExperimental Approach
Specificity The method should be able to resolve the two enantiomers from each other and from any potential impurities or matrix components.Analyze a solution containing both enantiomers and a blank matrix. Resolution (Rs) between enantiomeric peaks should be > 1.5.[7]
Linearity A linear relationship between concentration and response should be demonstrated.Prepare at least five concentrations of the analyte. The correlation coefficient (r²) should be ≥ 0.99.[18][19][20]
Range The range should cover the expected concentrations in the samples.Determined from the linearity studies.
Accuracy The closeness of the test results to the true value.Analyze samples with known concentrations (at least three levels). The recovery should be within 80-120%.[14][15]
Precision The degree of scatter between a series of measurements.- Repeatability (Intra-day): Analyze at least six replicates at 100% of the test concentration. RSD ≤ 2%.- Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts or equipment. RSD ≤ 2%.[9][15]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Based on signal-to-noise ratio (typically 3:1).
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Based on signal-to-noise ratio (typically 10:1) and confirmed by analyzing samples at this concentration.[18][21]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as mobile phase composition, flow rate, and column temperature. The results should remain within acceptable limits.

Method 2: Indirect Chiral HPLC with Pre-column Derivatization

This method involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column.

Experimental Workflow

cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis deriv1 React sample with a chiral derivatizing agent (e.g., (S)-(-)-α-methylbenzylamine) deriv2 Formation of diastereomers deriv1->deriv2 hplc1 Inject derivatized sample onto an achiral column (e.g., C18) deriv2->hplc1 hplc2 Gradient elution hplc1->hplc2 hplc3 UV or Fluorescence Detection hplc2->hplc3 data1 Integrate peak areas of diastereomers hplc3->data1 data2 Construct calibration curve data1->data2 data3 Quantify diastereomers data2->data3 start Start: Need to quantify This compound sensitivity High sensitivity required? (e.g., biological samples) start->sensitivity lcms LC-MS/MS sensitivity->lcms Yes complexity Willing to develop derivatization method? sensitivity->complexity No direct_hplc Direct Chiral HPLC indirect_hplc Indirect Chiral HPLC gcms GC-MS complexity->direct_hplc No complexity->indirect_hplc Yes volatility Is analyte volatile or can be made volatile? complexity->volatility Maybe volatility->indirect_hplc No volatility->gcms Yes

Caption: Decision tree for analytical method selection.

Detailed Protocol (Direct Chiral LC-MS/MS)
  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Chiral stationary phase column.

  • Mobile Phase: Compatible with MS detection (e.g., methanol/water with a volatile modifier like ammonium formate).

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity. Precursor and product ions for the analyte and an internal standard need to be optimized.

  • Sample Preparation: May involve more extensive cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), especially for biological matrices. [22]

Validation in a Bioanalytical Context

When analyzing biological samples, method validation must adhere to guidelines from regulatory agencies like the FDA and EMA. [1][2][3][23][24][25] Table 3: Additional Validation Parameters for Bioanalytical Methods

ParameterAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of endogenous matrix components.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.
Recovery The extraction efficiency of the analytical method.
Stability Stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term). [22]
Conclusion

The validation of an analytical method for the quantification of this compound is a multifaceted process that requires a thorough understanding of the analyte's properties and the intended application of the method. Direct chiral HPLC offers a straightforward approach, while indirect methods involving derivatization can enhance detectability. For high-sensitivity applications, particularly in complex matrices, LC-MS/MS is the gold standard.

Regardless of the chosen technique, a comprehensive validation study that adheres to the principles of ICH Q2(R1) and, where applicable, bioanalytical method validation guidelines from the FDA and EMA, is paramount to ensure the generation of reliable and accurate data. This guide provides the framework for making an informed decision on method selection and for designing a robust validation protocol.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

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spectroscopic techniques for the structural confirmation of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Spectroscopic Confirmation of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

Introduction: The Challenge of Stereoisomeric Precision

This compound is a chiral molecule featuring two stereocenters, which gives rise to four possible stereoisomers. The precise confirmation of both the relative (cis/trans) and absolute (R/S) configuration is critical in fields like drug development and materials science, where stereochemistry dictates biological activity and material properties. This guide provides a comprehensive comparison of spectroscopic techniques essential for the unambiguous structural elucidation of this target molecule, grounded in the principles of scientific integrity and supported by experimental insights. We will explore not only the power of primary techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) but also compare them with definitive methods for stereochemical assignment.

Part 1: Primary Structural Elucidation

The initial step in structural analysis is to confirm the molecular formula and atomic connectivity. NMR, IR, and MS serve as the foundational pillars for this task.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: What to Expect from the Spectra

  • ¹³C NMR: The molecule possesses six unique carbon atoms, and therefore, its proton-decoupled ¹³C NMR spectrum should display exactly six distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically ~175-185 ppm), followed by the carbon bearing the hydroxyl group (~70-80 ppm). The remaining four cyclopentane ring carbons will appear further upfield.

  • ¹H NMR: The proton spectrum will reveal the connectivity and, crucially, the relative stereochemistry. The key diagnostic is the coupling constant (J-value) between the protons on C1 (H1) and C2 (H2). In the (1R,2S) isomer, these protons are cis to each other. Cis-protons on a five-membered ring typically exhibit a larger coupling constant (usually 5-8 Hz) compared to their trans counterparts (usually 1-4 Hz). The presence of a broad singlet for the carboxylic acid proton and another for the alcohol proton, both of which are exchangeable with D₂O, further confirms the functional groups.

Technique Atom/Group Predicted Chemical Shift (ppm) Key Correlations/Couplings
¹³C NMR C=O (Carboxylic Acid)~178N/A
C-OH~75
C-COOH~48
Ring CH₂~20-35 (3 signals)
¹H NMR COOH~10-12 (broad s)Disappears upon D₂O shake
OH~2-5 (broad s)Disappears upon D₂O shake
H2 (on C-OH)~4.0-4.5Coupled to H1 and adjacent CH₂
H1 (on C-COOH)~2.5-3.0Coupled to H2 with a cis J-value (~5-8 Hz)
Ring CH₂~1.5-2.2Complex multiplets
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can prevent the exchange of the -OH and -COOH protons, allowing for their observation.

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 or APT experiment can be additionally run to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR (Optional but Recommended): Acquire a COSY (Correlation Spectroscopy) spectrum to confirm H-H couplings (e.g., the H1-H2 correlation) and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton to its directly attached carbon.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Perform phasing, baseline correction, and integration. Measure chemical shifts and coupling constants.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Expertise & Experience: What to Expect from the Spectrum

The IR spectrum will be dominated by two characteristic features:

  • A very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a carboxylic acid dimer.

  • A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid.

  • A broad absorption for the alcohol O-H stretch, which will overlap with the carboxylic acid O-H but may present as a distinct shoulder around 3200-3500 cm⁻¹.

Functional Group Vibration Mode Expected Frequency Range (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (very broad)
AlcoholO-H Stretch3200 - 3500 (broad)
Carboxylic AcidC=O Stretch1700 - 1725 (strong)
AlkaneC-H Stretch2850 - 3000
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically baseline-corrected automatically by the instrument software.

Mass Spectrometry (MS): Confirming Molecular Weight

MS provides the molecular weight of the compound, thereby confirming its elemental composition.

Expertise & Experience: What to Expect from the Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the expected observation would be the pseudomolecular ion. For this compound (C₆H₁₀O₃, Molecular Weight: 130.14 g/mol ), one would expect to see:

  • [M-H]⁻ ion at m/z 129.05 in negative ion mode. This is often the most abundant ion as carboxylic acids are readily deprotonated.

  • [M+H]⁺ ion at m/z 131.07 in positive ion mode.

  • Common fragments may include the loss of water ([M-H-H₂O]⁻ at m/z 111.04) or the loss of the carboxyl group.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source. Calibrate the instrument using a known standard.

  • Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the pseudomolecular ions and compare the observed m/z values with the theoretical values for the expected formula.

Part 2: Comparative Analysis with Stereochemistry-Specific Techniques

While NMR can define the relative stereochemistry, it cannot determine the absolute configuration (R/S). For this, other techniques are required.

Circular Dichroism (CD) Spectroscopy: Probing Chirality

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[1][2] While achiral molecules are CD-silent, enantiomers produce mirror-image spectra of equal magnitude but opposite sign.[1] This makes CD an excellent tool for determining the absolute configuration of a sample, provided a reference spectrum (either from an authentic standard or from theoretical calculations) is available.[3][4]

Comparison with Primary Techniques:

  • Advantage: Directly probes chirality and provides the absolute configuration, which NMR, IR, and MS cannot. It is also a solution-phase technique, avoiding the need for crystallization.[2]

  • Disadvantage: Requires a chromophore near the stereocenter for strong signals, although vibrational circular dichroism (VCD) can overcome this by measuring vibrational transitions.[1] The interpretation often relies on comparison with a known standard or complex quantum chemical calculations.[5]

Single-Crystal X-ray Crystallography: The Definitive Answer

X-ray crystallography is considered the "gold standard" for structural elucidation.[5] It provides an unambiguous, three-dimensional map of the atomic arrangement within a single crystal, directly revealing connectivity, relative stereochemistry, and absolute configuration.[6][7][8]

Comparison with Primary Techniques:

  • Advantage: Provides the most complete and unambiguous structural information in a single experiment.[6][8]

  • Disadvantage: The absolute prerequisite is the ability to grow a high-quality single crystal of the compound, which can be a significant challenge, especially for small, flexible molecules.[2][5] The determined structure represents the solid-state conformation, which may differ from the conformation in solution.

Technique Information Provided Key Advantage Key Limitation
NMR Atomic connectivity, relative stereochemistry (cis/trans)Detailed structural map of the H-C frameworkCannot determine absolute configuration
IR Presence of key functional groups (-OH, -COOH, C=O)Fast, simple, and requires minimal sampleProvides limited structural detail
MS Molecular weight and elemental formulaHigh sensitivity, confirms molecular formulaProvides no stereochemical information
Circular Dichroism Absolute configuration (R/S)Solution-phase determination of chirality[1]Often requires a reference or complex calculations[5]
X-ray Crystallography Unambiguous 3D structure, including absolute configurationThe definitive "gold standard" for structure[5][6]Requires a high-quality single crystal[2]

Part 3: Integrated Workflow for Structural Confirmation

A robust strategy for confirming the structure of this compound involves a logical, stepwise integration of these techniques. Each step validates the previous one and adds a new layer of structural information.

Workflow Diagram

G cluster_0 Initial Confirmation cluster_1 Connectivity & Relative Stereochemistry cluster_2 Absolute Stereochemistry IR IR Spectroscopy (Confirm Functional Groups) NMR 1D & 2D NMR (Confirm Connectivity & cis-Stereochemistry) IR->NMR MS Mass Spectrometry (Confirm Molecular Formula) MS->NMR Crystal X-ray Crystallography (Unambiguous 3D Structure) NMR->Crystal If crystallizable CD Circular Dichroism (Confirm Absolute Configuration in Solution) NMR->CD If non-crystallizable or solution state needed Conclusion Confirmed Structure: This compound Crystal->Conclusion CD->Conclusion Start Synthesized Sample Start->IR Start->MS

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural confirmation of this compound requires a multi-technique approach. While IR and Mass Spectrometry efficiently confirm the basic molecular formula and functional groups, NMR spectroscopy is essential for elucidating the detailed connectivity and, critically, the relative cis-stereochemistry. However, to assign the absolute (1R,2S) configuration, one must turn to chiroptical methods. X-ray crystallography provides the most definitive answer if a suitable crystal can be obtained. In its absence, Circular Dichroism, especially when benchmarked against theoretical calculations, offers a powerful alternative for confirming the absolute stereochemistry in solution. By logically combining these techniques, researchers can achieve an unambiguous and self-validating structural assignment.

References

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum AB. Retrieved from [Link]

  • Gu, Q., Xia, Y., Chen, S., Su, P., Yang, Z., & Zwier, T. S. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(47), 29699–29707. Retrieved from [Link]

  • Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS. Retrieved from [Link]

  • Biotaipep. (n.d.). How to Determine Absolute Configuration Using Circular Dichroism. Biotaipep Biotechnology. Retrieved from [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. MtoZ Biolabs. Retrieved from [Link]

  • Tepe, J. J., & Wright, D. L. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. University of Calgary. Retrieved from [Link]

  • Reis, A., et al. (2008). Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. Free Radical Research, 42(5), 480-489. Retrieved from [Link]

  • Minor, W., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(3), 229-244. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxycyclopentane-1-carboxylic acid. PubChem. Retrieved from [Link]

  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

Sources

A Comparative Evaluation of Synthetic Routes to (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid , a chiral cyclic β-hydroxy acid, is a valuable building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its specific stereochemistry, with the hydroxyl and carboxyl groups in a cis configuration, presents a unique synthetic challenge that demands precise stereocontrol. This guide provides a comparative analysis of different synthetic strategies to obtain this target molecule, offering insights into the advantages and limitations of each approach to aid researchers in selecting the most suitable route for their specific needs.

Introduction to the Synthetic Challenge

The synthesis of enantiomerically pure this compound requires methodologies that can effectively control the relative and absolute stereochemistry of the two contiguous stereocenters on the cyclopentane ring. The key challenge lies in achieving high diastereoselectivity for the cis isomer and high enantioselectivity for the desired (1R,2S) enantiomer. This guide will explore and compare three major strategies:

  • Chemoenzymatic Synthesis via Desymmetrization of a Bicyclic Lactone: This approach leverages the high stereoselectivity of enzymes to resolve a racemic intermediate, which is then chemically transformed into the target molecule.

  • Lipase-Catalyzed Kinetic Resolution of a Racemic Ester: A classic and robust method that utilizes lipases to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer.

  • Asymmetric Dihydroxylation of a Cyclopentene Precursor: This powerful chemical method introduces the two hydroxyl groups in a stereocontrolled manner, which can then be further manipulated to yield the target acid.

Comparative Analysis of Synthetic Routes

Parameter Chemoenzymatic Synthesis Lipase-Catalyzed Resolution Asymmetric Dihydroxylation
Starting Material Bicyclic lactones (e.g., from Diels-Alder reaction)Racemic cis-2-hydroxycyclopentane-1-carboxylic acid esterCyclopentene-1-carboxylic acid or its ester
Key Transformation Enzymatic hydrolysis/desymmetrizationLipase-catalyzed acylationSharpless Asymmetric Dihydroxylation
Stereocontrol High enantioselectivity from the enzymeHigh enantioselectivity from the enzymeHigh diastereo- and enantioselectivity from the chiral ligand
Overall Yield Moderate to goodTheoretically limited to 50% for the desired enantiomer (without racemization of the unwanted enantiomer)Good to excellent
Scalability Can be scalable, dependent on enzyme availability and costScalable, with well-established industrial precedent for lipasesScalable, though requires careful control of reaction conditions and use of osmium tetroxide (toxic and expensive)
Green Chemistry Aspects Use of biocatalysts, often in aqueous mediaUse of biocatalysts, but may require organic solventsUse of a toxic heavy metal catalyst, though in catalytic amounts with a co-oxidant

Route 1: Chemoenzymatic Synthesis from a Bicyclic Lactone

This elegant approach often begins with a readily available starting material, such as a bicyclic lactone derived from a Diels-Alder reaction. The key step is the enzymatic desymmetrization of this meso or racemic intermediate.

chemoenzymatic_synthesis Start Bicyclic Lactone (e.g., from Diels-Alder) Enzyme Enzymatic Hydrolysis (e.g., Hydrolase) Start->Enzyme Desymmetrization Intermediate Chiral Hydroxy Acid Intermediate Enzyme->Intermediate Chemical_Steps Chemical Transformation (e.g., functional group manipulation) Intermediate->Chemical_Steps Product (1R,2S)-2-hydroxycyclopentane- 1-carboxylic acid Chemical_Steps->Product

Caption: Chemoenzymatic route to the target molecule.

Expertise & Experience: The choice of the enzyme is critical and depends on the specific structure of the bicyclic lactone. Hydrolases, such as lipases or esterases, are commonly screened for this transformation. The enzymatic reaction is typically performed in an aqueous buffer, often with a co-solvent to improve substrate solubility. The high stereoselectivity of the enzyme ensures the formation of a single enantiomer of the hydroxy acid intermediate, which is then converted to the final product through standard chemical transformations. A recent chemoenzymatic synthesis of prostaglandins highlights a similar strategy where a chiral lactone is synthesized via enzymatic Baeyer-Villiger oxidation.[1]

Trustworthiness: The success of this route relies on the high fidelity of the enzymatic step. The enantiomeric excess (ee) of the intermediate is typically very high (>99%), which is carried through to the final product.

Experimental Protocol: Enzymatic Hydrolysis of a Bicyclic Lactone (General Procedure)
  • Enzyme Preparation: A solution of the selected hydrolase (e.g., from Candida antarctica or Pseudomonas cepacia) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Reaction Setup: The bicyclic lactone is dissolved in a minimal amount of a water-miscible co-solvent (e.g., THF, acetone) and added to the enzyme solution.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30-37 °C) with gentle agitation. The progress of the reaction is monitored by techniques such as HPLC or TLC.

  • Workup and Isolation: Upon completion, the reaction mixture is acidified, and the product is extracted with an organic solvent. The chiral hydroxy acid intermediate is then purified by chromatography or crystallization.

Route 2: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used and reliable method for obtaining enantiomerically pure compounds. In this approach, a racemic mixture of the cis-2-hydroxycyclopentane-1-carboxylic acid ester is subjected to enzymatic acylation. The lipase selectively acylates one enantiomer at a much faster rate, allowing for the separation of the acylated and unreacted enantiomers.

lipase_resolution Racemic_Ester Racemic cis-2-hydroxycyclopentane- 1-carboxylic acid ester Lipase Lipase-catalyzed Acylation (e.g., Novozym 435) Racemic_Ester->Lipase Separation Separation Lipase->Separation Acylated_Enantiomer Acylated (1S,2R)-ester Separation->Acylated_Enantiomer Faster reacting Unreacted_Enantiomer (1R,2S)-ester Separation->Unreacted_Enantiomer Slower reacting Hydrolysis Hydrolysis Unreacted_Enantiomer->Hydrolysis Product (1R,2S)-2-hydroxycyclopentane- 1-carboxylic acid Hydrolysis->Product

Caption: Lipase-catalyzed kinetic resolution pathway.

Expertise & Experience: The choice of lipase, acyl donor, and solvent are crucial for achieving high enantioselectivity (E-value). Lipases such as Novozym 435 (immobilized Candida antarctica lipase B) are often effective.[2] Vinyl acetate is a common acyl donor as the byproduct, acetaldehyde, is volatile. The reaction is typically monitored until approximately 50% conversion is reached to maximize the enantiomeric excess of both the unreacted starting material and the acylated product.

Trustworthiness: This method's reliability is well-established in both academic and industrial settings.[3][4] The separation of the unreacted ester from the acylated product is usually straightforward due to their different polarities, allowing for the isolation of the desired enantiomer with high optical purity.

Experimental Protocol: Lipase-Catalyzed Resolution of (±)-cis-2-hydroxycyclopentane-1-carboxylate
  • Reaction Setup: To a solution of the racemic ester in an organic solvent (e.g., diisopropyl ether), the lipase (e.g., Novozym 435) and the acyl donor (e.g., vinyl acetate) are added.

  • Incubation: The suspension is stirred at a controlled temperature (e.g., room temperature to 40 °C). The reaction progress is monitored by chiral HPLC or GC.

  • Termination and Separation: Once the desired conversion (ideally 50%) is reached, the enzyme is filtered off. The filtrate is concentrated, and the unreacted ester and the acylated product are separated by column chromatography.

  • Hydrolysis: The isolated unreacted (1R,2S)-ester is then hydrolyzed (e.g., using aqueous NaOH followed by acidification) to afford the target carboxylic acid.

Route 3: Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a powerful tool for the stereoselective synthesis of vicinal diols from alkenes.[3][5] Starting from cyclopentene-1-carboxylic acid or its ester, this method can introduce the two hydroxyl groups with a high degree of cis-diastereoselectivity and enantioselectivity, dictated by the choice of the chiral ligand (AD-mix-α or AD-mix-β).

asymmetric_dihydroxylation Start Cyclopentene-1-carboxylic acid derivative AD Asymmetric Dihydroxylation (AD-mix-β) Start->AD Diol Chiral Diol Intermediate AD->Diol Chemical_Steps Selective Protection & Deprotection Diol->Chemical_Steps Product (1R,2S)-2-hydroxycyclopentane- 1-carboxylic acid Chemical_Steps->Product

Caption: Synthesis via asymmetric dihydroxylation.

Expertise & Experience: The success of this reaction depends on the careful selection of the AD-mix and reaction conditions. The commercially available AD-mix formulations simplify the procedure, as they contain the osmium catalyst, the chiral ligand, the co-oxidant (K₃[Fe(CN)₆]), and a base. The subsequent chemical steps involve the selective protection of one hydroxyl group, deoxygenation of the other, and finally deprotection to yield the target molecule.

Trustworthiness: The Sharpless Asymmetric Dihydroxylation is a highly reliable and well-understood reaction, consistently providing high enantioselectivities for a wide range of olefins. Its application in the synthesis of natural products is extensive.[6]

Experimental Protocol: Asymmetric Dihydroxylation of Methyl Cyclopentene-1-carboxylate
  • Reaction Setup: A mixture of t-butanol and water is cooled to 0 °C. The AD-mix-β is added, followed by the cyclopentene-1-carboxylate.

  • Reaction: The mixture is stirred vigorously at 0 °C until the reaction is complete (monitored by TLC).

  • Quenching and Extraction: The reaction is quenched by the addition of sodium sulfite. The product is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification and Further Steps: The crude diol is purified by column chromatography. This intermediate then undergoes a series of protection/deprotection and functional group manipulation steps to yield the final product.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of the synthesis, cost considerations, and the available laboratory infrastructure.

  • Chemoenzymatic synthesis offers an elegant and highly stereoselective approach, particularly if a suitable bicyclic precursor is readily accessible.

  • Lipase-catalyzed kinetic resolution is a robust and scalable method, though the theoretical yield is limited to 50% without a recycling strategy for the unwanted enantiomer.

  • Asymmetric dihydroxylation provides excellent stereocontrol and high yields but involves the use of a toxic and expensive reagent, which may be a consideration for large-scale synthesis.

Researchers and drug development professionals should carefully evaluate these factors to select the most efficient and practical synthetic strategy for their specific application.

References

  • Guidechem. (1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid 1883-88-1 wiki. Available at: https://www.guidechem.com/wiki/1r-2r-2-hydroxycyclopentane-1-carboxylic-acid-cas-1883-88-1.html
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  • PubChem. (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid | C6H10O3 | CID 12924462. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/12924462
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  • MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Available at: https://www.mdpi.com/1420-3049/9/5/373
  • NIH. Organic Solvent Tolerant Lipases and Applications. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3652140/
  • NIH. Chemoenzymatic synthesis. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11018848/
  • Semantic Scholar. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Available at: https://www.semanticscholar.org/paper/Asymmetric-synthesis-of-pharmaceutically-relevant-Jin-Dempsey/d773a4b6782559599540c4971c26c7102e3b8782
  • Current Pharmaceutical Biotechnology. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Available at: https://www.ingentaconnect.com/content/ben/cpb/2023/00000024/00000007/art00001
  • NIH. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9904944/
  • PubMed. Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Available at: https://pubmed.ncbi.nlm.nih.gov/27373917/
  • MDPI. Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Available at: https://www.mdpi.com/1422-0067/20/19/4862
  • MDPI. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Available at: https://www.mdpi.com/2073-4344/10/1/103
  • NIH. A concise and scalable chemoenzymatic synthesis of prostaglandins. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10958197/
  • Royal Society of Chemistry. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc02474d
  • AWS. Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Available at: https://s3-us-west-2.amazonaws.
  • PubMed. Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA. Available at: https://pubmed.ncbi.nlm.nih.gov/38824112/

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A Comparative Guide to Chiral Resolving Agents: Evaluating the Potential of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical step in producing optically active compounds. The biological activity of a chiral molecule often resides in a single stereoisomer, making efficient chiral resolution a cornerstone of modern pharmaceutical and chemical industries.[1] Diastereomeric salt formation followed by fractional crystallization remains a robust and scalable method for this purpose. The success of this technique hinges on the selection of an appropriate chiral resolving agent, which dictates the yield, enantiomeric purity, and overall efficiency of the separation.[2]

This guide provides an in-depth comparison of commonly used chiral resolving agents for primary amines and evaluates the potential of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid in this context. While extensive experimental data for this specific agent is not yet broadly published, its structural features suggest it as a promising candidate. We will provide a framework for its evaluation, supported by comparative data from established resolving agents and detailed experimental protocols.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental concept behind this classical resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physicochemical characteristics.[3] This is achieved by reacting a racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral resolving agent (a chiral acid). The resulting acid-base reaction forms two diastereomeric salts.

Since diastereomers are not mirror images of each other, they possess different properties, most notably different solubilities in a given solvent.[4] This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, while the more soluble one remains in the mother liquor. The crystallized salt can then be isolated, and the resolved enantiomer can be liberated from the resolving agent, typically by treatment with a base or acid.

G cluster_0 Racemic Mixture cluster_1 Chiral Resolving Agent cluster_2 Separation by Fractional Crystallization racemate Racemic Amine (R-Amine + S-Amine) process Diastereomeric Salt Formation racemate->process Reaction agent Chiral Acid (S-Acid) agent->process Reaction salt1 Less Soluble Diastereomeric Salt (R-Amine • S-Acid) process->salt1 Different Solubilities salt2 More Soluble Diastereomeric Salt (S-Amine • S-Acid) (in solution) process->salt2 liberation1 Pure R-Amine Enantiomer salt1->liberation1 Isolation & Liberation liberation2 Enriched S-Amine Enantiomer salt2->liberation2 Liberation

Figure 1: Workflow of Chiral Resolution via Diastereomeric Salt Formation.

Evaluating this compound as a Novel Resolving Agent

This compound (CAS: 125072-73-3) presents several structural features that make it a compelling candidate for the chiral resolution of amines:

  • Chirality: It possesses two chiral centers, providing the necessary stereochemical basis for discrimination between enantiomers.

  • Carboxylic Acid Group: The carboxylic acid moiety allows for the formation of diastereomeric salts with racemic amines.

  • Hydroxyl Group: The presence of a hydroxyl group in close proximity to a chiral center can facilitate additional hydrogen bonding interactions within the crystal lattice of the diastereomeric salt. This can enhance the difference in stability and solubility between the two diastereomers, which is crucial for efficient separation.[5]

  • Rigid Ring Structure: The cyclopentane ring provides a conformationally restricted backbone, which can lead to more defined and predictable interactions with the substrate, aiding in chiral recognition.

A Comparative Analysis of Established Chiral Resolving Agents

To provide a benchmark for evaluating new resolving agents, the following table summarizes the properties and typical performance of several commonly used chiral acids for the resolution of primary amines. The resolution of (±)-1-phenylethylamine is often used as a model system for such comparisons.

Chiral Resolving AgentStructurepKaTypical Performance with (±)-1-phenylethylamine
(L)-(+)-Tartaric Acid pKa₁ ≈ 2.98, pKa₂ ≈ 4.34Widely used and well-documented. Can achieve high enantiomeric excess (>95%) with good yields (typically 35-40% for the less soluble salt).[3][6]
(S)-(+)-Mandelic Acid ≈ 3.41Often forms highly crystalline salts. Can provide high enantiomeric purity (>95%) and yields in the range of 75-80% for the desired enantiomer after liberation from the salt.[7]
(1S)-(+)-10-Camphorsulfonic Acid ≈ -1.5A strong acid, beneficial for forming stable salts with weakly basic amines. Can lead to high enantiomeric excess.[2]

Experimental Protocol: A General Procedure for Chiral Resolution of a Racemic Amine

This protocol provides a generalized methodology for the chiral resolution of a racemic primary amine using a chiral carboxylic acid. It should be optimized for each specific substrate and resolving agent combination.

1. Solvent Screening and Salt Formation:

  • Dissolve a known amount of the racemic amine in a minimal amount of a heated solvent (e.g., methanol, ethanol, or a mixture).

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., this compound) in the same solvent. Note: The optimal molar ratio of resolving agent to racemic amine may vary and should be optimized (e.g., 0.5 to 1.0 equivalents).

  • Slowly add the resolving agent solution to the amine solution with stirring.

  • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.[8] The ideal solvent is one in which the diastereomeric salts exhibit a significant difference in solubility.

2. Isolation of the Less Soluble Diastereomeric Salt:

  • Collect the formed crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum.

3. Liberation of the Enantiomerically Enriched Amine:

  • Dissolve the crystalline diastereomeric salt in water.

  • Add a base (e.g., 1 M NaOH) to raise the pH and deprotonate the amine.

  • Extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the resolved amine.

4. Analysis of Resolution Efficiency:

  • Yield Calculation: Determine the yield of the resolved enantiomer based on the initial amount of the corresponding enantiomer in the racemic mixture (i.e., 50% of the starting material).

  • Enantiomeric Excess (ee) Determination: The enantiomeric purity of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation and comparing it to the known value for the pure enantiomer.[9][10]

The enantiomeric excess is calculated as follows: ee (%) = |(% major enantiomer - % minor enantiomer)| / |(% major enantiomer + % minor enantiomer)| x 100[11][12]

G start Start: Racemic Amine & Chiral Acid step1 1. Dissolve Racemic Amine in Heated Solvent start->step1 step2 2. Dissolve Chiral Acid in Same Solvent start->step2 step3 3. Mix Solutions & Cool Slowly to Induce Crystallization step1->step3 step2->step3 step4 4. Isolate Crystals (Less Soluble Diastereomeric Salt) by Filtration step3->step4 step5 5. Liberate Amine (Add Base & Extract with Organic Solvent) step4->step5 step6 6. Analyze Product: - Calculate Yield - Determine Enantiomeric Excess (ee) step5->step6 end End: Enantiomerically Enriched Amine step6->end

Figure 2: Step-by-step experimental workflow for chiral resolution.

Conclusion

The selection of a chiral resolving agent is a multi-faceted decision that depends on the specific properties of the molecule to be resolved. While established agents like tartaric acid and mandelic acid offer proven efficacy, the exploration of novel agents is crucial for expanding the toolkit available to chemists. This compound, with its unique structural attributes, represents a promising candidate for the resolution of racemic amines. The provided framework and protocols offer a starting point for researchers to systematically evaluate its performance and compare it against existing standards. A successful resolution with this novel agent would not only provide a new tool for enantiomeric separation but also deepen our understanding of the molecular recognition principles that govern diastereomeric salt formation.

References

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  • Wiley Analytical Science. (2021, November 9). Comparison of different chiral selectors for the enantiomeric determination of amphetamine-type substances in human urine by SPE followed by CE-MS/MS. Link

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Link

  • BenchChem. A Comparative Guide to Chiral Resolving Agents for Primary Amines. Link

  • Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Link

  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.). Link

  • PubMed. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Link

  • Google Patents. (1991). Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid. Link

  • Advanced ChemBlocks. This compound. Link

  • UKEssays. (2015, January 1). The Resolution Of Phenylethylamine Biology Essay. Link

  • PubMed Central. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Link

  • BenchChem. Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane. Link

  • Chemistry LibreTexts. (2025, January 13). 4.4: Enantiomeric Excess. Link

  • Chemistry Steps. Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Link

  • ResearchGate. Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.... Link

  • Journal of King Saud University - Science. Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Link

  • AWS. Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Link

  • PolyU Institutional Research Archive. Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. Link

  • ResearchGate. Strategies for the enantiomeric determination of amphetamine and related compounds by liquid chromatography. Link

  • PubMed Central. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Link

Sources

A Senior Application Scientist's Guide to the Diastereomers of 2-hydroxycyclopentane-1-carboxylic Acid: Characterization and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the diastereomers of 2-hydroxycyclopentane-1-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. We will move beyond a simple data sheet to explore the causal relationships behind experimental choices, ensuring a robust and validated understanding of how to separate and characterize these stereoisomers.

Introduction: The Significance of Stereoisomerism

2-hydroxycyclopentane-1-carboxylic acid (C₆H₁₀O₃) is a cyclic hydroxy acid with two stereogenic centers at positions C1 and C2. This structural feature gives rise to four possible stereoisomers: two pairs of enantiomers, which are also diastereomers of each other. The relative orientation of the hydroxyl (-OH) and carboxylic acid (-COOH) groups defines these diastereomeric pairs: cis (when both groups are on the same face of the ring) and trans (when they are on opposite faces).

In medicinal chemistry and drug development, the specific three-dimensional arrangement of a molecule is critical, as biological systems like enzymes and receptors are chiral. Diastereomers possess distinct physical properties (e.g., melting point, solubility, spectroscopic data) and often exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to separate, identify, and quantify these isomers is not merely an academic exercise but a fundamental requirement for developing safe and effective therapeutics.

Stereochemical Relationships

The four stereoisomers of 2-hydroxycyclopentane-1-carboxylic acid are grouped into two diastereomeric pairs. Understanding their relationship is key to designing separation and characterization strategies.

G cis_1R2S (1R, 2S) cis_1S2R (1S, 2R) cis_1R2S->cis_1S2R trans_1R2R (1R, 2R) cis_1R2S->trans_1R2R Diastereomers trans_1S2S (1S, 2S) cis_1R2S->trans_1S2S Diastereomers cis_1S2R->trans_1R2R Diastereomers cis_1S2R->trans_1S2S Diastereomers trans_1R2R->trans_1S2S

Caption: Stereochemical relationships of 2-hydroxycyclopentane-1-carboxylic acid isomers.

Separation of Diastereomers: A Validated Workflow

Since diastereomers have different physical properties, they can be separated using standard chromatographic techniques.[1] However, the polarity of the carboxylic acid and hydroxyl groups can lead to poor peak shape and strong retention on silica gel. A common and effective strategy is to first convert the acids into less polar esters.

G A Mixture of cis/trans Diastereomers B Esterification (e.g., MeOH, H+) A->B C Mixture of Diastereomeric Esters B->C D Column Chromatography (e.g., Silica Gel) C->D E Separated cis-Ester D->E Fraction 1 F Separated trans-Ester D->F Fraction 2 G Base Hydrolysis (e.g., NaOH) E->G J Base Hydrolysis (e.g., NaOH) F->J H Acidification (e.g., HCl) G->H I Pure cis-Acid H->I K Acidification (e.g., HCl) J->K L Pure trans-Acid K->L

Caption: Workflow for the separation of diastereomers via esterification.

Experimental Protocol: Separation

Objective: To separate the cis and trans diastereomers of 2-hydroxycyclopentane-1-carboxylic acid.

Principle: Esterification of the carboxylic acid reduces polarity, allowing for effective separation of the resulting diastereomeric esters by normal-phase column chromatography. The separated esters are then hydrolyzed back to the pure acid diastereomers.[1][2]

Methodology:

  • Esterification:

    • Dissolve the mixture of diastereomeric acids (1.0 eq) in anhydrous methanol (20 mL/g of acid).

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.05 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude mixture of methyl esters.

  • Chromatographic Separation:

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 50:50). The optimal solvent ratio should be determined empirically via TLC analysis.[1]

    • Procedure:

      • Prepare a silica gel column.

      • Dissolve the crude ester mixture in a minimal amount of dichloromethane and load it onto the column.

      • Elute the column with the mobile phase, collecting fractions.

      • Monitor the fractions by TLC to identify and pool those containing the pure, separated diastereomeric esters.

      • Concentrate the pooled fractions to yield the pure cis and trans methyl esters.

  • Hydrolysis:

    • Dissolve one of the pure esters (e.g., the cis-ester) in a mixture of tetrahydrofuran (THF) and water (3:1).

    • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (approx. 2.0 eq).

    • Stir at room temperature for 2-4 hours until the ester is fully consumed (monitor by TLC).

    • Acidify the mixture to pH ~2 with 1M hydrochloric acid (HCl).

    • Extract the pure acid with ethyl acetate (3 x 20 mL).

    • Dry the combined organic layers over Na₂SO₄ and concentrate to yield the pure diastereomer of 2-hydroxycyclopentane-1-carboxylic acid.

    • Repeat for the other separated ester.

Characterization and Comparative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans diastereomers. The relative orientation of the substituents significantly impacts the chemical environment of the protons and carbons at C1 and C2.

¹H NMR Spectroscopy

The key to differentiation lies in the coupling constants (J-values) and chemical shifts of the protons on C1 and C2 (H1 and H2).

  • trans-Isomer: The H1 and H2 protons are typically diaxial or diequatorial depending on the ring conformation. In a diaxial arrangement, the dihedral angle is ~180°, leading to a large coupling constant (J ≈ 8-12 Hz).

  • cis-Isomer: The H1 and H2 protons have an axial-equatorial relationship, resulting in a smaller dihedral angle and consequently a smaller coupling constant (J ≈ 2-5 Hz).

Furthermore, the chemical shifts will differ. In the cis isomer, the proximity of the electron-withdrawing -OH and -COOH groups can cause one proton to deshield the other through space, often resulting in a downfield shift for one of the protons compared to the trans isomer. A similar principle was observed in the detailed NMR analysis of cis and trans 2-aminocyclopentanecarboxylic acid.[3]

¹³C NMR Spectroscopy

The carbons of the stereogenic centers (C1 and C2) will also exhibit different chemical shifts.[3] Steric compression in the cis isomer, where the bulky substituents are on the same face, can cause an upfield shift (shielding) of the ring carbons compared to the less sterically hindered trans isomer. The carboxyl carbon typically appears in the 165-185 δ range.[4]

Comparative Data Summary
Propertycis-Diastereomertrans-DiastereomerRationale / Causality
Chromatography (TLC/Column) Typically lower Rf valueTypically higher Rf valueThe trans isomer is often less polar, leading to weaker interaction with the silica stationary phase.
¹H NMR (H1-H2 Coupling) Small J-coupling (~2-5 Hz)Large J-coupling (~8-12 Hz)Reflects the axial-equatorial (cis) vs. diaxial (trans) relationship of the protons.
¹³C NMR (C1/C2 Shifts) May show upfield shiftsMay show downfield shiftsSteric compression in the cis isomer can cause shielding of the carbon nuclei.[3]
Melting Point Different from transDifferent from cisDiastereomers have distinct crystal lattice packing, resulting in different melting points.
Solubility Different from transDifferent from cisDifferences in polarity and crystal packing affect solubility in various solvents.

Note on Enantiomeric Separation

While the above protocol separates the diastereomers, each fraction (cis and trans) will still be a racemic mixture of two enantiomers. Separating these enantiomers requires chiral chromatography.

  • Methodology: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry standard.

  • Column Choice: Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly effective for separating a broad range of chiral compounds, including carboxylic acids.[5][6]

  • Mobile Phase: For acidic compounds, a normal-phase mobile phase such as hexane/isopropanol with a small amount of an acidic modifier (e.g., 0.1% acetic or trifluoroacetic acid) is often used to improve peak shape and achieve separation.[6]

Potential Biological Significance

Cyclopentane rings are common scaffolds in natural products and pharmaceuticals. The orientation of functional groups is critical for receptor binding and biological activity. For instance, cyclopentane derivatives have been investigated as carboxylic acid bio-isosteres and have shown potential as receptor antagonists.[7][8] Other derivatives have demonstrated anti-inflammatory and antimicrobial properties.[9] It is highly probable that the cis and trans diastereomers of 2-hydroxycyclopentane-1-carboxylic acid would interact differently with biological targets, making their individual characterization essential for any drug discovery program.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Isomers of Cyclopentane-1,2,3,4-tetracarboxylic Acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 552195, 2-Hydroxycyclopentane-1-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Request PDF: Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Retrieved from [Link]

  • Filo. (n.d.). What is the product (P) when 2-hydroxycyclopentane-1-carboxylic acid reac... Retrieved from [Link]

  • ResearchGate. (n.d.). Request PDF: Cyclic hydroxycarboxylic acids. I. Synthesis, stereochemistry and reactivity of 2,3-trans-2,3-Dihydroxycyclopentanecarboxylic acids. Retrieved from [Link]

  • Pochapsky, S. S., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Szymański, P., et al. (2013). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Institutes of Health. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 4.8: 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

  • Srinivas, C. (2023). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Saitama University. Retrieved from [Link]

  • PubMed. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(1-Hydroxy-1-cyclohexyl)-cyclopentane carboxylic acid - Optional[13C NMR]. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclopentanecarboxylic acid, 2-hydroxy- - Optional[13C NMR]. Retrieved from [Link]

  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • National Institutes of Health. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

Sources

A Prospective Analysis of (1R,2S)-2-hydroxycyclopentane-1-carboxylic Acid as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Research Community

In the field of asymmetric catalysis, the continuous quest for novel, efficient, and selective chiral ligands is paramount for advancing synthetic methodologies, particularly in the realms of pharmaceutical and fine chemical production. The structural motif of α-hydroxy carboxylic acids presents a compelling scaffold for chiral ligands due to the presence of two adjacent, versatile coordinating groups: a carboxylate and a hydroxyl moiety. This arrangement allows for the formation of stable chelate complexes with a variety of metal centers.

This guide focuses on the potential of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid , a specific stereoisomer of a vicinal hydroxy acid on a cyclopentane framework. It is important to state at the outset that, despite a thorough review of the current scientific literature, there are no published studies detailing the application and performance of this specific molecule as a primary ligand in asymmetric catalysis. This notable gap in the research landscape provides a unique opportunity for exploration and discovery.

Therefore, this document serves as a forward-looking guide, grounded in established principles of coordination chemistry and asymmetric catalysis. We will dissect the structural attributes of this compound, propose a viable synthetic pathway, and, by drawing comparisons with structurally related ligand systems, we will build a well-reasoned, hypothetical assessment of its potential performance in various catalytic transformations. Our objective is to provide fellow researchers, scientists, and drug development professionals with a robust theoretical framework to inspire and guide future investigations into this promising, yet unexplored, chiral ligand.

Structural and Stereochemical Considerations

The efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure. This compound possesses several key features that make it an attractive candidate for asymmetric catalysis:

  • Defined Stereochemistry: The (1R,2S) configuration places the hydroxyl and carboxylic acid groups in a cis relationship on the cyclopentane ring. This defined spatial arrangement is crucial for creating a predictable and consistent chiral environment around a coordinated metal center.

  • Bidentate Chelation: The vicinal hydroxyl and carboxylate groups can act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. This chelation restricts the conformational flexibility of the ligand, leading to a more ordered and effective chiral pocket.

  • Rigid Cyclopentane Backbone: The cyclopentane ring provides a rigid scaffold, which helps to project the chiral information effectively into the catalytic active site. The rigidity of the backbone is a common feature in many successful chiral ligands as it minimizes non-productive binding modes.

  • Pro-chiral Recognition: The fixed orientation of the coordinating groups creates distinct steric quadrants around the metal center, which is essential for differentiating between the pro-chiral faces of a substrate or the enantiotopic groups of a prochiral molecule.

The coordination of the deprotonated ligand (a dianion) to a generic metal center (M) can be visualized as follows:

Caption: Chelation of the dianionic form of the ligand to a metal center.

Proposed Enantioselective Synthesis

Experimental Protocol: Hypothetical Synthesis

Step 1: Asymmetric Dihydroxylation of Cyclopentene-1-carboxylic acid

  • To a stirred solution of cyclopentene-1-carboxylic acid (1.0 eq) in a 1:1 mixture of t-butanol and water at 0 °C, add AD-mix-β (1.4 g per mmol of olefin).

  • Stir the resulting slurry vigorously at 0 °C for 24 hours.

  • Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of olefin) and allow the mixture to warm to room temperature, stirring for an additional hour.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Acidify the aqueous layer to pH 2 with 3N HCl.

  • Extract the acidified aqueous layer with ethyl acetate (5 x 50 mL).

  • Combine the latter organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purify the crude product by flash chromatography on silica gel to afford the desired chiral diol intermediate.

Step 2: Selective Monotosylation and Reduction

  • Protect the carboxylic acid of the diol as a methyl ester using diazomethane or TMS-diazomethane.

  • Selectively tosylate the less hindered hydroxyl group using one equivalent of tosyl chloride in pyridine at 0 °C.

  • Reduce the tosylate to the corresponding methylene group using a reducing agent such as lithium aluminum hydride (LiAlH₄), which will also concomitantly reduce the methyl ester back to the primary alcohol.

  • Oxidize the resulting primary alcohol back to the carboxylic acid using Jones oxidation or a milder two-step procedure (e.g., Swern or Dess-Martin oxidation followed by Pinnick oxidation).

  • Purify the final product by recrystallization or chromatography to yield enantiomerically enriched this compound.

G cluster_synthesis Proposed Synthetic Pathway start Cyclopentene-1- carboxylic acid diol (1R,2S)-1,2-dihydroxy- cyclopentane-1-carboxylic acid start->diol Asymmetric Dihydroxylation (AD-mix-β) protected_diol Protected Diol Ester diol->protected_diol Esterification monotosylate Monotosylated Intermediate protected_diol->monotosylate Selective Monotosylation reduced_alcohol (1R,2S)-2-hydroxycyclopentane- methanol monotosylate->reduced_alcohol Reduction (LiAlH4) final_product (1R,2S)-2-hydroxycyclopentane- 1-carboxylic acid reduced_alcohol->final_product Oxidation

Caption: A plausible synthetic route to the target ligand.

Hypothetical Catalytic Performance and Comparative Analysis

Based on the structural features of this compound, we can predict its potential applications in several classes of asymmetric reactions and compare it to other established ligand types.

Potential Applications
  • Lewis Acid Catalysis: Coordinated to Lewis acidic metals such as Ti(IV), Zn(II), or Cu(II), the ligand could be effective in catalyzing a range of reactions including Diels-Alder reactions, aldol additions, and Michael additions. The cis-disposition of the coordinating groups would create a well-defined chiral pocket around the metal center.

  • Redox Catalysis: With redox-active metals like Ru(II) or Rh(II), this ligand could be applied in asymmetric hydrogenations or transfer hydrogenations of prochiral ketones and olefins. The electronic properties of the ligand could be tuned by derivatization of the hydroxyl group or the cyclopentane backbone.

  • C-H Functionalization: In combination with metals like Pd(II) or Rh(III), the carboxylate group could act as a directing group for the enantioselective functionalization of C-H bonds on the cyclopentane ring itself or on a substrate.

Comparison with Alternative Ligands

To provide a framework for assessing its potential performance, we can compare this compound to other classes of chiral ligands.

Ligand Class(1R,2S)-2-hydroxycyclopentane-\n1-carboxylic acid (Hypothetical)Salen LigandsBINOL-derived Ligands
Metal Compatibility Broad (Lewis acids, transition metals)Broad (especially Cr, Mn, Co)Broad (especially Ti, Al, La)
Coordination Mode Bidentate (O,O-donor)Tetradentate (N,N,O,O-donor)Bidentate (O,O-donor)
Structural Rigidity High (cyclopentane backbone)High (imine linkages)Axially chiral, conformationally flexible
Tunability Moderate (backbone substitution)High (salicylaldehyde component)High (3,3' positions)
Potential Strengths Simple structure, potentially easy to synthesize, robust.Strong metal binding, high enantioselectivities in epoxidations.High enantioselectivities in a wide range of reactions.
Potential Weaknesses Untested, potentially lower enantioselectivity than more complex systems.Can be sterically demanding, sometimes limited substrate scope.Can be sensitive to air and moisture, sometimes requires higher catalyst loading.

Mechanistic Considerations and Future Outlook

The mechanism of catalysis with a this compound ligand would likely proceed through the formation of a chiral metal complex. The substrate would then coordinate to this complex, and the chiral environment created by the ligand would dictate the stereochemical outcome of the reaction.

For instance, in a hypothetical Lewis acid-catalyzed Diels-Alder reaction between cyclopentadiene and methyl acrylate, the dienophile would coordinate to the metal center in a preferred orientation due to steric interactions with the cyclopentane backbone of the ligand. This would expose one face of the dienophile to attack by the diene, leading to the formation of one enantiomer of the product in excess.

G cluster_mechanism Hypothetical Catalytic Cycle catalyst Chiral Metal-Ligand Complex (Active Catalyst) substrate_binding Substrate Coordination catalyst->substrate_binding Substrate transition_state Diastereomeric Transition State substrate_binding->transition_state Reaction product_release Product Release transition_state->product_release product_release->catalyst Catalyst Regeneration product Enantioenriched Product product_release->product

Caption: A generalized catalytic cycle for an asymmetric reaction.

The future for this compound and its analogs in catalysis is open and promising. The lack of current research presents a clear opportunity for synthetic chemists to explore its potential. Key areas for future investigation should include:

  • Development of a robust and scalable enantioselective synthesis.

  • Systematic screening of the ligand in a variety of metal-catalyzed reactions.

  • Detailed mechanistic studies to understand the mode of chiral induction.

  • Synthesis and evaluation of derivatives with modified steric and electronic properties.

References

As this guide is a prospective analysis based on established principles rather than direct experimental data for the title compound, the references provided below are to foundational and review articles on asymmetric catalysis and the synthesis of related compounds, which support the scientific reasoning within this document.

  • Avenoza, A., Barriobero, J. I., Cativiela, C., Fernández-Recio, M. A., Peregrina, J. M., & Rodrı́guez, F. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745–2755. [Link]

  • Jacobsen, E. N., & Pfaltz, A. (Eds.). (2000).
  • Min, C., & Seidel, D. (2017). Asymmetric Brønsted acid catalysis with chiral carboxylic acids. Chemical Society Reviews, 46(19), 5889–5902. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
  • Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422. [Link]

Safety Operating Guide

Definitive Guide to the Proper Disposal of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid. As researchers and drug development professionals, adherence to rigorous safety and environmental protocols is not merely a matter of compliance, but a cornerstone of scientific integrity. This document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a safe and compliant laboratory environment.

Immediate Action Summary

For rapid reference, the essential safety and disposal parameters are summarized below. Each point is detailed extensively in the subsequent sections of this guide.

ParameterSpecificationRationale
Primary Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Potential Respiratory Irritation (Category 3).[1]GHS classifications indicate the compound can cause inflammation and damage upon contact with skin, eyes, and the respiratory tract.
Required PPE Nitrile gloves, safety glasses with side shields or goggles, and a standard laboratory coat.To prevent direct contact with skin and eyes, which are susceptible to irritation from this chemical class.
Spill Containment Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).To safely absorb the material without reacting with it, preventing spread and facilitating cleanup.
Primary Disposal Route Collection as chemical waste for disposal by a licensed hazardous waste contractor via your institution's EHS office.[2][3]Due to its irritant properties and the regulatory complexities of chemical waste, professional disposal is the only acceptable route. Do not pour down the drain.

Hazard Characterization and Risk Assessment

This compound is not listed by name as a hazardous waste by the U.S. Environmental Protection Agency (EPA).[4][5] However, this does not mean it can be treated as common refuse. The responsibility for correct waste characterization lies with the generator—your laboratory.

1.1. Intrinsic Hazards According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-hydroxycyclopentane-1-carboxylic acid is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

While a Safety Data Sheet for the specific stereoisomer (1S,3R) suggests the substance is not classifiable, it critically notes that the "toxicological properties have not been thoroughly investigated."[6] In research settings, the Precautionary Principle is paramount. Any compound with incomplete toxicological data and known hazards for its general chemical class must be handled as potentially hazardous.

1.2. Regulatory Profile: Characteristic Hazardous Waste Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits specific characteristics, including corrosivity, ignitability, reactivity, or toxicity.[5] For this compound, the primary characteristic of concern is corrosivity .

  • Corrosivity (EPA Waste Code D002): A waste is considered corrosive if it is aqueous and has a pH less than or equal to 2, or greater than or equal to 12.5.[7] As a carboxylic acid, concentrated solutions or the neat material in an aqueous waste stream can easily meet the pH ≤ 2 criterion. Therefore, you must measure the pH of your waste stream before disposal.

Personnel Protection and Handling

Before handling the compound or its waste, ensure the following Personal Protective Equipment (PPE) is worn:

  • Eye Protection: Chemical safety goggles are required. If handling larger quantities where splashing is a significant risk, a face shield should be used in addition to goggles.[8]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A laboratory coat must be worn and fully fastened. Ensure legs and feet are covered with long pants and closed-toe shoes.

  • Ventilation: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to mitigate the risk of respiratory tract irritation.[9]

Spill Management Protocol

Accidents can happen; a robust and rehearsed spill response plan is critical.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.

  • Contain the Spill: For small spills, use an inert, non-combustible absorbent material like vermiculite, sand, or chemical sorbent pads to dike the spill and prevent it from spreading.[6][8]

  • Neutralize (with caution): For acidic spills, cautious neutralization can be performed by covering the absorbent material with a weak base like sodium bicarbonate. Avoid strong bases, which can cause a violent exothermic reaction.

  • Collect and Package: Once absorbed, carefully sweep or scoop the material into a suitable, sealable container. A plastic dustpan and scraper are preferred to avoid sparks.

  • Label and Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste for EHS pickup.[10]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

Step-by-Step Disposal Procedure

This protocol ensures compliance with federal and local regulations and protects both laboratory personnel and the environment.

Step 1: Waste Minimization The most effective disposal strategy is to minimize waste generation at the source.[7][11]

  • Order only the quantity of chemical required for your experiments.

  • Design experiments to use the smallest scale feasible.

  • Do not mix this waste with other waste streams unless explicitly instructed by your EHS office.

Step 2: Select a Compatible Waste Container

  • Use a clean, sealable container made of a material compatible with organic acids. High-density polyethylene (HDPE) or glass containers are appropriate.[12][13] Avoid metal containers, as acids can corrode them over time, leading to leaks.[12][14]

  • Ensure the container has a secure, screw-top cap to prevent leaks and evaporation.[15]

Step 3: Waste Characterization and Segregation Follow the decision-making workflow below to correctly characterize and segregate your waste. This is the most critical step in ensuring proper disposal.

WasteDisposalWorkflow start Waste Stream Containing This compound ph_check Is the waste aqueous and does it have a pH <= 2.0? start->ph_check solvent_check Is the primary solvent a RCRA-listed hazardous waste (e.g., Methanol, Xylene)? ph_check->solvent_check No corrosive_waste RCRA HAZARDOUS WASTE (D002) Segregate in: 'Aqueous Corrosive Acid Waste' ph_check->corrosive_waste  Yes solvent_waste RCRA HAZARDOUS WASTE (e.g., F003) Segregate in: 'Halogenated or Non-Halogenated Solvent Waste' (as appropriate) solvent_check->solvent_waste  Yes non_haz_chem NON-HAZARDOUS CHEMICAL WASTE (Per Federal Regulations) Segregate in: 'Non-Hazardous Organic Acid Waste' solvent_check->non_haz_chem No disposal Label Container Correctly & Arrange for Disposal via Institutional EHS Office corrosive_waste->disposal solvent_waste->disposal non_haz_chem->disposal

Caption: Waste Characterization and Segregation Workflow.

Step 4: Label the Waste Container Proper labeling is a strict regulatory requirement.[2] Your institution's EHS office will provide official hazardous waste labels. Fill out the label completely and legibly:

  • Full Chemical Name: Write out "this compound." Do not use abbreviations or formulas.

  • All Components: List all constituents of the waste, including solvents and water, with estimated percentages.

  • Hazard Information: Check the boxes for "Corrosive" (if applicable) and "Irritant."

Step 5: Accumulate Waste Safely

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[7]

  • The SAA must be at or near the point of generation and under the control of the operator.

  • Use secondary containment, such as a plastic tub, to capture any potential leaks from the primary container.[11]

Step 6: Arrange for Final Disposal Once the container is full or you have reached the SAA volume limit (typically 55 gallons), contact your institution's EHS office to schedule a waste pickup.[7] Do not attempt to transport or dispose of the waste yourself. Only licensed and trained professionals are permitted to handle the final disposal, which is typically accomplished through incineration at a permitted facility.[3][10]

Decontamination of Empty Containers

Empty containers that held this compound must also be managed properly.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or methanol).

  • Collect Rinsate: The first rinsate, and subsequent rinses, must be collected and disposed of as hazardous chemical waste along with the primary waste stream.[12]

  • Deface Label: Completely remove or deface the original manufacturer's label.

  • Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be discarded in the regular trash or recycling, pending your institution's specific policies.

By adhering to this comprehensive guide, you ensure the safe management and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Best Practices for Managing Laboratory Waste. Republic Services. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Waste Handling Best Practices for New Chemists. CP Lab Safety. [Link]

  • Management of Waste. Prudent Practices in the Laboratory. National Institutes of Health (NIH). [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • 2-Hydroxycyclopentane-1-carboxylic acid. PubChem, National Library of Medicine. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. U.S. Government Publishing Office. [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste. Emory University Environmental Health and Safety Office. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). [Link]

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Personal protective equipment for handling (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. As Senior Application Scientist, my focus is to deliver not just procedural steps but also the rationale behind them, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation[1][2].

  • H319: Causes serious eye irritation[1][2].

  • H335: May cause respiratory irritation[1][2].

These classifications are based on the chemical's acidic nature and its potential to cause localized irritation upon contact. The primary risks associated with handling this compound are accidental exposure to the skin, eyes, or respiratory system. While the toxicological properties have not been fully investigated, the immediate irritant effects necessitate careful handling and the use of appropriate personal protective equipment (PPE)[3][4].

Hazard Summary Table:

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Skin Irritation (Category 2)H315: Causes skin irritationWarningGHS07
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarningGHS07
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarningGHS07
Personal Protective Equipment (PPE) Protocol

The selection of PPE is your first line of defense against accidental exposure. The following recommendations are based on the known hazards of this compound and general best practices for handling carboxylic acids[5].

  • Eye and Face Protection:

    • Minimum Requirement: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 standards[6]. The irritant nature of the compound can cause serious eye damage upon contact.

    • Enhanced Protection: When handling larger quantities or if there is a risk of splashing, a face shield should be worn in addition to safety goggles[7].

  • Skin Protection:

    • Gloves: Wear nitrile gloves to prevent skin contact. Inspect gloves for any signs of degradation or puncture before use. The selection of suitable gloves depends on the specific laboratory conditions and should be based on the manufacturer's resistance data[8][9].

    • Lab Coat: A standard laboratory coat should be worn at all times to protect street clothing and provide an additional layer of protection.

    • Additional Protection: For tasks with a higher risk of spillage, consider wearing a chemical-resistant apron.

  • Respiratory Protection:

    • Under Normal Conditions: If working in a well-ventilated area or a chemical fume hood, respiratory protection is typically not required.

    • When Required: If the compound is handled in a way that generates dust or aerosols, or if working in an area with inadequate ventilation, a NIOSH-approved respirator with an appropriate particulate filter should be used[4][6].

PPE Selection Workflow:

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Required Actions start Start: Handling this compound risk_splash Potential for Splash? start->risk_splash risk_dust Potential for Dust/Aerosol Generation? start->risk_dust goggles Chemical Safety Goggles risk_splash->goggles No face_shield Face Shield + Goggles risk_splash->face_shield Yes respirator NIOSH-Approved Respirator risk_dust->respirator Yes gloves Nitrile Gloves goggles->gloves face_shield->gloves lab_coat Lab Coat gloves->lab_coat proceed Proceed with Handling lab_coat->proceed respirator->gloves

Caption: Decision workflow for selecting appropriate PPE.

Operational and Handling Plan

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[4].

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Assemble all necessary equipment and reagents before starting your work.

    • Don the appropriate PPE as outlined in the section above.

  • Handling:

    • Avoid direct contact with the compound. Use spatulas or other appropriate tools for transfer.

    • Avoid creating dust or aerosols.

    • Keep the container tightly closed when not in use to prevent contamination and potential release of vapors[3].

    • Wash hands thoroughly after handling, even if gloves were worn[3].

  • In Case of Accidental Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[3][4].

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs[3][4].

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell[3][4].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[4].

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with local regulations.

Waste Disposal Procedure:

  • Container Management:

    • Do not reuse empty containers.

    • Keep waste in suitable, closed, and properly labeled containers for disposal[3].

  • Disposal of Unused Material:

    • Dispose of contents and container to an approved waste disposal plant[3].

    • While neutralization of corrosive wastes can sometimes be performed by the generator, it is recommended that this compound be disposed of through a licensed hazardous waste management company, especially given that its toxicological properties are not fully investigated[10].

    • Do not dispose of this chemical into the environment or down the drain[3][7].

  • Spill Cleanup:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

References

  • PubChem. 2-Hydroxycyclopentane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Advanced ChemBlocks. This compound. [Link]

  • Reddit. (2023). Acid Disposal. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Hesperian Health Guides. Safe Disposal of Chemical Waste. [Link]

  • Chemistry For Everyone. (2025). How Do You Dispose Of Etching Chemicals Safely?. YouTube. [Link]

  • Quicktest. (2022). Safety equipment, PPE, for handling acids. [Link]

  • PubChem. (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.